C.I. Acid yellow 42
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
disodium;5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-[4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N8O8S2.2Na/c1-19-29(31(41)39(37-19)23-9-5-3-6-10-23)35-33-21-13-15-25(27(17-21)49(43,44)45)26-16-14-22(18-28(26)50(46,47)48)34-36-30-20(2)38-40(32(30)42)24-11-7-4-8-12-24;;/h3-18,29-30H,1-2H3,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYQXQUPWQNYSX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC4C(=NN(C4=O)C5=CC=CC=C5)C)S(=O)(=O)[O-])S(=O)(=O)[O-])C6=CC=CC=C6.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N8Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90881406 | |
| Record name | C.I. Acid Yellow 42 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90881406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
758.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6375-55-9 | |
| Record name | C.I. 22910 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006375559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-2,2'-disulfonic acid, 4,4'-bis[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Yellow 42 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90881406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 4,4'-bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-ylazo)-1,1'-biphenyl-2,6'-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
C.I. Acid Yellow 42 chemical structure and properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
C.I. Acid Yellow 42, also known by its Colour Index designation C.I. 22910, is a disodium (B8443419) salt of a bis-azo dye. Its chemical name is 4,4'-bis((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-[1,1'-biphenyl]-2,2'-disulfonic acid, disodium salt.[1] This bright yellow, water-soluble dye is primarily utilized in the textile industry for dyeing protein fibers such as wool and silk, as well as polyamides.[2] Its molecular structure, characterized by two azo chromophores and sulfonic acid groups, imparts its vibrant color and affinity for proteinaceous substrates. This guide provides a detailed overview of the chemical structure, physicochemical properties, and relevant experimental protocols for this compound, tailored for a scientific audience.
Chemical Structure and Identification
This compound is a complex organic molecule belonging to the bis-azo class of dyes. The structure features a central biphenyl (B1667301) core with sulfonic acid groups, which are linked via azo groups to two 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one moieties.
Caption: Chemical structure of this compound.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Chemical Name | 4,4'-bis((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-[1,1'-biphenyl]-2,2'-disulfonic acid, disodium salt[1] |
| C.I. Name | Acid Yellow 42[2] |
| C.I. Number | 22910[2] |
| CAS Number | 6375-55-9[2] |
| Molecular Formula | C₃₂H₂₄N₈Na₂O₈S₂[2] |
| Molecular Weight | 758.69 g/mol [2] |
| Synonyms | Acid Milling Yellow R, Vicoacid Yellow 42, Weak Acid Yellow C-R, Weak Acid Yellow R, Weak Acid Yellow MR, Acid Yellow N-CRS, Acid Yellow R, Acid Yellow MR, Aminyl Yellow F-MR, Apollo Nylon Fast Yellow M-R, Doracid Yellow R, Durapel Yellow R, Evron Yellow R, Dycroacid Milling Yellow MG, Dycroacid Yellow FG, Orco Milling Yellow RS, Rybacid Yelow 2R, Sandolan Milling Yellow N-SH, Selmacid Yellow N-2R, Suminol Milling Yellow MR |
Physicochemical Properties
This compound is a bright yellow powder.[3] It is soluble in water, forming a lemon-yellow solution.[3] The color of the aqueous solution is stable in the presence of concentrated hydrochloric acid and concentrated sodium hydroxide.[3] It is also soluble in ethanol, imparting a lemon-yellow color, and is slightly soluble in acetone.[3] In concentrated sulfuric acid, it dissolves to give a lemon-yellow solution, which remains unchanged upon dilution.[3]
Table 2: Physicochemical Data of this compound
| Property | Value | Reference |
| Physical State | Bright yellow powder | [3] |
| Molecular Weight | 758.69 g/mol | [2] |
| Density | 1.617 g/cm³ (at 20°C) | [3] |
| Water Solubility | 17.27 g/L (at 20°C) | [3] |
| Melting Point | Data not readily available | |
| Decomposition Temperature | During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion. | [4] |
| pKa | Data not readily available | |
| UV-Vis λmax | Data not readily available | |
| Molar Absorptivity (ε) | Data not readily available |
Experimental Protocols
Synthesis
-
Diazotization: 2,2′-Disulfo-4,4′-diaminobibenzene is subjected to double nitriding. This involves treating the diamine with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to convert both primary amino groups into diazonium salts.
-
Coupling Reaction: The resulting bis-diazonium salt is then coupled with two equivalents of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. This electrophilic aromatic substitution reaction forms the two azo linkages, resulting in the final dye molecule.
Caption: General synthesis workflow for this compound.
Purification
Experimental Workflow: Dyeing of Wool Fabric
The primary application of this compound is in the dyeing of protein fibers like wool. The following is a representative experimental workflow for this process.
Caption: Experimental workflow for dyeing wool with this compound.
Applications in Research
While the primary use of this compound is industrial, it has been used in some research applications, particularly in studies related to environmental science and material science. For instance, its adsorption from aqueous solutions onto various materials has been investigated as a model for wastewater treatment. It has also been used in studies on the rates of dyeing of textile fibers. There is currently no significant evidence of its application in drug development or the study of specific biological signaling pathways.
Safety and Handling
This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. In its powdered form, a dust mask is recommended to avoid inhalation.[4] It may cause skin and eye irritation.[4] In case of contact, the affected area should be washed thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
References
An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Acid Yellow 42
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and manufacturing of C.I. Acid Yellow 42 (C.I. 22910), a significant disazo dye. The document details the core chemical reactions, outlines a detailed experimental protocol, presents key quantitative data, and includes visual representations of the synthesis workflow. This guide is intended for researchers, scientists, and professionals in the field of chemistry and drug development who require a thorough understanding of the preparation of this compound.
Introduction
This compound is a water-soluble anionic dye characterized by its bright yellow hue. Structurally, it belongs to the disazo class of dyes, containing two azo (-N=N-) groups.[1] Its molecular formula is C₃₂H₂₄N₈Na₂O₈S₂ with a molecular weight of 758.69 g/mol . The dye is primarily used in the textile industry for dyeing wool, silk, and polyamide fibers, and also finds applications in leather and paper coloring.[1] The synthesis of this compound is a classic example of diazo coupling, a fundamental reaction in the production of a wide range of colorants.
Synthesis Pathway
The manufacturing of this compound is a two-step process:
-
Diazotization: The primary aromatic amine, 4,4′-diaminostilbene-2,2′-disulfonic acid, is converted into a bis-diazonium salt. This reaction is typically carried out in an acidic medium with sodium nitrite (B80452) at a low temperature to ensure the stability of the diazonium salt.
-
Azo Coupling: The resulting bis-diazonium salt is then coupled with two equivalents of a coupling component, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This electrophilic substitution reaction occurs at the active methylene (B1212753) group of the pyrazolone (B3327878) ring, leading to the formation of the disazo dye.
The overall reaction is depicted in the workflow diagram below.
Experimental Protocol
This section provides a detailed methodology for the laboratory-scale synthesis of this compound.
3.1. Materials and Equipment
-
4,4′-diaminostilbene-2,2′-disulfonic acid
-
3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Ice
-
Distilled water
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
pH meter or pH indicator paper
3.2. Step-by-Step Procedure
Step 1: Diazotization of 4,4′-diaminostilbene-2,2′-disulfonic acid
-
In a 500 mL beaker, prepare a suspension of 4,4′-diaminostilbene-2,2′-disulfonic acid in distilled water and concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.
-
Continue stirring for an additional 30 minutes after the addition is complete to ensure the full conversion to the bis-diazonium salt. The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).
Step 2: Preparation of the Coupling Solution
-
In a separate 1 L beaker, dissolve two molar equivalents of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in an aqueous solution of sodium carbonate.
-
Cool this solution to 0-5 °C in an ice bath.
Step 3: Azo Coupling Reaction
-
Slowly add the cold bis-diazonium salt solution from Step 1 to the cold coupling solution from Step 2 with vigorous stirring.
-
Maintain the temperature of the reaction mixture at 0-10 °C and the pH in the weakly alkaline range (pH 8-9) by adding a sodium carbonate solution as needed.
-
A yellow precipitate of this compound will form.
-
Continue stirring the mixture for 2-3 hours at a low temperature to ensure the completion of the coupling reaction.
Step 4: Isolation and Purification
-
The precipitated dye is collected by filtration using a Buchner funnel.
-
Wash the filter cake with a cold, dilute sodium chloride solution to remove impurities.
-
The crude dye can be further purified by recrystallization from a suitable solvent system, such as a dioxane-pyridine mixture (90:10 v/v), to obtain a product of higher purity.[2][3]
-
Dry the purified dye in a vacuum oven at a moderate temperature.
Quantitative Data
The following table summarizes the key quantitative parameters associated with the synthesis of this compound.
| Parameter | Value | Reference/Note |
| Molecular Formula | C₃₂H₂₄N₈Na₂O₈S₂ | [1] |
| Molecular Weight | 758.69 g/mol | [1] |
| Typical Reaction Yield | ~80% | Based on similar disazo dye syntheses.[4] |
| Appearance | Bright yellow powder | [5] |
| Solubility | Soluble in water | [5] |
Visualizations
5.1. Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Conclusion
The synthesis of this compound via diazotization and azo coupling is a well-established and efficient process. This guide has provided a detailed technical overview of the synthesis, including a step-by-step experimental protocol, key quantitative data, and a clear visualization of the manufacturing workflow. The information presented herein is intended to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences. Further research into optimizing reaction conditions and developing more environmentally friendly synthetic routes could be a subject of future investigations.
References
Molecular formula and weight of Acid Yellow 42
An In-depth Technical Guide to Acid Yellow 42
This technical guide provides a comprehensive overview of the chemical and physical properties of Acid Yellow 42, a disazo acid dye. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this compound as a reference standard, a reagent, or a component in various experimental contexts.
Molecular Identity and Properties
Acid Yellow 42 is registered under the CAS number 6375-55-9. The most commonly cited form of this substance is its disodium (B8443419) salt.
The IUPAC name for the compound is disodium;5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-[4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate.[2] It is characterized as a bright yellow powder, soluble in water and ethanol, but only slightly soluble in acetone.[4][5][8][9]
Quantitative Physicochemical Data
The following table summarizes key quantitative properties of Acid Yellow 42, providing a valuable reference for experimental design and analysis.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₂₄N₈Na₂O₈S₂ | [1][2][3][5] |
| Molecular Weight | 758.69 g/mol | [1][2][5][7] |
| CAS Number | 6375-55-9 | [5][8] |
| Water Solubility (at 20°C) | 17.27 g/L | [8][10] |
| Density (at 20°C) | 1.617 g/cm³ | [8][10] |
| LogP (at 20°C) | -1.122 | [8][10] |
| Topological Polar Surface Area (TPSA) | 246 Ų | [2] |
| Complexity | 1480 | [2] |
Synthesis Workflow
The manufacturing process for Acid Yellow 42 involves a classical azo coupling reaction. The general workflow is a two-step process starting from the diazotization of an aromatic diamine followed by coupling with a suitable partner.
Experimental Protocols
While primarily an industrial dye, Acid Yellow 42 has been utilized in environmental science research as a model anionic dye for adsorption studies. The following protocol is a detailed methodology for assessing its removal from aqueous solutions using a calcined layered double hydroxide (B78521) (CLDH) adsorbent.
Protocol: Adsorption of Acid Yellow 42 onto a Calcined Mg-Al-CO₃ Layered Double Hydroxide (CLDH)
1. Preparation of the LDH Adsorbent: a. Prepare two aqueous solutions: i. Solution A: Dissolve 54.0 mmol of Mg(NO₃)₂·6H₂O and 18.0 mmol of Al(NO₃)₃·9H₂O in 250 mL of deionized water. ii. Solution B: Dissolve 73.0 mmol of Na₂CO₃ in 1000 mL of deionized water. b. Add Solution A dropwise to Solution B under vigorous stirring. c. Maintain a constant pH of 10.0 during the addition by the dropwise addition of a 2.00 mol·L⁻¹ NaOH solution. d. Age the resulting slurry at 65°C for 24 hours. e. Wash the solid precipitate by repeated centrifugation and resuspension in deionized water until the supernatant pH is neutral (7.0). f. Dry the resulting LDH material under reduced pressure in the presence of silica (B1680970) gel.
2. Preparation of the Calcined Adsorbent (CLDH): a. Calcine the dried LDH material from step 1f at a specified temperature (e.g., 500°C) for a set duration to induce thermal decomposition and increase adsorption capacity.
3. Batch Adsorption Experiment: a. Prepare a stock solution of Acid Yellow 42 of a known concentration (e.g., 250 mg·L⁻¹). b. In a series of flasks, place a fixed dosage of the CLDH adsorbent (e.g., 500 mg·L⁻¹). c. Add the Acid Yellow 42 solution to the flasks. d. Agitate the flasks at a constant temperature (e.g., 25°C) for a set contact time (e.g., 420 minutes) to reach equilibrium. e. After agitation, separate the adsorbent from the solution by centrifugation or filtration. f. Determine the remaining concentration of Acid Yellow 42 in the supernatant using UV-Vis spectrophotometry at its maximum absorbance wavelength. g. Calculate the adsorption capacity of the CLDH for Acid Yellow 42.
This protocol provides a framework for studying the kinetics, adsorption capacity, and the effects of variables such as pH and temperature on the removal of Acid Yellow 42 from wastewater, which can be adapted for evaluating other potential adsorbents.
References
- 1. Disodium 4,4'-bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-ylazo)-1,1'-biphenyl-2,6'-disulphonate | C32H24N8Na2O8S2 | CID 22866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. C.I. Acid Yellow 42 | C32H24N8Na2O8S2 | CID 171391189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sdinternational.com [sdinternational.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. cncolorchem.com [cncolorchem.com]
- 7. echemi.com [echemi.com]
- 8. Acid Yellow 42 CAS#: 6375-55-9 [m.chemicalbook.com]
- 9. Acid Yellow 42 | 6375-55-9 [chemicalbook.com]
- 10. acid yellow 42 (C.I. 22910) [chembk.com]
Spectroscopic Profile of C.I. Acid Yellow 42: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (UV-Vis and FT-IR) for the disazo dye, C.I. Acid Yellow 42. Due to the limited availability of published, peer-reviewed spectroscopic data specifically for this dye, this document combines foundational information with generalized experimental protocols and representative data from structurally similar compounds. This approach offers a robust framework for researchers undertaking the analysis of this compound and related azo dyes.
Introduction to this compound
This compound is a synthetic organic compound classified as a double azo dye.[1] Its chemical structure is characterized by two azo (-N=N-) groups, which act as the primary chromophore responsible for its yellow color. The molecule also contains sulfonate groups, which enhance its solubility in water, a key characteristic of acid dyes.
Chemical Properties of this compound
| Property | Value |
| C.I. Name | Acid Yellow 42 |
| C.I. Number | 22910 |
| CAS Number | 6375-55-9 |
| Molecular Formula | C₃₂H₂₄N₈Na₂O₈S₂[1] |
| Molecular Weight | 758.69 g/mol [1] |
| Appearance | Bright yellow powder[2][3] |
| Solubility | Soluble in water and ethanol[2][3] |
Spectroscopic Analysis Workflow
The spectroscopic characterization of a dye like this compound follows a systematic workflow, from sample preparation to data interpretation. This process is crucial for quality control, structural elucidation, and understanding the dye's photophysical properties.
Caption: A diagram illustrating the general workflow for the spectroscopic analysis of this compound.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a key technique for characterizing the electronic transitions within a dye molecule. The absorption of light in the ultraviolet and visible regions corresponds to the excitation of electrons to higher energy levels. The wavelength of maximum absorbance (λmax) is a critical parameter for identifying and quantifying the dye.
Experimental Protocol for UV-Vis Spectroscopy
This protocol provides a generalized procedure for obtaining the UV-Vis absorption spectrum of an acid azo dye.
Materials and Equipment:
-
This compound
-
Spectroscopic grade solvent (e.g., deionized water, ethanol)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 mg/L).
-
Preparation of Working Solutions: Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 1, 2, 5, 10, 20 mg/L).
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize.
-
Baseline Correction: Fill a quartz cuvette with the solvent blank and place it in the reference and sample holders to record a baseline spectrum.
-
Sample Measurement: Starting with the most dilute solution, rinse the sample cuvette with the working solution, then fill the cuvette and place it in the sample holder. Record the absorbance spectrum over a desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: From the resulting spectra, identify the wavelength of maximum absorbance (λmax).
UV-Vis Spectroscopic Data
While a definitive published λmax for this compound was not found, a study on the photocatalytic decolorization of a closely named "dispersive yellow 42 dye" monitored the process at a wavelength of 488 nm, suggesting this may be in the region of the λmax.[4] For structurally similar azo dyes, the λmax is typically observed in the 400-500 nm range. For instance, Acid Yellow 36 has a λmax at 436 nm.[5]
Representative UV-Vis Data for Acid Azo Dyes
| Dye | Solvent | λmax (nm) |
| Dispersive Yellow 42 (related) | Aqueous | ~488[4] |
| Acid Yellow 36 | Aqueous | 436[5] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific chemical bonds.
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples.
Materials and Equipment:
-
This compound
-
FT-IR grade potassium bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of dry KBr to the mortar and thoroughly mix with the dye sample by grinding.
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Spectrum Collection: Record the FT-IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.
FT-IR Spectroscopic Data
Expected FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3450 - 3300 | N-H stretching | Amine/Amide (from pyrazolone (B3327878) tautomer) |
| 3100 - 3000 | C-H stretching | Aromatic rings |
| ~1650 | C=O stretching | Pyrazolone ring |
| 1600 - 1450 | C=C stretching | Aromatic rings |
| ~1450 | -N=N- stretching | Azo group |
| 1250 - 1150 | S=O stretching (asymmetric) | Sulfonate group (-SO₃⁻) |
| 1050 - 1000 | S=O stretching (symmetric) | Sulfonate group (-SO₃⁻) |
| 850 - 750 | C-H bending (out-of-plane) | Substituted aromatic rings |
Note: The exact positions of these peaks can vary depending on the specific molecular environment and sample preparation method.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characterization of this compound using UV-Vis and FT-IR techniques. While specific, publicly available spectral data for this dye is limited, the provided experimental protocols and representative data from analogous compounds offer a valuable resource for researchers. Accurate and consistent application of these spectroscopic methods is essential for the quality control, characterization, and development of applications for this compound and other related azo dyes.
References
Solubility characteristics of Acid Yellow 42 in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Acid Yellow 42 (C.I. 22910), a widely used anionic dye. Understanding the solubility of this compound in various solvents is critical for its application in diverse fields, including biological staining, textile dyeing, and as a component in certain formulations. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and provides visual representations of key concepts and workflows.
Core Concepts in Solubility
The solubility of a substance, such as Acid Yellow 42, is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This property is fundamentally governed by the principle of "like dissolves like," which implies that substances with similar chemical characteristics and intermolecular forces are more likely to be soluble in one another.
Acid Yellow 42 is a disulfonated azo dye, possessing both polar (sulfonate groups) and non-polar (aromatic rings) regions in its molecular structure. This amphiphilic nature dictates its solubility profile across a range of solvents with varying polarities.
Quantitative Solubility Data
Precise quantitative solubility data for Acid Yellow 42 in a wide array of organic solvents is not extensively available in public literature. However, its solubility in water has been documented. The table below summarizes the available quantitative and qualitative data.
| Solvent | Chemical Class | Solubility | Temperature (°C) |
| Water | Polar Protic | 17.27 g/L[1][2][3] | 20[1][2][3] |
| Ethanol | Polar Protic | Soluble (lemon yellow solution)[1][2][3][4] | Not Specified |
| Acetone | Polar Aprotic | Slightly Soluble[1][2][3][4] | Not Specified |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility values in specific solvent systems, the following experimental protocol, based on the saturation shake-flask method, is recommended. This method is a reliable approach for determining the solubility of a compound at a given temperature.
Objective: To determine the equilibrium solubility of Acid Yellow 42 in a specific solvent at a controlled temperature.
Materials:
-
Acid Yellow 42 powder
-
Solvent of interest (e.g., ethanol, methanol, dimethyl sulfoxide)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.45 µm pore size, solvent-compatible)
-
Syringes
-
Volumetric flasks
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of Acid Yellow 42 to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Pipette a known volume of the selected solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Allow the solutions to shake for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to test at multiple time points to confirm that the concentration is no longer changing.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully draw a sample from the supernatant using a syringe.
-
Immediately attach a syringe filter and filter the solution into a clean, pre-weighed vial to remove any undissolved particles. This step is crucial to avoid artificially high solubility readings.
-
-
Quantification:
-
Accurately weigh the filtered solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the dye.
-
Once the solvent is completely removed, weigh the vial containing the dried Acid Yellow 42.
-
The mass of the dissolved dye is the final weight of the vial minus the initial weight of the empty vial.
-
Alternatively, if a validated analytical method such as UV-Vis spectrophotometry is available, a calibration curve can be prepared to determine the concentration of Acid Yellow 42 in the filtered solution.
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per liter (g/L) or milligrams per milliliter (mg/mL) using the mass of the dissolved dye and the volume of the solvent in which it was dissolved.
-
Visualizing Experimental and Conceptual Frameworks
To further elucidate the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
C.I. Acid Yellow 42: A Comprehensive Toxicological and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available toxicological data for C.I. Acid Yellow 42 (CAS No. 6375-55-9). It is intended for informational purposes for a scientific audience. It is important to note that for many toxicological endpoints, publicly available, peer-reviewed studies with detailed quantitative data for this specific substance are limited. Much of the available information is derived from Safety Data Sheets (SDS), which may not always cite the primary source of the data.
Chemical Identity and Physicochemical Properties
This compound is a synthetic dye belonging to the double azo class of compounds.[1] Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| C.I. Name | Acid Yellow 42 | [1] |
| C.I. Number | 22910 | [1] |
| CAS Number | 6375-55-9 | [1] |
| Molecular Formula | C₃₂H₂₄N₈Na₂O₈S₂ | [1] |
| Molecular Weight | 758.69 g/mol | [1] |
| Synonyms | Weak Acid Yellow C-R, Weak Acid Yellow R, Weak Acid Yellow MR, Acid Yellow N-CRS | [1] |
| Physical State | Yellow powder | [2] |
| Solubility | Soluble in water (lemon yellow solution), slightly soluble in acetone, soluble in ethanol (B145695) (lemon yellow) | [1] |
Note on Related Compounds: It is crucial to distinguish this compound from Metanil Yellow (C.I. Acid Yellow 36, CAS No. 587-98-4). These are distinct chemical entities with different molecular structures and should not be used interchangeably for toxicological assessment.[3][4]
Toxicological Profile Summary
The available toxicological data for this compound is largely qualitative and derived from secondary sources like Safety Data Sheets. There is a notable absence of comprehensive, publicly accessible studies for many key toxicological endpoints.
| Toxicological Endpoint | Summary of Findings |
| Acute Oral Toxicity | No specific LD50 value is consistently reported in the public domain. The toxicological properties have not been fully investigated. |
| Dermal and Eye Irritation | May cause skin and eye irritation.[2] Dust may lead to irritation and inflammation of the eyes.[2] Prolonged or repeated contact may cause skin irritation.[2] |
| Skin Sensitization | May cause an allergic skin reaction in sensitive individuals.[2] |
| Mutagenicity/Genotoxicity | One source notes "Mutagenicity data reported," but no specific details of the study or its outcomes are provided.[2] |
| Carcinogenicity | Not listed as a carcinogen by major regulatory bodies such as ACGIH, IARC, NIOSH, NTP, or OSHA.[2] No long-term carcinogenicity bioassay data is publicly available. |
| Repeated Dose Toxicity | No data available on the effects of repeated exposure. |
| Reproductive and Developmental Toxicity | No data available. |
Hazard Identification and Classification
Based on available Safety Data Sheets, this compound may be classified with the following hazards:
| Hazard | Description |
| Acute Toxicity (Oral) | Harmful if swallowed, may cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[2] |
| Skin Irritation | May cause skin irritation.[2] |
| Eye Irritation | May cause eye irritation.[2] |
| Respiratory Irritation | May cause irritation of the respiratory tract.[2] |
| Skin Sensitization | May cause an allergic skin reaction. |
Experimental Protocols for Toxicological Assessment
Given the limited specific data for this compound, this section details the standard experimental protocols that would be employed to evaluate the toxicological profile of a substance of this nature, in line with OECD guidelines.
Acute Oral Toxicity Assessment
The primary goal is to determine the potential for toxicity after a single oral dose. A limit test is often performed first to determine if the substance has low toxicity.
Methodology (Based on OECD Guideline 423 - Acute Toxic Class Method):
-
Animal Model: Typically, young adult rats of a standard laboratory strain are used.
-
Housing and Fasting: Animals are housed in standard conditions and fasted prior to dosing.
-
Dose Administration: The test substance is administered orally via gavage. A limit dose of 2000 mg/kg body weight is often used initially.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Endpoint: The test determines a range for the LD50 value and provides information on the nature of the toxic effects.
In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)
This assay is used to detect gene mutations induced by the test substance. For azo dyes, a modification (the Prival test) that includes flavin mononucleotide (FMN) is recommended to facilitate the reductive cleavage of the azo bond, mimicking mammalian metabolism.[5][6][7][8]
Methodology (Modified Ames Test for Azo Dyes):
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.
-
Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9 fraction from induced rat or hamster liver). For azo dyes, the S9 mix is supplemented with FMN.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9/FMN mix. A pre-incubation step is often employed.[5][6][7]
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.
-
Incubation: Plates are incubated for 48-72 hours.
-
Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize histidine) compared to the negative control.
In Vitro Mammalian Chromosomal Aberration Test
This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.
Methodology (Based on OECD Guideline 473):
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.[9]
-
Metabolic Activation: The test is performed both with and without an S9 metabolic activation system.
-
Exposure: Cell cultures are exposed to at least three concentrations of the test substance for a defined period.
-
Cell Harvest: After exposure, the cells are treated with a spindle inhibitor (e.g., colchicine) to arrest them in the metaphase stage of cell division. The cells are then harvested.
-
Chromosome Preparation: The harvested cells are treated with a hypotonic solution, fixed, and spread onto microscope slides.
-
Staining and Analysis: The chromosomes are stained, and metaphase cells are analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges).
-
Endpoint: A significant, dose-related increase in the percentage of cells with chromosomal aberrations indicates a positive result.[10]
Data Gaps and Future Research
The current publicly available toxicological profile of this compound is incomplete. To conduct a thorough safety assessment, further studies are required, including:
-
Quantitative Acute Toxicity Studies: To establish a definitive LD50 value.
-
Dermal and Ocular Irritation Studies: Following standardized protocols (e.g., OECD TG 404 and 405) or validated in vitro alternatives.
-
Skin Sensitization Studies: To confirm and characterize its sensitization potential (e.g., Local Lymph Node Assay).
-
Comprehensive Genotoxicity Battery: Including an in vivo test (e.g., micronucleus assay) to complement the in vitro data.
-
Repeated Dose Toxicity Studies: To identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Carcinogenicity Bioassays: Long-term studies in rodents to assess carcinogenic potential.
-
Reproductive and Developmental Toxicity Studies: To evaluate effects on fertility and embryonic development.
Conclusion
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. cncolorchem.com [cncolorchem.com]
- 3. Metanil Yellow - Wikipedia [en.wikipedia.org]
- 4. Metanil yellow | C18H14N3NaO3S | CID 3935589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. sdc.org.uk [sdc.org.uk]
- 9. criver.com [criver.com]
- 10. Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test | FDA [fda.gov]
A Technical Comparison of C.I. Acid Yellow 42 and Metanil Yellow (C.I. Acid Yellow 36)
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive comparison of two distinct azo dyes: C.I. Acid Yellow 42 and C.I. Acid Yellow 36, commonly known as Metanil Yellow. While both are used in industrial applications for their yellow hue, their chemical structures, toxicological profiles, and biological activities differ significantly. This document aims to clarify these differences, presenting key data and mechanisms to inform scientific research and development. Metanil Yellow, in particular, is a compound of toxicological interest due to its history as an illegal food adulterant and its documented adverse health effects.
Physicochemical Properties
The fundamental differences between Acid Yellow 42 and Metanil Yellow begin at the molecular level. Acid Yellow 42 is a larger, more complex double azo dye, whereas Metanil Yellow is a smaller monoazo compound. These structural distinctions govern their physical and chemical behaviors.
| Property | This compound | Metanil Yellow (C.I. Acid Yellow 36) |
| C.I. Name | 22910[1] | 13065[2] |
| CAS Number | 6375-55-9[1][3] | 587-98-4[4] |
| Molecular Formula | C₃₂H₂₄N₈Na₂O₈S₂[1][5][6] | C₁₈H₁₄N₃NaO₃S[7][8] |
| Molecular Weight | 758.69 g/mol [1][5][6] | 375.38 g/mol [7][9] |
| Azo Class | Double Azo[1] | Monoazo[4][10] |
| Appearance | Bright yellow powder[1][3][11] | Brownish-yellow powder[2][12] |
| Solubility | Soluble in water (lemon-yellow solution), soluble in ethanol, slightly soluble in acetone.[3][5][11] | Soluble in water, ethanol, ether, and benzene.[2] |
| pH Indicator | Not used as a pH indicator. Stable in strong acid and base.[3][11] | Yes. Changes from red at pH 1.2 to yellow at pH 2.3.[4][9][13] |
Synthesis and Applications
The manufacturing processes for these dyes involve distinct precursor molecules, leading to their different chemical structures and subsequent applications.
Synthesis Pathways
The synthesis of both dyes follows standard azo coupling reactions. Acid Yellow 42 is produced by the diazotization of a benzidine (B372746) derivative and coupling with two equivalents of a pyrazolone (B3327878) derivative. Metanil Yellow is synthesized through the diazotization of metanilic acid and subsequent coupling with diphenylamine.[14][15]
Industrial Applications
Both dyes are utilized in various industries for coloration. However, Metanil Yellow's use is strictly industrial due to its toxicity, and it is infamously used as an illegal food adulterant.
| Application Area | This compound | Metanil Yellow (C.I. Acid Yellow 36) |
| Textiles | Dyeing and printing of wool, silk, and nylon.[1][3][5] | Dyeing wool.[2][10] |
| Leather | Used for leather shading and dyeing.[1][5] | Used in leather dyeing.[2][16] |
| Paper | Paper dyeing.[17] | Paper staining.[2][10] |
| Other | Used in composite dyes and crayons.[18] | Used for soap shading, wood products, and cosmetics.[2] |
| Food | Not permitted. | Not permitted. Widely used as an illegal adulterant in turmeric, pulses, and sweets.[4][10][19] |
Toxicological and Biological Profile
The most critical distinction for researchers lies in the toxicological profiles of these two dyes. Metanil Yellow is a well-documented toxicant, whereas publicly available data on Acid Yellow 42 is more limited.
Comparative Toxicology
Metanil Yellow has been the subject of numerous toxicological studies, revealing multi-organ toxicity. Data for Acid Yellow 42 is primarily derived from safety data sheets and indicates potential for irritation and mutagenicity.
| Toxicological Endpoint | This compound | Metanil Yellow (C.I. Acid Yellow 36) |
| Acute Oral Toxicity | Harmful if swallowed, may cause gastrointestinal irritation.[20] | LD50 (rat): 5000 mg/kg.[12] May cause gastrointestinal discomfort.[12] |
| Organ-Specific Toxicity | No specific target organs listed.[20] | Neurotoxic , hepatotoxic , cardiotoxic , nephrotoxic , and gastrotoxic .[4][10][15][19] |
| Reproductive Toxicity | No information available.[20][21] | "Possible risk of impaired fertility." Affects female reproductive cycle and can damage testicular cells.[10][12] |
| Mutagenicity | Mutagenicity data has been reported; "Possible risks of Irreversible effects."[20] | Limited evidence suggests possible non-lethal mutagenic effects.[12] |
| Carcinogenicity | Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA.[20] | One of its metabolites, diphenylamine, is noted to have carcinogenic effects.[22] |
| Skin & Eye Irritation | May cause skin and eye irritation.[20] May cause an allergic skin reaction.[21][23] | Causes skin inflammation in some individuals and severe eye damage.[12] |
Mechanism of Action: Metanil Yellow
Research has shown that Metanil Yellow acts as a bifunctional inducer of xenobiotic-metabolizing enzymes in the liver.[24] It stimulates both Phase I and Phase II detoxification pathways, potentially through interaction with the cytosolic Aryl hydrocarbon (Ah) receptor.[13][24] This induction can disrupt normal cellular processes and contribute to its toxicity.
Experimental Protocols and Methodologies
Detailed, step-by-step experimental protocols are proprietary to the conducting laboratories. However, published literature outlines the general methodologies used to assess the toxicity and biological activity of these dyes, particularly Metanil Yellow.
In Vivo Assessment of Enzyme Induction
Studies investigating the enzyme-inducing potential of Metanil Yellow have utilized animal models, such as Wistar rats. A representative experimental approach is described as follows:
-
Animal Model: Male Wistar rats.
-
Administration: Oral administration of Metanil Yellow (e.g., 430 mg/kg body weight for seven days) or parenteral administration (e.g., 80 mg/kg body weight for three days).[24]
-
Sample Collection: Following the exposure period, animals are sacrificed, and liver tissue is collected to prepare microsomal and cytosolic fractions.
-
Biochemical Assays:
-
Phase I Enzymes: Cytochrome P-450 levels are quantified, and activities of specific monooxygenases like aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin-O-deethylase (EROD) are measured.[24]
-
Phase II Enzymes: Activities of glutathione (B108866) S-transferase (GST) and quinone reductase (QR) are determined in the cytosolic fraction.[24]
-
-
Analysis: Enzyme activities in the treated group are compared to a control group to determine the induction potential.
General Toxicological Testing
Standard toxicological evaluations are guided by regulatory frameworks. These typically include assessments for:
-
Acute Toxicity: Determining the LD50/LC50 values via oral, dermal, or inhalation routes.[25]
-
Irritation: Skin and eye irritation tests, often using rabbit models.[25]
-
Sensitization: Evaluating the potential to cause allergic skin reactions.
-
Mutagenicity: In vitro tests like the Ames assay (bacterial reverse mutation) and in vivo tests such as the mouse micronucleus assay.[25]
Conclusion
This compound and Metanil Yellow (C.I. Acid Yellow 36) are chemically and toxicologically distinct entities.
-
This compound is a disazo dye used for industrial coloring of materials like wool, silk, and leather.[1][5] Its toxicological data is limited, though it indicates potential for irritation and mutagenicity, warranting standard industrial hygiene and handling precautions.[20]
-
Metanil Yellow is a monoazo dye also used industrially but is of significant concern due to its widespread use as an illegal food adulterant.[4][10] It is a well-characterized toxicant with demonstrated neurotoxic, hepatotoxic, and other multi-organ effects.[4][10][15] Its mechanism involves the induction of hepatic Phase I and Phase II enzymes, which can disrupt cellular homeostasis.[24]
For researchers, scientists, and drug development professionals, it is critical to recognize that Metanil Yellow poses significant health risks and should be handled as a hazardous substance. Its biological activity makes it a subject of toxicological study, but its use in any consumer product is prohibited and dangerous. Conversely, while this compound is an established industrial dye, the relative scarcity of public, in-depth toxicological data suggests that a cautious approach should be taken in any novel applications where human or environmental exposure could occur.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Acid Yellow 36 - Acid Golden Yellow G - methanil yellow from Emperor Chem [emperordye.com]
- 3. chembk.com [chembk.com]
- 4. Metanil Yellow - Wikipedia [en.wikipedia.org]
- 5. Acid Yellow 42 - Acid Milling Yellow R - Vicoacid Yellow 42 from Emperor Chem [emperordye.com]
- 6. cncolorchem.com [cncolorchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Metanil Yellow | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Acid Yellow 36 | TargetMol [targetmol.com]
- 10. foodmanifest.com [foodmanifest.com]
- 11. Acid Yellow 42 | 6375-55-9 [chemicalbook.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. DYE synthesis .pptx [slideshare.net]
- 15. thinkindiaquarterly.org [thinkindiaquarterly.org]
- 16. Metanil Yellow - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Acid Milling Yellow Dyes (AciD Yellow 42) at Best Price in Ankleshwar - Manufacturer,Supplier,Exporter [mayurdyes.com]
- 18. Page loading... [guidechem.com]
- 19. iipseries.org [iipseries.org]
- 20. cncolorchem.com [cncolorchem.com]
- 21. Acid Yellow 42 - Safety Data Sheet [chemicalbook.com]
- 22. researchgate.net [researchgate.net]
- 23. Disodium 4,4'-bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-ylazo)-1,1'-biphenyl-2,6'-disulphonate | C32H24N8Na2O8S2 | CID 22866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Metanil yellow: a bifunctional inducer of hepatic phase I and phase II xenobiotic-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. sdc.org.uk [sdc.org.uk]
Core Mechanism of Action: The Principle of Electrostatic Interaction
An In-depth Technical Guide to the Mechanism of Action of Acidic Dyes in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the principles, applications, and methodologies related to acidic dyes in biological and preclinical research. It outlines the core mechanisms of action, presents key data in a structured format, and offers comprehensive experimental protocols for commonly used staining techniques.
Acidic dyes are anionic, meaning they carry a net negative charge in solution.[1][2] The fundamental mechanism of their action in biological staining is based on electrostatic or ionic interactions with positively charged (cationic) components within cells and tissues.[3][4] These cationic sites are termed "acidophilic" or "eosinophilic" because of their affinity for acidic dyes like eosin.[5][6]
The primary targets for acidic dyes are proteins, which are abundant in the cytoplasm, mitochondria, and extracellular matrix (e.g., collagen).[7][8] The net charge of these proteins is pH-dependent. In an acidic solution (low pH), the amino groups (-NH2) on amino acid residues like lysine (B10760008) and arginine accept protons (H+) to become positively charged (-NH3+).[9] This increased positivity enhances their attraction to the negatively charged dye molecules, leading to a more intense stain.[3][9] Conversely, in an alkaline environment, this attraction is diminished.[10]
The key steps in the mechanism are:
-
Tissue Preparation: Samples are fixed, dehydrated, and embedded, typically in paraffin (B1166041) wax, then sectioned.
-
Rehydration: The paraffin is removed, and the tissue is rehydrated through a series of alcohol solutions.
-
pH Adjustment: The staining solution is typically acidic, which protonates the amino groups on tissue proteins, creating cationic sites.
-
Ionic Bonding: The anionic dye molecules are electrostatically attracted to and form ionic bonds with these protonated amino groups, imparting color to the acidophilic structures.[4][7]
Data Presentation: Common Acidic Dyes and Their Properties
The following tables summarize key information for acidic dyes frequently used in research.
Table 1: Properties of Common Acidic Dyes
| Dye Name | Chemical Nature | Color in Acidic Solution | Primary Target(s) | Common Applications |
| Eosin Y | Tetra-bromo derivative of fluorescein[8] | Pink to Red[6] | Cytoplasm, Collagen, Muscle Fibers, Red Blood Cells[8] | H&E Staining (counterstain)[6] |
| Acid Fuchsin | Azo dye component | Red | Collagen, Smooth Muscle | Masson's Trichrome, Van Gieson Stain[11] |
| Picric Acid | Trinitrophenol | Yellow | Muscle, Cytoplasm, Red Blood Cells | Van Gieson Stain, Bouin's Fixative[11][12] |
| Ponceau S | Azo dye | Red | Proteins (general) | Western Blot membrane staining[3][7] |
| Nigrosin | Synthetic black dye mixture | Black/Dark Violet | Background (for negative staining) | Negative staining of bacteria and capsules[13][14] |
Table 2: Expected Results for Key Staining Protocols
| Staining Protocol | Nuclei Color | Cytoplasm Color | Collagen Color | Muscle Fiber Color | Red Blood Cells |
| H&E | Blue/Purple | Pink/Red | Pink | Deep Pink/Red | Cherry Red |
| Masson's Trichrome | Black/Dark Blue | Red | Blue/Green | Red | Red/Yellow |
| Van Gieson | Black/Brown | Yellow | Red/Pink | Yellow | Yellow |
Experimental Protocols
Detailed methodologies for three fundamental staining techniques utilizing acidic dyes are provided below.
Hematoxylin (B73222) and Eosin (H&E) Staining
This is the most widely used stain in histology for demonstrating a broad range of cellular and tissue components.[15] Hematoxylin, a basic dye, stains acidic (basophilic) structures like the nucleus blue, while eosin, an acidic dye, counterstains basic (acidophilic) structures like the cytoplasm pink or red.[6]
Methodology
-
Deparaffinization and Rehydration:
-
Nuclear Staining (Hematoxylin):
-
Differentiation:
-
Bluing:
-
Counterstaining (Eosin):
-
Dehydration, Clearing, and Mounting:
Masson's Trichrome Staining
This technique is excellent for distinguishing collagen from muscle and other cytoplasmic elements.[9] It utilizes multiple acidic dyes and a polyacid to achieve differential staining.
Methodology
-
Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.
-
(Optional) Mordanting: For formalin-fixed tissues, re-fix in Bouin's solution for 1 hour at 56°C to improve stain quality, then rinse in tap water to remove the yellow color.[9][17]
-
Nuclear Staining:
-
Cytoplasmic and Muscle Staining:
-
Differentiation and Decolorization:
-
Immerse in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the red color is removed from the collagen.[9] Do not rinse after this step.
-
-
Collagen Staining:
-
Transfer directly to Aniline Blue (or Light Green) solution and stain for 5-10 minutes.[9]
-
Rinse briefly in distilled water.
-
-
Final Differentiation:
-
Differentiate in 1% acetic acid solution for 2-5 minutes.[9]
-
Wash in distilled water.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate quickly through 95% and absolute ethanol, clear in xylene, and mount.[9]
-
Van Gieson Staining
This simple and rapid method uses a combination of picric acid and acid fuchsin to stain collagen red/pink while muscle and cytoplasm are stained yellow.[11][12]
Methodology
-
Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.
-
Nuclear Staining:
-
Connective Tissue Staining:
-
Dehydration, Clearing, and Mounting:
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. youtube.com [youtube.com]
- 3. conductscience.com [conductscience.com]
- 4. Ponceau S Waste: Ponceau S Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mycetoma.edu.sd [mycetoma.edu.sd]
- 6. boneandcancer.org [boneandcancer.org]
- 7. Ponceau S staining (preparation and protocol) - Sharebiology [sharebiology.com]
- 8. Eosin - Wikipedia [en.wikipedia.org]
- 9. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 10. Masson’s Trichrome staining for histology [protocols.io]
- 11. newcomersupply.com [newcomersupply.com]
- 12. carlroth.com [carlroth.com]
- 13. microxpress.in [microxpress.in]
- 14. biognost.com [biognost.com]
- 15. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 16. ethosbiosciences.com [ethosbiosciences.com]
- 17. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. stainsfile.com [stainsfile.com]
An In-depth Technical Guide to the Health and Safety Hazards of Acid Yellow 42 Exposure in Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known health and safety hazards associated with Acid Yellow 42, a synthetic azo dye. The information is intended to enable laboratory personnel to conduct risk assessments and implement appropriate safety measures to minimize exposure and ensure a safe working environment.
Chemical and Physical Properties
Acid Yellow 42, also known by its Colour Index name C.I. 10316, is a yellow powder. While specific quantitative data on its physical properties are limited, its chemical structure and classification as an azo dye inform its potential reactivity and toxicological profile.
| Property | Value | Reference |
| CAS Number | 6375-55-9 | [1][2] |
| Molecular Formula | C₃₂H₂₄N₈Na₂O₈S₂ | [1] |
| Molecular Weight | 758.69 g/mol | [1] |
| Appearance | Yellow Powder | [1] |
| Odor | Odorless | [1] |
Toxicological Data
| Toxicity Endpoint | Result | Reference |
| Acute Oral Toxicity (LD50) | No data available | [2][3] |
| Acute Dermal Toxicity (LD50) | No data available | [2][3] |
| Acute Inhalation Toxicity (LC50) | No data available | [2][3] |
| Carcinogenicity | Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA | [2] |
| Mutagenicity | Mutagenicity data reported, but specifics are not provided in the reviewed literature. | [2] |
| Teratogenicity | No information available | [2] |
| Neurotoxicity | No information available | [2] |
Health and Safety Hazards
Exposure to Acid Yellow 42 can occur through inhalation, skin contact, eye contact, and ingestion. The primary hazards identified are irritation to the skin, eyes, and respiratory system.[1]
Routes of Exposure and Potential Health Effects
-
Inhalation: Inhalation of Acid Yellow 42 dust can cause irritation to the respiratory tract.[1]
-
Skin Contact: May cause skin irritation.[1] Some sources suggest it may cause an allergic skin reaction.[4]
-
Eye Contact: Can cause serious eye irritation.[1]
-
Ingestion: May be harmful if swallowed.[1]
Long-Term Health Effects
A significant concern with azo dyes is their potential for metabolic activation into harmful substances. The azo bond (-N=N-) can be cleaved by enzymes, particularly by azoreductases present in the liver and intestinal microflora, to form aromatic amines.[5][6] Some aromatic amines are known or suspected carcinogens.[5] While there is no specific data linking Acid Yellow 42 to cancer in humans, its chemical structure as an azo dye warrants caution regarding potential long-term exposure.
Experimental Protocols for Hazard Assessment
Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemical substances. While specific experimental data for Acid Yellow 42 is not available, the following methodologies would be appropriate for evaluating its potential hazards.
Acute Toxicity Studies
-
Acute Oral Toxicity (Adapted from OECD Guideline 401): This test determines the short-term toxicity of a substance when ingested. A single dose of the substance is administered to animals (typically rats) via gavage. The animals are then observed for signs of toxicity and mortality over a 14-day period.[7]
-
Acute Dermal Toxicity (Adapted from OECD Guideline 402): This study assesses the toxicity of a substance upon skin contact. A single dose is applied to a shaved area of the skin of animals (e.g., rats or rabbits) and covered with a porous gauze dressing for 24 hours. Observations for toxic effects and mortality are made over 14 days.[8][9]
-
Acute Inhalation Toxicity (Adapted from OECD Guideline 403): This guideline evaluates the toxicity of an inhaled substance. Animals are exposed to the substance as a dust or aerosol in an inhalation chamber for a defined period (typically 4 hours). The animals are then observed for toxic effects and mortality.[10][11]
Irritation and Sensitization Studies
-
Skin Irritation/Corrosion (Adapted from OECD Guideline 404): This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage. The substance is applied to the skin of an animal (usually a rabbit) for a set period, and the skin is observed for erythema (redness) and edema (swelling).[2][12]
-
Eye Irritation/Corrosion (Adapted from OECD Guideline 405): This test assesses the potential for a substance to damage the eye. A small amount of the substance is instilled into the eye of an animal (typically a rabbit), and the eye is examined for effects on the cornea, iris, and conjunctiva.[1][4]
-
Skin Sensitization (Adapted from OECD Guideline 429 - Local Lymph Node Assay): This assay determines the potential of a substance to cause an allergic skin reaction. The test substance is applied to the ears of mice, and the proliferation of lymphocytes in the draining lymph nodes is measured as an indicator of a sensitization response.[13][14]
Genotoxicity Studies
-
Bacterial Reverse Mutation Test (Ames Test - Adapted from OECD Guideline 471): This in vitro test is widely used to assess the mutagenic potential of a substance. It uses strains of the bacterium Salmonella typhimurium that are unable to synthesize the amino acid histidine. The bacteria are exposed to the test substance, and the number of colonies that revert to a state of being able to produce histidine is counted. A positive result indicates that the substance can cause mutations in the bacterial DNA. For azo dyes, a modified protocol that includes flavin mononucleotide (FMN) is often used to facilitate the reductive cleavage of the azo bond to release the potentially mutagenic aromatic amines.[15][16][17]
-
In Vitro Micronucleus Assay (Adapted from OECD Guideline 487): This assay detects damage to chromosomes. Cultured mammalian cells are exposed to the test substance, and the formation of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) is assessed. An increase in the frequency of micronucleated cells indicates that the substance is genotoxic.[18][19][20]
Signaling Pathways and Logical Relationships
The primary toxicological concern for azo dyes like Acid Yellow 42 is their metabolism to aromatic amines, which can be further metabolized to reactive intermediates that can damage DNA and potentially lead to cancer.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. x-cellr8.com [x-cellr8.com]
- 4. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 5. uniube.br [uniube.br]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 12. oecd.org [oecd.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. ftp.cdc.gov [ftp.cdc.gov]
- 15. Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. inotiv.com [inotiv.com]
- 18. criver.com [criver.com]
- 19. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 20. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Research Applications of CAS Number 6375-55-9 (Acid Yellow 42)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound identified by CAS number 6375-55-9 is commonly known as Acid Yellow 42. It is an azo dye primarily utilized in the textile industry for dyeing wool, silk, and polyamide fibers.[1] While its main application is industrial, Acid Yellow 42 has also been the subject of various research studies, particularly in the fields of environmental science and, to a lesser extent, biomedical applications. This technical guide provides a comprehensive overview of the research applications of Acid Yellow 42, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanisms presented in the scientific literature.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Acid Yellow 42 is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | disodium;5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-[4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate | [2][3] |
| Molecular Formula | C₃₂H₂₄N₈Na₂O₈S₂ | [2] |
| Molecular Weight | 758.7 g/mol | [2] |
| Appearance | Bright yellow powder | [4] |
| Solubility | Soluble in water and ethanol | [4] |
Research Applications in Environmental Science
A significant body of research on Acid Yellow 42 is focused on its environmental impact and remediation, owing to its use in the textile industry and its potential as a pollutant.
Photocatalytic Degradation
The photocatalytic degradation of Acid Yellow 42 is a well-studied area, with various catalysts and systems being explored for their efficacy in breaking down this dye.
| Catalyst | System | Degradation Efficiency (%) | Experimental Conditions | Reference |
| La/Bi₂S₃ | Visible light irradiation | 92.1 | 3% La doping | [5] |
| Pure Bi₂S₃ | Visible light irradiation | 46.7 | - | [5] |
Catalyst Synthesis (Hydrothermal Method):
-
Synthesize the La/Bi₂S₃ catalyst using a hydrothermal method as described in the referenced study.[5] The doping of Lanthanum (La) on Bismuth(III) sulfide (B99878) (Bi₂S₃) is a key step.[5]
Photodegradation Experiment:
-
Prepare an aqueous solution of Acid Yellow 42 (AY42).
-
Add the La/Bi₂S₃ catalyst to the AY42 solution.
-
Expose the mixture to a visible light source.
-
Monitor the degradation of AY42 over time by measuring the change in its concentration, typically using UV-Vis spectrophotometry.
-
To identify the primary reactive species, conduct trapping experiments using scavengers for different radicals (e.g., isopropyl alcohol for hydroxyl radicals).[5]
The photodegradation of Acid Yellow 42 by La/Bi₂S₃ under visible light is primarily driven by the generation of highly reactive hydroxyl radicals (•OH).[5]
Caption: Photocatalytic degradation pathway of Acid Yellow 42.
Biodegradation
The bioremediation of Acid Yellow 42 using microorganisms has also been investigated as a sustainable method for its removal from wastewater.
| Microbial System | Dye Concentration (ppm) | Degradation Time (hours) | Reference |
| Pseudomonas putida and Lysinibacillus sphaericus co-culture | 50 | 24 | [6] |
| Pseudomonas putida and Lysinibacillus sphaericus co-culture | 100 | 48 | [6] |
-
Cultivate a co-culture of Pseudomonas putida and Lysinibacillus sphaericus in a minimal salt medium (MSM).[6]
-
Introduce Acid Yellow 42 to the microbial culture at the desired concentration (e.g., 50 or 100 ppm).[6]
-
Incubate the culture under optimized conditions (pH 7.2, 34 ± 0.3 °C, with continuous shaking).[6]
-
Monitor the degradation of the dye over time.
-
Analyze the enzymatic activity of the microbial system, focusing on enzymes like azoreductase, laccase, and NADH-DCIP reductase.[6]
-
Identify the intermediate metabolites of the degradation process using techniques such as electrospray ionization mass spectrometry (ESI-MS).[6]
The biodegradation of Acid Yellow 42 by the microbial consortium involves a multi-enzyme facilitated mechanism, primarily initiated by the reductive cleavage of the azo bonds.[6]
References
Ecotoxicity and Environmental Impact of Acid Yellow 42: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Yellow 42, also known as C.I. 18950, is a monoazo dye used in the textile and leather industries. The widespread use of this and other azo dyes has raised environmental concerns due to their potential for persistence, toxicity, and the formation of hazardous breakdown products. This technical guide provides a comprehensive overview of the current scientific understanding of the ecotoxicity and environmental fate of Acid Yellow 42, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.
Ecotoxicity Data
The available quantitative ecotoxicity data for Acid Yellow 42 is limited. Many standard safety data sheets indicate a lack of comprehensive testing for its effects on aquatic organisms.[1][2] However, some studies and databases provide indicative values for its acute toxicity.
| Test Organism | Endpoint | Duration | Value (mg/L) | Reference |
| Aquatic Invertebrate (likely Daphnia magna) | LC50 | 48 hours | 77.27 | (Tkaczyk et al., 2020)[3] |
| Hydractinia echinata | MRC50 | - | 4.36 (Mlog(1/MRC50)) | (Dragomirescu et al., 2014)[4] |
| Fish | LC50 | 96 hours | No data available | [1] |
| Algae | EC50 | 72 hours | No data available | [1] |
Table 1: Summary of Acute Ecotoxicity Data for Acid Yellow 42
Environmental Fate and Biodegradation
Acid Yellow 42, like many azo dyes, is generally resistant to aerobic biodegradation in conventional wastewater treatment systems. However, under specific anaerobic or co-metabolic conditions, microbial degradation can occur. The primary mechanism involves the reductive cleavage of the azo bond (-N=N-), which leads to the formation of aromatic amines. These intermediates can be further degraded, often under aerobic conditions.
A notable pathway for the biodegradation of Acid Yellow 42 involves a co-culture of Pseudomonas putida and Lysinibillus sphaericus.[5] This microbial consortium has been shown to completely decolorize the dye and break it down into less toxic organic acids.[5] The degradation process is facilitated by a combination of enzymes, including azoreductase, laccase, and NADH-DCIP reductase.[5]
Biodegradation Pathway of Acid Yellow 42
The following diagram illustrates the proposed microbial degradation pathway of Acid Yellow 42 by a co-culture of Pseudomonas putida and Lysinibillus sphaericus.
Experimental Protocols
Acute Toxicity Testing in Aquatic Organisms
Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are typically employed to assess the acute toxicity of chemicals to aquatic life.
1. Daphnia sp. Acute Immobilisation Test (OECD Guideline 202) [6][7][8][9][10]
-
Test Organism: Daphnia magna (water flea), less than 24 hours old.
-
Method: Young daphnids are exposed to a range of concentrations of Acid Yellow 42 for 48 hours.[7] The test is conducted in a static or semi-static system.[9]
-
Endpoint: Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel, is recorded at 24 and 48 hours.[6][8]
-
Data Analysis: The concentration that causes immobilisation in 50% of the test organisms (EC50) is calculated for the 48-hour exposure period.[7]
2. Fish Acute Toxicity Test (OECD Guideline 203) [11][12][13]
-
Test Organism: Recommended species include Zebrafish (Danio rerio) or Rainbow trout (Oncorhynchus mykiss).
-
Method: Fish are exposed to a series of concentrations of the test substance for a 96-hour period in a static or semi-static system.[11][12]
-
Endpoint: Mortality is observed and recorded at 24, 48, 72, and 96 hours.[11][12]
-
Data Analysis: The lethal concentration that kills 50% of the fish population (LC50) is determined for the 96-hour exposure.[12][13]
3. Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201) [14][15][16][17][18]
-
Test Organism: Recommended species include Pseudokirchneriella subcapitata (green alga).
-
Method: Exponentially growing cultures of algae are exposed to various concentrations of Acid Yellow 42 for 72 hours in a batch culture system under constant illumination and temperature.[16]
-
Endpoint: The inhibition of growth is measured by determining the cell density or biomass at the start and end of the test.[18]
-
Data Analysis: The concentration that causes a 50% reduction in the growth rate (ErC50) or yield (EyC50) compared to the control is calculated.[18]
Microbial Biodegradation Assay
The following protocol is a generalized representation based on published studies on the microbial degradation of Acid Yellow 42.[5]
Potential Signaling Pathways of Toxicity
Direct studies on the specific signaling pathways affected by Acid Yellow 42 in aquatic organisms are scarce. However, based on the known toxicological profiles of other azo dyes and their degradation products (aromatic amines), several pathways are likely to be impacted.[19][20] Azo dyes have been shown to induce cellular stress and genotoxicity.[20]
Conclusion
The available data suggests that Acid Yellow 42 poses a potential ecotoxicological risk, particularly to aquatic invertebrates. While its biodegradation is possible under specific microbial conditions, its persistence in conventional wastewater treatment systems is a concern. The formation of potentially more toxic aromatic amines during degradation necessitates a thorough assessment of the entire degradation pathway. Further research is critically needed to fill the existing data gaps, especially concerning the chronic toxicity of Acid Yellow 42 and its effects on a broader range of aquatic organisms. A comprehensive understanding of its toxic mechanisms and the signaling pathways it affects is also essential for developing effective environmental risk management strategies.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. targetmol.com [targetmol.com]
- 3. scribd.com [scribd.com]
- 4. The Hydractinia echinata Test-System. III: Structure-Toxicity Relationship Study of Some Azo-, Azo-Anilide, and Diazonium Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 7. oecd.org [oecd.org]
- 8. fera.co.uk [fera.co.uk]
- 9. biotecnologiebt.it [biotecnologiebt.it]
- 10. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 11. biotecnologiebt.it [biotecnologiebt.it]
- 12. oecd.org [oecd.org]
- 13. eurofins.com.au [eurofins.com.au]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. biotecnologiebt.it [biotecnologiebt.it]
- 16. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 17. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 18. fera.co.uk [fera.co.uk]
- 19. gsconlinepress.com [gsconlinepress.com]
- 20. Hues of risk: investigating genotoxicity and environmental impacts of azo textile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for C.I. Acid Yellow 42 in Histological Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of C.I. Acid Yellow 42 and other similar yellow dyes in common histological staining techniques. The information is intended to guide researchers in the precise application of these dyes for the visualization of tissue components, particularly in the context of connective tissue and fibrin (B1330869) analysis.
Introduction to this compound in Histology
This compound (C.I. 22910) is a water-soluble anionic dye belonging to the disazo class.[1][2] While its primary industrial applications are in the dyeing of wool, silk, and leather, it also finds utility in histological staining.[1][3] In histology, acid dyes are employed to stain basic tissue components such as cytoplasm, muscle, and collagen. This compound, with its bright yellow hue, serves as a counterstain in various polychrome staining methods, providing a contrasting color to highlight specific tissue elements.[3][4]
It is often used in trichrome staining methods, such as the Martius Scarlet Blue (MSB) and Picro-Mallory techniques, to stain erythrocytes and early fibrin deposits yellow.[5] This allows for the differentiation of these elements from mature fibrin and collagen, which are stained red and blue, respectively.
Properties of this compound and Alternative Yellow Dyes
The selection of a yellow dye in a histological protocol can influence the final staining outcome. The following table summarizes the key properties of this compound and two other commonly referenced yellow dyes in similar applications.
| Property | This compound | Martius Yellow | Lissamine Fast Yellow |
| C.I. Number | 22910[1] | 10315[6][7] | 18965[3] |
| Synonyms | Acid Yellow R, Milling Yellow R[4] | Acid Yellow 24, Naphthol Yellow[6] | --- |
| Molecular Formula | C₃₂H₂₄N₈Na₂O₈S₂[1][8] | C₁₀H₆N₂O₅[7] | C₁₆H₁₀Cl₂N₄Na₂O₇S₂[3] |
| Molecular Weight | 758.69 g/mol [1] | 234.17 g/mol [7] | 551.27 g/mol [3] |
| Color | Bright Yellow[4] | Yellow[6] | Yellow[3] |
| Solubility | Soluble in water and ethanol[4] | Soluble in water and ethanol[6] | Readily soluble in water and ethanol[3] |
Experimental Protocols
Martius Scarlet Blue (MSB) Staining for Fibrin
The MSB stain is a trichrome method particularly useful for demonstrating fibrin of different ages. Early fibrin and erythrocytes stain yellow, mature fibrin stains red, and collagen and old fibrin stain blue.
Reagents:
-
Weigert's Iron Hematoxylin:
-
Solution A: 1 g Hematoxylin in 100 ml 95% Ethanol
-
Solution B: 4 ml 29% Ferric Chloride in 95 ml distilled water, 1 ml concentrated HCl
-
Working Solution: Mix equal parts of Solution A and B immediately before use.
-
-
Martius Yellow Solution:
-
0.5 g Martius Yellow (or a suitable substitute like this compound)
-
2 g Phosphotungstic Acid
-
100 ml 95% Ethanol
-
-
Brilliant Crystal Scarlet Solution:
-
1 g Brilliant Crystal Scarlet in 97.5 ml distilled water with 2.5 ml glacial acetic acid.
-
-
Phosphotungstic Acid Solution: 1% aqueous solution.
-
Aniline Blue Solution:
-
0.5 g Aniline Blue in 99.5 ml distilled water with 0.5 ml glacial acetic acid.
-
Procedure:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections to distilled water.
-
Mordant sections in Bouin's fluid at 56-60°C for 1 hour.
-
Wash in running tap water until the yellow color disappears.
-
Stain nuclei with Weigert's Iron Hematoxylin for 10-15 minutes.
-
Wash in running tap water for 10 minutes.
-
Rinse in 95% ethanol.
-
Stain with Martius Yellow solution for 2 minutes.
-
Rinse in distilled water.
-
Stain with Brilliant Crystal Scarlet solution for 10-15 minutes.
-
Rinse in distilled water.
-
Differentiate in 1% Phosphotungstic Acid solution for 5-10 minutes.
-
Rinse in distilled water.
-
Stain with Aniline Blue solution for 5-10 minutes.
-
Rinse briefly in 1% acetic acid solution.
-
Dehydrate through graded alcohols, clear in xylene, and mount.
Expected Results:
-
Nuclei: Blue/Black
-
Erythrocytes: Yellow
-
Early Fibrin: Yellow
-
Mature Fibrin: Red
-
Collagen & Old Fibrin: Blue
Lendrum's Picro-Mallory Stain for Fibrin
This method is another excellent technique for the demonstration of fibrin.
Reagents:
-
Weigert's Iron Hematoxylin: (as prepared for MSB stain)
-
Yellow Mordant Solution:
-
Saturated Picric Acid in 80% Ethanol
-
0.2 g Lissamine Fast Yellow (or this compound)
-
-
Red Stain Solution:
-
1 g Acid Fuchsin in 100 ml distilled water
-
-
Differentiator:
-
1% Phosphotungstic Acid
-
-
Blue Stain Solution:
-
2 g Soluble Blue (Methyl Blue) in 100 ml distilled water with 2 ml glacial acetic acid
-
Procedure:
-
Deparaffinize and rehydrate sections to water.
-
If necessary, remove mercury pigments using iodine and sodium thiosulfate.
-
Stain nuclei with Weigert's Iron Hematoxylin for 10 minutes.
-
Wash in running water.
-
Place in the Yellow Mordant solution for 2-3 minutes.
-
Wash in distilled water until only erythrocytes remain yellow.
-
Stain in the Red Stain solution for 5-10 minutes.
-
Rinse with 1% aqueous acetic acid.
-
Differentiate with the Differentiator until fibrin is prominent.
-
Rinse well in distilled water.
-
Stain in the Blue Stain solution for 5 minutes.
-
Rinse briefly with 1% aqueous acetic acid.
-
Dehydrate, clear, and mount.
Expected Results:
-
Nuclei: Black
-
Erythrocytes: Yellow
-
Fibrin: Red
-
Collagen: Blue
-
Muscle: Red/Pink
Quantitative Analysis of Staining
The intensity and distribution of staining can be quantified using digital image analysis software such as ImageJ or Fiji. This allows for an objective assessment of the stained tissue components.
Protocol for Quantitative Analysis using ImageJ:
-
Image Acquisition: Acquire high-resolution digital images of the stained slides using a calibrated microscope and camera system. Ensure consistent lighting and settings for all images.
-
Color Deconvolution:
-
Open the image in ImageJ.
-
Use the "Color Deconvolution" plugin (available with the Fiji distribution or as a separate plugin).
-
Select the appropriate vector for your stain (e.g., "H&E DAB", or a custom vector for trichrome stains). For trichrome stains, vectors that separate red, blue, and green/yellow channels are most effective.
-
This will separate the image into three new grayscale images representing the intensity of each stain.
-
-
Thresholding and Measurement:
-
Select the channel corresponding to the yellow stain.
-
Go to Image > Adjust > Threshold.
-
Adjust the threshold to select the stained areas of interest (e.g., yellow-stained fibrin or erythrocytes).
-
Go to Analyze > Set Measurements to select the parameters to be measured (e.g., Area, Mean Gray Value).
-
Go to Analyze > Measure to quantify the selected areas. The "Area Fraction" will give the percentage of the image stained yellow.
-
Data Presentation:
The quantitative data can be summarized in a table for easy comparison between different experimental groups or staining protocols.
| Sample Group | % Area Stained Yellow (Mean ± SD) | Staining Intensity (Mean Gray Value ± SD) |
| Control | ||
| Treatment 1 | ||
| Treatment 2 |
Visualizations
The following diagrams illustrate the experimental workflows described.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. C.I.Acid Yellow 42 | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. stainsfile.com [stainsfile.com]
- 4. Acid Yellow 42 | 6375-55-9 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. stainsfile.com [stainsfile.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. Disodium 4,4'-bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-ylazo)-1,1'-biphenyl-2,6'-disulphonate | C32H24N8Na2O8S2 | CID 22866 - PubChem [pubchem.ncbi.nlm.nih.gov]
C.I. Acid Yellow 42: A Detailed Guide for Use as a Counterstain in Trichrome Methods
For Researchers, Scientists, and Drug Development Professionals
Application Notes
C.I. Acid Yellow 42, a monoazo dye, presents a potential alternative as a cytoplasmic counterstain in various trichrome staining methods. While not traditionally cited in classical Masson's trichrome protocols, its properties as an acid dye allow for its application in histological techniques to provide a contrasting color to primary stains, enabling clear visualization of different cellular and extracellular components.[1]
In trichrome staining, which utilizes two or more acid dyes of contrasting colors, Acid Yellow 42 can be employed to selectively color basic tissue components such as cytoplasm, muscle, and erythrocytes.[2] The principle of this staining method relies on the differential binding of dyes to tissue components based on their molecular size and the porosity of the tissue. Typically, a smaller molecular weight dye is first applied, followed by a polyacid (like phosphotungstic or phosphomolybdic acid) that acts as a differentiating agent, removing the initial dye from collagen and other less dense connective tissues. A second, larger molecular weight counterstain is then used to color these components.
When incorporating Acid Yellow 42, it would likely serve as the initial, smaller molecular weight dye to stain cytoplasm and muscle fibers. Its bright yellow hue provides a stark contrast to the subsequent blue or green staining of collagen and the dark staining of nuclei.
Key Considerations for Use:
-
pH Dependence: The staining intensity of acid dyes like Acid Yellow 42 is pH-dependent. An acidic environment enhances the staining by increasing the positive charges on tissue proteins, thus promoting electrostatic interaction with the anionic dye.[1]
-
Differentiation: Proper differentiation is crucial to achieve the desired contrast. This is typically achieved using a weak acid or alcohol solution to remove excess stain.[1]
-
Fixation: For optimal results with acid dyes, fixation with agents like Bouin's fluid or mercuric chloride is often recommended. If using formalin-fixed tissues, a post-fixation step with Bouin's solution can enhance staining intensity and contrast.[3][4][5][6][7]
Comparative Data of Common Trichrome Counterstains
| Dye Name | C.I. Number | Typical Color | Typical Role in Trichrome | Expected Staining Time (Approx.) | Key Characteristics |
| This compound | 22910 | Yellow to Reddish-Yellow | Cytoplasmic/Muscle Counterstain | 2-10 minutes | Provides a bright, contrasting color for cytoplasm and muscle against blue/green collagen. |
| Biebrich Scarlet | 26905 | Red | Cytoplasmic/Muscle Stain | 10-15 minutes | A key component of the plasma stain in Masson's trichrome, staining muscle and cytoplasm red.[7][8] |
| Acid Fuchsin | 42685 | Red | Cytoplasmic/Muscle Stain | 1-5 minutes | Often used in combination with other red dyes for the plasma stain.[1][8] |
| Aniline Blue | 42780 | Blue | Collagen Counterstain | 5-15 minutes | Used as the fiber stain in Masson's trichrome to color collagen blue.[1][8] |
| Light Green SF Yellowish | 42095 | Green | Collagen Counterstain | 1-5 minutes | An alternative to Aniline Blue for staining collagen green, providing excellent contrast.[1][8] |
Experimental Protocols
The following is a detailed protocol for a modified Masson's Trichrome stain incorporating this compound as the primary cytoplasmic and muscle stain. Note: This protocol is a template and may require optimization for specific tissue types and desired staining intensities.
Modified Masson's Trichrome Protocol with Acid Yellow 42
I. Reagent Preparation
-
Bouin's Solution (Optional Mordant):
-
Saturated Picric Acid: 75 ml
-
Formaldehyde (40%): 25 ml
-
Glacial Acetic Acid: 5 ml[6]
-
-
Weigert's Iron Hematoxylin (B73222):
-
Solution A: 1 g Hematoxylin in 100 ml 95% Ethanol (B145695).[6]
-
Solution B: 4 ml 29% Ferric Chloride in water, 95 ml distilled water, 1 ml concentrated Hydrochloric Acid.[6]
-
Working Solution: Mix equal parts of Solution A and B immediately before use.[6]
-
-
This compound Solution (1% aqueous):
-
This compound powder: 1 g
-
Distilled water: 100 ml
-
Glacial Acetic Acid: 1 ml (to acidify)
-
-
Phosphomolybdic/Phosphotungstic Acid Solution:
-
5% Phosphomolybdic acid: 25 ml
-
5% Phosphotungstic acid: 25 ml[6]
-
-
Aniline Blue Solution (Collagen Stain):
-
Aniline Blue: 2.5 g
-
Glacial Acetic Acid: 2 ml
-
Distilled water: 100 ml[6]
-
-
1% Acetic Acid Solution:
-
Glacial Acetic Acid: 1 ml
-
Distilled water: 99 ml[6]
-
II. Staining Procedure
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
70% Ethanol: 3 minutes.
-
Rinse in running tap water.[1]
-
-
Mordanting (Optional but Recommended):
-
Nuclear Staining:
-
Cytoplasmic and Muscle Staining:
-
Stain in 1% this compound solution for 5-10 minutes.
-
Wash in distilled water.
-
-
Differentiation:
-
Immerse in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is decolorized.[7]
-
-
Collagen Staining:
-
Transfer sections directly (without rinsing) to Aniline Blue solution and stain for 5-10 minutes.[7]
-
-
Final Differentiation and Dehydration:
Expected Results:
-
Nuclei: Black
-
Cytoplasm, Muscle, Erythrocytes: Yellow
-
Collagen: Blue
Visualized Workflows
Caption: Workflow for Modified Masson's Trichrome with Acid Yellow 42.
Caption: Principle of differential staining in the modified trichrome method.
References
- 1. benchchem.com [benchchem.com]
- 2. stainsfile.com [stainsfile.com]
- 3. stainsfile.com [stainsfile.com]
- 4. Masson’s Trichrome staining for histology [protocols.io]
- 5. Special Stains for Collagen, Reticulin & Elastic Fibers [leicabiosystems.com]
- 6. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 8. Masson's trichrome stain - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Dyeing Polyamide and Protein Fibers with Acid Yellow 42
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Acid Yellow 42 (C.I. 22910), a water-soluble anionic dye, for the coloration of polyamide and protein fibers. The procedures outlined below are intended for laboratory and research applications, offering standardized methods for achieving consistent and reproducible results in the dyeing of materials such as nylon, wool, and silk.
Introduction
Acid Yellow 42 is a diazo dye characterized by its sulfonic acid groups, which confer solubility in aqueous media and enable its classification as an acid dye.[1][2] It is primarily utilized in the textile industry for dyeing protein fibers like wool and silk, as well as synthetic polyamides such as nylon.[1][3][4] The dyeing mechanism relies on the formation of ionic bonds between the anionic dye molecules and the protonated amino groups of the fibers under acidic conditions.[5][6] This interaction, further stabilized by van der Waals forces and hydrogen bonding, results in good colorfastness properties.[5] Precise control of dyeing parameters, including pH, temperature, and time, is crucial for achieving optimal color yield and levelness.[7]
Materials and Equipment
Materials:
-
Acid Yellow 42 (C.I. 22910)
-
Polyamide (e.g., nylon), wool, or silk substrate
-
Acetic acid (glacial or white vinegar) or citric acid
-
Sodium sulfate (B86663) (Glauber's salt) (optional, as a leveling agent)
-
Non-ionic detergent
-
Distilled or deionized water
-
pH indicator strips or a pH meter
Equipment:
-
Laboratory-grade beakers or dye pots (stainless steel or glass)
-
Heating plate with magnetic stirrer or a temperature-controlled water bath
-
Graduated cylinders and pipettes
-
Analytical balance
-
Glass stirring rods
-
Thermometer
Experimental Protocols
Pre-treatment of Fibers (Scouring)
Prior to dyeing, it is essential to remove any impurities, oils, or sizing agents from the fibers that could impede dye uptake.
-
Prepare a scouring bath containing 0.5-1.0 g/L of a non-ionic detergent in distilled water.
-
Immerse the fiber substrate in the bath at a liquor ratio of 20:1 (20 parts water to 1 part fiber by weight).
-
Heat the bath to 60-70°C and maintain for 30 minutes with gentle agitation.
-
Rinse the fibers thoroughly with warm, then cold, distilled water until all detergent is removed.
-
Gently squeeze out excess water, leaving the fibers damp.
Dyebath Preparation
-
Calculate the required amount of Acid Yellow 42 based on the weight of the fiber (OWF). A typical starting concentration is 1.0% OWF for a medium shade.
-
Create a stock solution by dissolving the weighed dye powder in a small amount of hot distilled water. Ensure the dye is fully dissolved.
-
Fill the dye pot with the required volume of distilled water to achieve the desired liquor ratio (e.g., 20:1).
-
Add the dye stock solution to the dye pot and stir to ensure uniform distribution.
-
If using a leveling agent to promote even dyeing, add sodium sulfate (Glauber's salt) at a concentration of 5-10% OWF to the dyebath.[8]
-
Adjust the pH of the dyebath to the desired level using acetic acid or citric acid. For polyamides and protein fibers, a pH range of 4.5-5.5 is generally recommended.[9] Verify the pH using a pH meter or indicator strips.
Dyeing Procedure
-
Introduce the pre-wetted fiber into the dyebath at an initial temperature of 40°C.
-
Gradually raise the temperature of the dyebath to 90-100°C over a period of 30-45 minutes. A heating rate of 1-2°C per minute is recommended.
-
Maintain the dyeing temperature for 30-60 minutes, with occasional gentle agitation to ensure even dye penetration.[9]
-
After the dyeing period, allow the dyebath to cool down gradually to about 60-70°C before removing the dyed fibers.
Post-treatment (Rinsing and Drying)
-
Rinse the dyed fibers in warm water (approximately 40-50°C) to remove any loose or unfixed dye.
-
Follow with a cold water rinse until the water runs clear.
-
Gently squeeze the excess water from the fibers.
-
Allow the fibers to air dry at room temperature or in a low-temperature oven.
Data Presentation
The following tables summarize the key quantitative parameters for the dyeing protocol.
Table 1: Recommended Dyeing Parameters for Acid Yellow 42
| Parameter | Polyamide (Nylon) | Protein Fibers (Wool, Silk) |
| Dye Concentration (% OWF) | 0.5 - 2.0% | 0.5 - 2.0% |
| Liquor Ratio | 20:1 - 40:1 | 20:1 - 40:1 |
| pH | 4.5 - 5.5 | 4.0 - 5.5 |
| Leveling Agent (% OWF) | 5 - 10% Sodium Sulfate | 5 - 10% Sodium Sulfate |
| Initial Temperature | 40°C | 40°C |
| Final Dyeing Temperature | 90 - 100°C | 85 - 95°C |
| Dyeing Time at Final Temp. | 30 - 60 minutes | 30 - 60 minutes |
Table 2: Fastness Properties of Acid Yellow 42 on Wool
| Fastness Test | Rating (Scale 1-5) |
| Light Fastness | 4-5 |
| Washing Fastness (Fading) | 4-5 |
| Washing Fastness (Staining) | 5 |
| Water Fastness (Fading) | 4 |
| Water Fastness (Staining) | 5 |
| Seawater Fastness (Fading) | 4 |
| Seawater Fastness (Staining) | 5 |
| Source: Data compiled from technical specifications.[10] |
Visualization
Caption: Experimental workflow for dyeing polyamide and protein fibers with Acid Yellow 42.
References
- 1. Skyacido® Acid Yellow MR Acid Yellow 42 Acid Fabric Dye - Buy Acid Yellow 42, Acid yellow for wool, Acid yellow cas no .6375-55-9 Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. hztya.com [hztya.com]
- 4. Acid Milling Yellow Dyes (AciD Yellow 42) at Best Price in Ankleshwar - Manufacturer,Supplier,Exporter [mayurdyes.com]
- 5. textilelearner.net [textilelearner.net]
- 6. textilelearner.net [textilelearner.net]
- 7. researchgate.net [researchgate.net]
- 8. Acidic leveling agent is suitable for pack dyeing [tianshengchem.com]
- 9. textilestudycenter.com [textilestudycenter.com]
- 10. cncolorchem.com [cncolorchem.com]
Application Notes and Protocols for Acid Yellow 42 in Leather and Paper Dyeing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of C.I. Acid Yellow 42 (CAS 6375-55-9), a diazo anionic dye, in the dyeing of leather and paper. This document includes detailed experimental protocols, quantitative data on dye properties, and diagrams illustrating the dyeing mechanisms and workflows.
Introduction to Acid Yellow 42
Acid Yellow 42 is a bright, water-soluble yellow dye primarily used for coloring protein fibers such as wool and silk, as well as polyamide fibers and leather.[1][2] It is also utilized in the paper industry for surface coloring and pulp dyeing.[3] The dye's chemical structure, containing sulfonic acid groups, allows it to form strong ionic bonds with cationic substrates in an acidic medium, resulting in good color fastness.[2]
Chemical Properties of Acid Yellow 42:
| Property | Value |
| C.I. Name | Acid Yellow 42 |
| C.I. Number | 22910 |
| CAS Number | 6375-55-9 |
| Molecular Formula | C₃₂H₂₄N₈Na₂O₈S₂ |
| Molecular Weight | 758.69 g/mol |
| Appearance | Bright yellow powder |
| Solubility | Soluble in water |
Application in Leather Dyeing
Acid Yellow 42 is effective for dyeing various types of leather, particularly chrome-tanned and vegetable-tanned leathers. The dyeing process relies on the electrostatic interaction between the anionic sulfonate groups of the dye and the cationic amino groups present in the collagen fibers of the leather.[2][4] The dyeing is typically carried out in an acidic dyebath to ensure protonation of the amino groups in the collagen, which facilitates dye uptake and fixation.[5]
Quantitative Data: Fastness Properties on Leather
The following table summarizes the fastness properties of Acid Yellow 42 on leather, graded on a scale of 1 to 5 (unless otherwise specified), where 5 indicates the highest fastness.
| Fastness Test | Grade |
| Light Fastness | 4 |
| Washing Fastness | 4-5 |
| Perspiration Fastness | 4-5 |
| Water Fastness | 4 |
| Rubbing Fastness (Dry) | 5 |
Data synthesized from multiple sources.
Experimental Protocol: Dyeing of Chrome-Tanned Leather
This protocol provides a general procedure for dyeing chrome-tanned leather with Acid Yellow 42. Optimal conditions may vary depending on the specific leather substrate and desired shade.
Materials:
-
Chrome-tanned leather, neutralized
-
Acid Yellow 42 dye
-
Formic acid or acetic acid
-
Leveling agent (e.g., fatty alcohol polyoxyethylene ether)
-
Sodium sulfate (B86663) (optional, for exhaustion)
-
Water
-
Dyeing drum or suitable vessel
Procedure:
-
Preparation of Dyebath:
-
Prepare a dye liquor with a liquor ratio of 10:1 to 20:1 (water to leather weight).
-
Dissolve the required amount of Acid Yellow 42 (e.g., 1-3% on weight of leather, o.w.l.) in warm water (40-50°C).
-
Add a leveling agent (e.g., 0.5-1% o.w.l.) to the dyebath to ensure even dye penetration.
-
If necessary, add sodium sulfate (e.g., 5-10% o.w.l.) to aid in dye exhaustion.
-
-
Dyeing Process:
-
Introduce the neutralized, wet chrome-tanned leather into the dyeing drum.
-
Add the prepared dyebath.
-
Run the drum for 10-15 minutes to allow for even distribution of the dye liquor.
-
Gradually increase the temperature to 50-60°C.[5]
-
Slowly add formic acid or acetic acid in portions to lower the pH of the dyebath to a range of 4.5-5.5. This gradual addition helps in achieving level dyeing.
-
Continue running the drum for 45-60 minutes at 50-60°C.
-
-
Fixation and Rinsing:
-
To fix the dye, add a final portion of formic acid to lower the pH to 3.5-4.0.
-
Run the drum for another 20-30 minutes.
-
Drain the dyebath.
-
Rinse the dyed leather thoroughly with water until the water runs clear.
-
-
Post-Dyeing Treatment:
-
The leather can be fatliquored and finished as per standard procedures.
-
Mechanism of Leather Dyeing with Acid Yellow 42
The primary mechanism for the fixation of Acid Yellow 42 on leather is the ionic interaction between the dye and the collagen fibers.
Caption: Mechanism of Acid Yellow 42 fixation on leather.
Application in Paper Dyeing
Acid Yellow 42 can be used for the coloration of paper, either by surface application or by dyeing the pulp slurry before sheet formation. The interaction mechanism involves adsorption of the dye onto the cellulose (B213188) fibers, primarily through van der Waals forces and hydrogen bonding, as cellulose does not possess the strong cationic sites found in leather.[1]
Quantitative Data: Fastness Properties on Paper
The following table provides typical fastness properties of Acid Yellow 42 on paper.
| Fastness Test | Grade |
| Light Fastness | 3-4 |
| Water Bleed | Moderate |
| Alkali Resistance | Good |
Experimental Protocol: Pulp Dyeing
This protocol outlines a general procedure for dyeing paper pulp with Acid Yellow 42.
Materials:
-
Paper pulp slurry (e.g., bleached kraft pulp)
-
Acid Yellow 42 dye
-
Alum (aluminum sulfate) or a cationic retention aid
-
Water
Procedure:
-
Pulp Preparation:
-
Prepare a pulp slurry of a known consistency (e.g., 2-4%).
-
-
Dye Solution Preparation:
-
Dissolve the required amount of Acid Yellow 42 (e.g., 0.1-1.0% on weight of dry fiber, o.w.f.) in hot water (80-90°C).[6]
-
-
Dyeing Process:
-
Add the dye solution to the pulp slurry in a chest or beater.
-
Mix thoroughly for 15-20 minutes to ensure uniform distribution of the dye.
-
Add a solution of alum (e.g., 1-3% o.w.f.) or a cationic retention aid to the dyed pulp. This will help to fix the anionic dye to the anionic cellulose fibers.
-
Continue mixing for another 10-15 minutes.
-
-
Papermaking:
-
The dyed pulp is now ready for the standard papermaking process (sheet formation, pressing, and drying).
-
Workflow for Paper Pulp Dyeing
The following diagram illustrates the general workflow for dyeing paper pulp with Acid Yellow 42.
Caption: Workflow for paper pulp dyeing with Acid Yellow 42.
Conclusion
Acid Yellow 42 is a versatile dye with effective applications in both leather and paper dyeing. The detailed protocols and data provided in these notes serve as a valuable resource for researchers and professionals. It is important to note that the provided protocols are general guidelines, and optimization of parameters such as dye concentration, pH, temperature, and duration may be necessary to achieve desired results for specific substrates and applications. Further experimental investigation is recommended to determine specific quantitative data like dye uptake efficiency and colorimetric values for specific applications.
References
- 1. Understanding adsorption phenomena: investigation of the dye-cellulose interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Skyacido® Acid Yellow MR Acid Yellow 42 Acid Fabric Dye - Buy Acid Yellow 42, Acid yellow for wool, Acid yellow cas no .6375-55-9 Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 3. Acid Milling Yellow Dyes (AciD Yellow 42) at Best Price in Ankleshwar - Manufacturer,Supplier,Exporter [mayurdyes.com]
- 4. Dye–collagen interactions. Mechanism, kinetic and thermodynamic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Application of Acid Dyes in Leather Dyeing - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 6. Paper Pulp Dyestuff [xcwydyes.com]
Application Notes and Protocols for Acid Yellow Dyes in Titration Experiments
A Note on C.I. Acid Yellow 42
Initial investigations into the properties of this compound reveal that it is not a suitable pH indicator for titration experiments.[1][2][3] Its aqueous solution is lemon-yellow, and its color does not change upon the addition of concentrated hydrochloric acid or concentrated sodium hydroxide.[1][2][3] An effective pH indicator must exhibit a distinct color change over a specific pH range, a characteristic that this compound lacks.
However, a related compound, Metanil Yellow (C.I. Acid Yellow 36) , is a well-documented azo dye that functions as a pH indicator and is suitable for specific titration applications.[4][5][6] The following application notes and protocols are therefore provided for Metanil Yellow.
Application Notes for Metanil Yellow (C.I. Acid Yellow 36) as a pH Indicator
Introduction
Metanil Yellow, also known as Acid Yellow 36, is an azo dye used in analytical chemistry as a pH indicator.[4][6] It is particularly useful for titrations that have an endpoint in the acidic pH range due to its low pH transition interval. The choice of a suitable indicator is crucial for the accurate determination of the equivalence point in an acid-base titration, and Metanil Yellow's distinct color change provides a clear visual endpoint in appropriate systems.
Principle of Operation
The functionality of Metanil Yellow as a pH indicator is based on the change in its chemical structure with varying hydrogen ion (H+) concentrations. This structural change alters the molecule's light-absorbing properties, resulting in a visible color change. In acidic solutions, the indicator is in its protonated form, which is red, while in less acidic to neutral and basic solutions, it is in its deprotonated form, which is yellow.[4][5][7][8][9][10] The transition between these two forms occurs over a specific pH range.
Quantitative Data for Metanil Yellow (C.I. Acid Yellow 36)
| Property | Value | Reference |
| C.I. Name | Acid Yellow 36 | [5][6] |
| Common Name | Metanil Yellow | [4][6] |
| CAS Number | 587-98-4 | [5][6] |
| Molecular Formula | C18H14N3NaO3S | [5][6] |
| pH Range | 1.2 - 3.2 | [4][6] |
| Color in Acidic Medium (pH < 1.2) | Red | [4][5][7][8][9][10] |
| Color in Basic Medium (pH > 3.2) | Yellow | [4][5][7][8][9][10] |
Experimental Protocol: Titration of a Strong Acid with a Weak Base using Metanil Yellow
This protocol details the determination of the concentration of a sodium carbonate (weak base) solution by titrating it against a standardized hydrochloric acid (strong acid) solution using Metanil Yellow as the indicator.
1. Reagents and Equipment
-
Standardized Hydrochloric Acid (HCl) Solution (e.g., 0.1 M)
-
Sodium Carbonate (Na₂CO₃) Solution (unknown concentration)
-
Metanil Yellow Indicator Solution (0.1% w/v in methanol)
-
Distilled or Deionized Water
-
Burette (50 mL)
-
Pipette (25 mL) and Pipette Filler
-
Erlenmeyer Flasks (250 mL)
-
Beakers
-
Burette Stand and Clamp
-
White Tile or White Paper
-
Magnetic Stirrer and Stir Bar (optional)
2. Preparation of Metanil Yellow Indicator Solution
To prepare a 0.1% w/v Metanil Yellow indicator solution, dissolve 0.1 g of Metanil Yellow powder in 100 mL of methanol.[11]
3. Titration Procedure
-
Rinse and fill the burette: Rinse the burette with a small amount of the standardized HCl solution and then fill it, ensuring there are no air bubbles in the tip. Record the initial burette reading.
-
Prepare the analyte: Pipette 25 mL of the sodium carbonate solution into a 250 mL Erlenmeyer flask.
-
Add the indicator: Add 2-3 drops of the Metanil Yellow indicator solution to the Erlenmeyer flask. The solution should turn yellow.
-
Perform the titration: Place the Erlenmeyer flask on a white tile under the burette to easily observe the color change. Slowly add the HCl solution from the burette to the flask while continuously swirling the flask.
-
Endpoint determination: Continue adding the HCl dropwise as the endpoint is approached. The endpoint is reached when the solution shows a sharp and permanent color change from yellow to red.
-
Record the final volume: Record the final burette reading. The volume of HCl used is the difference between the final and initial readings.
-
Repeat: Repeat the titration at least two more times to obtain concordant results (volumes that agree within ±0.1 mL).
4. Calculation
The concentration of the sodium carbonate solution can be calculated using the following formula:
M₁V₁ / n₁ = M₂V₂ / n₂
Where:
-
M₁ = Molarity of the HCl solution
-
V₁ = Volume of the HCl solution used
-
n₁ = Stoichiometric coefficient of HCl (from the balanced equation: 2)
-
M₂ = Molarity of the Na₂CO₃ solution
-
V₂ = Volume of the Na₂CO₃ solution used
-
n₂ = Stoichiometric coefficient of Na₂CO₃ (from the balanced equation: 1)
The balanced chemical equation for the reaction is: 2HCl + Na₂CO₃ → 2NaCl + H₂O + CO₂
Diagrams
References
- 1. chembk.com [chembk.com]
- 2. Acid Yellow 42 | 6375-55-9 [chemicalbook.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Metanil Yellow - Wikipedia [en.wikipedia.org]
- 5. Metanil yellow, Practical grade [himedialabs.com]
- 6. Metanil Yellow – Rainbow Dye-Tech (Pvt) Ltd. [rainbowdyetech.co]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. THP Life Science Webshop - Acid Yellow 36 [lifescience.thp.at]
- 10. Acid Yellow 36 | TargetMol [targetmol.com]
- 11. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for Adsorption Studies of Acid Yellow 42 on Novel Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acid Yellow 42 is an anionic azo dye widely used in the textile, leather, and paper industries. The release of effluents containing this dye into water bodies poses significant environmental and health concerns due to its color, persistence, and potential toxicity. Adsorption has emerged as a promising and effective technology for the removal of such dyes from wastewater, owing to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. This document provides a detailed overview of the application of novel materials for the adsorption of Acid Yellow 42, including quantitative data, experimental protocols, and a generalized experimental workflow.
Data Presentation
The following table summarizes the quantitative data from studies on the adsorption of Acid Yellow 42 using different novel adsorbent materials. This allows for a clear comparison of their performance under various experimental conditions.
| Adsorbent Material | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Optimal pH | Optimal Temperature (°C) | Contact Time (min) | Isotherm Model | Kinetic Model | Reference |
| Calcined Mg-Al-CO3 Layered Double Hydroxide (CLDH) | 1266 | Not Reported | 7.0 | 25 | 420 | Not Specified | Not Specified | [1] |
| Uncalcined Mg-Al-CO3 Layered Double Hydroxide (LDH) | 330 | Not Reported | 7.0 | 25 | 420 | Not Specified | Not Specified | [1] |
| Polypyrrole/Tannic Acid/Iron (PTI) Nanocomposite | 140.1 | 98.19 | 2.0 | 60 | 30 | Langmuir | General Order | [2][3] |
| Polypyrrole/Tannic Acid/Iron (PTI) Nanocomposite | 119.1 | Not Reported | 2.0 | 50 | 30 | Langmuir | General Order | [2][3] |
| Polypyrrole/Tannic Acid/Iron (PTI) Nanocomposite | 116.5 | Not Reported | 2.0 | 40 | 30 | Langmuir | General Order | [2][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the adsorption studies of Acid Yellow 42 on novel materials.
Preparation of Adsorbent Materials
a) Synthesis of Calcined Mg-Al-CO3 Layered Double Hydroxide (CLDH):
Layered Double Hydroxide (LDH) with a Mg:Al molar ratio of 2.70 is synthesized by the coprecipitation method at a constant pH.
-
Prepare two solutions:
-
Solution A: Dissolve Mg(NO₃)₂·6H₂O (54.0 mmol) and Al(NO₃)₃·9H₂O (18.0 mmol) in 250 mL of deionized water.
-
Solution B: Dissolve Na₂CO₃ (73.0 mmol) in 1000 mL of deionized water.
-
-
Add Solution A dropwise to Solution B under vigorous stirring.
-
Maintain a constant pH of 10.0 by the dropwise addition of a 2.00 mol·L⁻¹ NaOH solution.
-
Age the resulting slurry at 65 °C for 24 hours.
-
Wash the precipitate with deionized water by repeated centrifugation/resuspension cycles until the pH of the supernatant is 7.
-
Dry the resulting Mg-Al-CO3-LDH at reduced pressure in the presence of silica (B1680970) gel.
-
To obtain the calcined form (CLDH), heat the synthesized LDH at a specified temperature (e.g., 500 °C) for a certain duration.
b) Green Synthesis of Polypyrrole/Tannic Acid/Iron (PTI) Nanocomposites:
This protocol describes a green synthesis approach for PTI nanocomposites.[2][3]
-
Prepare aqueous solutions of pyrrole (B145914), tannic acid, and an iron salt (e.g., FeCl₃).
-
Mix the solutions in a specific molar ratio under controlled temperature and stirring conditions. The polymerization of pyrrole is initiated by the iron salt in the presence of tannic acid, which acts as a stabilizer and functionalizing agent.
-
After the reaction is complete, collect the resulting nanocomposite by filtration or centrifugation.
-
Wash the product multiple times with deionized water to remove any unreacted monomers and by-products.
-
Dry the final PTI nanocomposite in an oven at a suitable temperature (e.g., 60 °C).
Characterization of Adsorbent Materials
To understand the physicochemical properties of the novel adsorbents, a range of characterization techniques are employed.[4][5] These include:
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and topography of the adsorbent.
-
X-ray Diffraction (XRD): To determine the crystalline structure and phase composition of the material.[2]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the adsorbent surface that may be involved in the adsorption process.[2]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area, pore volume, and pore size distribution of the adsorbent.
-
Zeta Potential Analysis: To determine the surface charge of the adsorbent at different pH values, which is crucial for understanding the electrostatic interactions with the dye molecules.[2]
Batch Adsorption Experiments
Batch adsorption studies are conducted to evaluate the adsorption performance of the material.
-
Prepare a stock solution of Acid Yellow 42 of a known concentration (e.g., 1000 mg/L).
-
Prepare a series of working solutions with different initial concentrations by diluting the stock solution.
-
For each experiment, add a specific amount of the adsorbent (e.g., 10 mg) to a fixed volume of the dye solution (e.g., 20 mL) in a flask.
-
Adjust the initial pH of the solutions to the desired value using HCl or NaOH.
-
Place the flasks in a thermostatic shaker and agitate at a constant speed and temperature for a predetermined period to reach equilibrium.
-
After agitation, separate the adsorbent from the solution by centrifugation or filtration.
-
Determine the final concentration of Acid Yellow 42 in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength.
-
Calculate the amount of dye adsorbed per unit mass of the adsorbent (qₑ, in mg/g) and the removal efficiency (%).
Kinetic and Isotherm Modeling
To understand the adsorption mechanism, the experimental data are fitted to various kinetic and isotherm models.
-
Kinetic Models: Pseudo-first-order, pseudo-second-order, and intraparticle diffusion models are commonly used to describe the rate of adsorption.[1][6][7]
-
Isotherm Models: Langmuir, Freundlich, and Temkin isotherms are often applied to describe the equilibrium relationship between the amount of dye adsorbed and its concentration in the solution.[2][3][6]
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the adsorption studies of Acid Yellow 42 on novel materials.
Caption: Experimental workflow for Acid Yellow 42 adsorption studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. digital-library.theiet.org [digital-library.theiet.org]
- 5. researchgate.net [researchgate.net]
- 6. Isotherm and kinetic studies of acid yellow 11 dye adsorption from wastewater using Pisum Sativum peels microporous activated carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijeas.org [ijeas.org]
Application Notes and Protocols for the Photocatalytic Degradation of Acid Yellow 42
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the experimental setup and protocols for the photocatalytic degradation of the azo dye, Acid Yellow 42. The information is compiled to assist researchers in setting up and conducting experiments for the removal of this and similar pollutants from aqueous solutions.
Introduction
Acid Yellow 42 is a synthetic azo dye widely used in the textile industry. Due to its complex aromatic structure and the presence of the azo bond (-N=N-), it is resistant to conventional wastewater treatment methods. Advanced oxidation processes (AOPs), particularly heterogeneous photocatalysis, have emerged as promising techniques for the complete mineralization of such recalcitrant organic pollutants. This process typically involves a semiconductor photocatalyst, which upon irradiation with light of suitable wavelength, generates highly reactive oxygen species (ROS) that degrade the dye molecules.
Experimental Setups and Components
The photocatalytic degradation of Acid Yellow 42 can be carried out using various experimental setups. The core components generally include a photoreactor, a light source, a photocatalyst, and analytical instrumentation to monitor the degradation process.
Common Photocatalysts:
-
Zinc Oxide (ZnO): A widely used, inexpensive, and effective photocatalyst.[1]
-
Titanium Dioxide (TiO₂): Another highly efficient and stable photocatalyst, often used in its anatase form.
-
Doped Photocatalysts: To enhance photocatalytic activity under visible light, metal or non-metal doping is employed. Examples include Lanthanum-doped Bismuth Sulfide (La/Bi₂S₃).
Typical Photoreactors:
-
Batch Reactor: A simple setup, often a cylindrical glass vessel (e.g., Pyrex) or a beaker, containing the dye solution and the photocatalyst suspension.[1] Agitation is provided by a magnetic stirrer to ensure uniform suspension of the catalyst.
-
Immersion Well Reactor: This type of reactor has a light source immersed in the solution, which is contained within a double-walled vessel for cooling.
-
Microreactor: A more advanced setup where the photocatalyst is coated as a thin film on a glass plate within the microreactor, allowing for continuous flow experiments.
Light Sources:
-
UV Lamps: High-pressure mercury lamps are a common source of UV-A irradiation.[1]
-
Visible Light Lamps: Halogen lamps or Xenon lamps are used to simulate solar radiation and for experiments with visible-light-active photocatalysts.
-
LEDs: Light Emitting Diodes offer the advantage of specific wavelength emission and controlled intensity.
Experimental Protocols
Below are detailed protocols for the photocatalytic degradation of Acid Yellow 42 using different systems.
Protocol 1: Photocatalytic Degradation using ZnO under UV-A Irradiation
This protocol is based on the decolorization of Dispersive Yellow 42, a dye structurally similar to Acid Yellow 42.
Materials:
-
Dispersive Yellow 42 dye
-
Zinc Oxide (ZnO) powder (commercial grade)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Photoreactor (100 mL beaker or larger)
-
Magnetic stirrer
-
UV-A light source (e.g., 125 W high-pressure mercury lamp)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Dye Solution: Prepare a stock solution of Dispersive Yellow 42 (e.g., 25 ppm) in deionized water.
-
Catalyst Suspension: In a 100 mL photoreactor, add a specific dose of ZnO catalyst (the optimal dose is reported to be 300 mg/100 mL) to the dye solution.[1]
-
pH Adjustment: Adjust the initial pH of the suspension to the optimal value (e.g., 7.7) using dilute HCl or NaOH.[1]
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30 minutes to ensure that an adsorption-desorption equilibrium is reached between the dye and the catalyst surface.
-
Photocatalytic Reaction: Expose the suspension to UV-A irradiation under continuous magnetic stirring. The light intensity should be measured and kept constant (e.g., 1.48 x 10⁻⁷ Ens. s⁻¹).
-
Sample Collection: At regular time intervals, withdraw a few mL of the suspension.
-
Analysis: Centrifuge or filter the collected samples to remove the catalyst particles. Analyze the clear supernatant using a UV-Vis spectrophotometer at the maximum absorption wavelength of the dye (e.g., 488 nm) to determine the change in concentration.
-
Calculation of Degradation Efficiency: The percentage of decolorization can be calculated using the formula: % Decolorization = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.
Protocol 2: Visible Light Photocatalytic Degradation using La/Bi₂S₃
This protocol is specifically for Acid Yellow 42 using a visible-light-active photocatalyst.
Materials:
-
Acid Yellow 42 dye
-
Lanthanum-doped Bismuth Sulfide (La/Bi₂S₃) photocatalyst (with varying La weight percentages)
-
Deionized water
-
Visible light source (e.g., Xenon lamp)
-
Photoreactor and magnetic stirrer
-
UV-Vis Spectrophotometer
Procedure:
-
Catalyst Suspension and Adsorption: Prepare a suspension of the La/Bi₂S₃ catalyst in the Acid Yellow 42 solution. Stir in the dark to measure the adsorption of the dye on the catalyst surface.
-
Photocatalytic Reaction: Irradiate the suspension with visible light while maintaining continuous stirring.
-
Monitoring: At set time intervals, take samples, separate the catalyst, and measure the absorbance of the solution to determine the concentration of the dye.
-
Data Analysis: Calculate the degradation efficiency, considering both adsorption and photodegradation. The kinetics of the reaction can be fitted to a pseudo-first-order model.
Data Presentation
The quantitative data from photocatalytic degradation experiments are typically presented in tables to facilitate comparison of different experimental conditions.
Table 1: Optimal Conditions for Photocatalytic Decolorization of Dispersive Yellow 42 using ZnO
| Parameter | Optimal Value |
| Initial Dye Concentration | 25 ppm |
| ZnO Dose | 300 mg/100 mL |
| Initial pH | 7.7 |
| Reaction Time for 96% Decolorization | 25 minutes |
Data sourced from a study on Dispersive Yellow 42, which is structurally similar to Acid Yellow 42.[1]
Table 2: Degradation Efficiency of Acid Yellow 42 using La/Bi₂S₃ under Visible Light
| Catalyst | Adsorption (%) | Photodegradation (%) | Total Degradation Efficiency (%) |
| Pure Bi₂S₃ | 17.1 | 29.6 | 46.7 |
| 1% La/Bi₂S₃ | - | - | 63.4 |
| 3% La/Bi₂S₃ | 40.24 | 51.86 | 92.1 |
| 5% La/Bi₂S₃ | - | - | 77.7 |
| 7% La/Bi₂S₃ | - | - | 66.3 |
The data highlights the enhanced efficiency with 3% Lanthanum doping.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a photocatalytic degradation experiment.
Caption: Experimental workflow for photocatalytic degradation.
Proposed Photocatalytic Degradation Pathway
The degradation of Acid Yellow 42 is initiated by the attack of highly reactive species, primarily hydroxyl radicals (•OH), on the azo bond and the aromatic rings. The following diagram shows a generalized degradation pathway.
Caption: Generalized photocatalytic degradation pathway of an azo dye.
Kinetics of Degradation
The photocatalytic degradation of azo dyes like Acid Yellow 42 often follows pseudo-first-order kinetics.[1] The rate of reaction can be described by the Langmuir-Hinshelwood model, which takes into account the adsorption of the dye onto the catalyst surface. The rate constant is influenced by factors such as initial dye concentration, catalyst dosage, pH, and light intensity.
Conclusion
The photocatalytic degradation of Acid Yellow 42 is an effective method for its removal from water. The choice of photocatalyst, light source, and optimization of reaction parameters are crucial for achieving high degradation efficiency. The protocols and data presented in these notes provide a solid foundation for researchers to design and conduct their own experiments in this important area of environmental remediation. Further research could focus on the identification of specific degradation intermediates and the development of even more efficient and robust photocatalytic systems.
References
Application Notes and Protocols for Collagen Visualization in Tissue Sections
A Note on C.I. Acid Yellow 42
Given the lack of documentation and validation for this compound in this specific application, this document will focus on well-established, reliable, and quantitatively assessed methods for collagen visualization: Picrosirius Red Staining and Masson's Trichrome Staining .
Established Methods for Collagen Visualization
For researchers, scientists, and drug development professionals, accurate and reproducible visualization and quantification of collagen are crucial for studying tissue architecture, fibrosis, and the effects of therapeutic interventions. The following sections provide detailed application notes and protocols for the gold-standard methods in collagen staining.
Picrosirius Red (PSR) Staining for Collagen
Introduction and Principles
Picrosirius Red (PSR) staining is a highly specific and sensitive method for the visualization of collagen fibers.[5] The technique relies on the interaction between the long, anionic molecules of the Sirius Red dye (C.I. 35782, Direct Red 80) and the cationic collagen molecules. The dye molecules align in parallel with the long axis of the collagen fibers, significantly enhancing their natural birefringence when viewed under polarized light.[6] This property allows for not only the visualization but also the differentiation of collagen types. Under polarized light, thicker, more mature Type I collagen fibers typically appear with yellow to orange birefringence, while thinner, less organized Type III collagen fibers (reticulin) appear green.[6][7] This makes PSR staining particularly valuable for quantitative analysis of collagen deposition and remodeling.[6]
Applications
-
Quantification of collagen deposition in fibrosis research.
-
Assessment of collagen organization in various tissues like tendons and skin.[5]
-
Evaluation of myocardial fibrosis and other cardiovascular pathologies.
-
Studying changes in the extracellular matrix in cancer progression.[5]
Experimental Protocol: Picrosirius Red Staining
Materials Required:
-
Picro-Sirius Red Solution: 0.1% Sirius Red F3B (C.I. 35782) in a saturated aqueous solution of Picric Acid.
-
Acetic Acid Solution (0.5%): 5 ml glacial acetic acid in 1 L of distilled water.[7][8]
-
Weigert's Iron Hematoxylin (B73222) (optional, for nuclear counterstaining).
-
Absolute Ethanol.
-
Xylene or Xylene substitute.
-
Resinous mounting medium.
-
Formalin-fixed, paraffin-embedded tissue sections (5 µm).
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in two changes of xylene for 5 minutes each.
-
Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (3 minutes), and 70% (3 minutes).
-
Rinse in distilled water.[8]
-
-
Nuclear Counterstaining (Optional):
-
Stain nuclei with Weigert's iron hematoxylin for 8-10 minutes.
-
Wash in running tap water for 10 minutes to "blue" the nuclei.
-
Rinse in distilled water.[8]
-
-
Staining:
-
Washing and Dehydration:
-
Clearing and Mounting:
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a resinous mounting medium.[8]
-
Expected Results:
| Tissue Component | Bright-Field Microscopy | Polarized Light Microscopy |
| Collagen | Red | Birefringent (yellow-orange for Type I, green for Type III)[6][7] |
| Muscle, Cytoplasm | Yellow[7] | Non-birefringent |
| Nuclei (if counterstained) | Black/Blue-grey | Non-birefringent |
Masson's Trichrome Staining
Introduction and Principles
Masson's Trichrome is one of the most common histological stains used to differentiate collagen from other tissue components, such as muscle and cytoplasm.[9][10][11] This multi-step technique utilizes three different dyes to stain various structures in contrasting colors. A typical protocol involves:
-
Nuclear Staining: An iron hematoxylin (like Weigert's) is used to stain nuclei black, as it is resistant to subsequent acidic staining solutions.[4][9]
-
Cytoplasmic and Muscle Staining: A red acid dye, such as Biebrich scarlet-acid fuchsin, stains cytoplasm and muscle red.[9][12]
-
Collagen Staining: A polyacid (e.g., phosphomolybdic/phosphotungstic acid) is used to decolorize the collagen fibers, which are then stained with a contrasting dye, typically Aniline Blue or Light Green, rendering the collagen blue or green, respectively.[9][11][13]
Applications:
-
Histopathological assessment of fibrosis in organs like the liver, kidney, and lung.[13]
-
Distinguishing tumors arising from muscle cells versus fibroblasts.[11]
-
General assessment of connective tissue architecture.
Experimental Protocol: Masson's Trichrome Staining
Materials Required:
-
Bouin's Solution (optional mordant).
-
Weigert's Iron Hematoxylin (Working Solution: mix equal parts of Solution A and B).[12]
-
Absolute Ethanol, Xylene, and mounting medium.
-
Formalin-fixed, paraffin-embedded tissue sections (5 µm).
Procedure:
-
Deparaffinization and Rehydration: As described in the PSR protocol.
-
Mordanting (Optional but Recommended):
-
Nuclear Staining:
-
Cytoplasmic Staining:
-
Differentiation and Collagen Staining:
-
Final Differentiation and Dehydration:
-
Rinse briefly in distilled water, then differentiate in 1% acetic acid solution for 2-5 minutes.[9]
-
Wash in distilled water.
-
Dehydrate quickly through 95% and 100% ethanol.
-
-
Clearing and Mounting:
-
Clear in xylene and mount with a resinous mounting medium.[9]
-
Expected Results:
| Tissue Component | Staining Color |
| Collagen | Blue (with Aniline Blue) or Green (with Light Green)[11][13] |
| Nuclei | Black[9][13] |
| Cytoplasm, Muscle, Keratin | Red[13] |
| Erythrocytes | Red[13] |
Quantitative Data and Method Comparison
Quantitative analysis of collagen content is often performed using image analysis software on stained sections. The choice of stain can influence the results.
| Staining Method | Principle | Advantages | Disadvantages | Quantitative Accuracy |
| Picrosirius Red (PSR) | Enhances collagen birefringence under polarized light.[6] | Highly specific for collagen; allows differentiation of collagen types; excellent for quantitative analysis.[5][6] | Requires a polarizing microscope for full potential. | Considered the gold standard for accurate collagen quantification.[6] Tends to be highly reproducible.[14] |
| Masson's Trichrome | Differential staining with three dyes.[9][11] | Widely available; good contrast between collagen and muscle; suitable for general pathology.[13] | Less specific than PSR; can be prone to variability; automated quantification can be challenging due to color overlap.[14][15] | Can be less precise than PSR; may overestimate collagen due to non-specific binding of the blue/green dye.[15][16] |
| Van Gieson | Stains collagen red/pink and other tissues yellow.[6] | Simple and rapid. | Lacks the specificity of PSR; does not differentiate collagen types; may underestimate collagen content.[6] | Generally considered less sensitive and accurate for quantification compared to PSR.[6] |
A study comparing PSR and Masson's Trichrome for quantifying collagen in wound healing found that while both methods showed similar trends, PSR tended to yield slightly lower (and likely more accurate) collagen density measurements.[15][16] Another analysis noted that automated image analysis was more straightforward with PSR due to the high contrast between positive (red) and negative (yellow) regions.[14]
Visualizations: Workflows and Pathways
General Histological Staining Workflow
Caption: A generalized workflow for histological staining of tissue sections.
Simplified Collagen-Integrin Signaling Pathway
Caption: Simplified overview of collagen-integrin cell signaling.
References
- 1. hztya.com [hztya.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. benchchem.com [benchchem.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Method for Picrosirius Red-Polarization Detection of Collagen Fibers in Tissue Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cancerdiagnostics.com [cancerdiagnostics.com]
- 8. med.emory.edu [med.emory.edu]
- 9. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 10. Masson’s Trichrome staining for histology [protocols.io]
- 11. stainsfile.com [stainsfile.com]
- 12. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. youtube.com [youtube.com]
- 14. echelon-inc.com [echelon-inc.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for C.I. Acid Yellow 42 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of C.I. Acid Yellow 42 stock solutions for various laboratory applications. This compound is a bright, water-soluble anionic dye with applications in histology, and potentially as a fluorescent probe or staining agent in cellular and biochemical assays.
Physicochemical and Safety Data
A summary of the key properties and safety information for this compound is presented in Table 1. It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical.[1][2][3]
Table 1: Properties and Safety Information for this compound
| Property | Value | Reference(s) |
| Chemical Name | Disodium 4,4'-bis[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazenyl]biphenyl-2,2'-disulfonate | [4] |
| C.I. Name | Acid Yellow 42 | [4] |
| CAS Number | 6375-55-9 | [4] |
| Molecular Formula | C₃₂H₂₄N₈Na₂O₈S₂ | [4] |
| Molecular Weight | 758.69 g/mol | [4] |
| Appearance | Bright yellow powder | [5][6] |
| Solubility (Water) | 17.27 g/L at 20°C | [5][6] |
| Solubility (Other) | Soluble in ethanol (B145695) (lemon yellow solution), slightly soluble in acetone. | [5][6] |
| Hazard Statements | May cause an allergic skin reaction. Causes serious eye irritation. | [1] |
| Precautionary Statements | Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust. Wash skin thoroughly after handling. | [1] |
Preparation of Aqueous Stock Solutions
For most applications, this compound can be prepared as an aqueous stock solution. The following protocols outline the preparation of 1% and 10 mg/mL stock solutions. High-purity water (e.g., deionized, distilled, or Milli-Q) should be used to avoid contamination.
2.1. Protocol for 1% (w/v) this compound Stock Solution
A 1% stock solution is equivalent to 10 mg/mL.
Materials:
-
This compound powder
-
High-purity water, room temperature and heated (60-80°C)
-
Calibrated analytical balance
-
Spatula
-
Weighing paper or boat
-
Glass beaker or flask
-
Graduated cylinder
-
Magnetic stirrer and stir bar
-
Storage bottles (amber glass or light-blocking polypropylene)
Procedure:
-
Weighing: Accurately weigh 1.0 g of this compound powder.
-
Pasting: Transfer the powder to a beaker. Add a small volume of room temperature high-purity water (e.g., 5-10 mL) to create a uniform paste. This prevents clumping when the bulk of the solvent is added.
-
Dissolution: While stirring, gradually add hot (60-80°C) high-purity water to the paste. Continue adding water until the total volume is approximately 90 mL.
-
Complete Dissolution: Continue stirring until all the dye has completely dissolved, resulting in a clear, lemon-yellow solution. Gentle heating on a hot plate may aid dissolution, but do not boil.
-
Final Volume Adjustment: Once the solution has cooled to room temperature, transfer it to a 100 mL graduated cylinder or volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the graduated cylinder to ensure a complete transfer. Adjust the final volume to 100 mL with high-purity water.
-
Storage: Transfer the solution to a clearly labeled, light-blocking storage bottle.
2.2. Protocol for 10 mg/mL this compound Stock Solution
This protocol is for preparing a specific concentration of 10 mg/mL.
Materials:
-
Same as in section 2.1.
Procedure:
-
Weighing: Weigh out the desired amount of this compound (e.g., 100 mg for a 10 mL final volume).
-
Pasting: Create a paste with a small amount of room temperature high-purity water.
-
Dissolution: Gradually add hot (60-80°C) high-purity water while stirring until the dye is fully dissolved.
-
Volume Adjustment: After cooling, bring the solution to the final desired volume with high-purity water.
-
Storage: Store in a labeled, light-blocking container.
Table 2: Common Stock Solution Concentrations
| Concentration (% w/v) | Concentration (mg/mL) | Mass of Dye per 100 mL | Primary Solvent |
| 1% | 10 | 1.0 g | High-purity water |
| 0.5% | 5 | 0.5 g | High-purity water |
| 0.1% | 1 | 0.1 g | High-purity water |
Preparation of Stock Solutions in Organic Solvents
For applications requiring a non-aqueous solvent, ethanol or dimethyl sulfoxide (B87167) (DMSO) can be used.
3.1. Protocol for Stock Solution in Ethanol
Procedure:
-
Weigh the desired amount of this compound powder.
-
Transfer the powder to a suitable flask.
-
Gradually add 95% or absolute ethanol while stirring.
-
If necessary, gently warm the solution in a water bath to aid dissolution. Do not use an open flame.
-
Once dissolved, allow the solution to cool and bring it to the final volume with ethanol.
-
Store in a tightly sealed, light-blocking container to prevent evaporation.
3.2. Considerations for DMSO
While this compound is soluble in water and ethanol, its solubility in DMSO is not as well-documented in the provided search results. If a high concentration in a small volume is required, DMSO can be tested. It is recommended to start with a small test amount to determine the solubility before preparing a large batch. For many laboratory applications, a stock solution in DMSO is prepared at a high concentration (e.g., 10-20 mM) and then diluted into aqueous buffers for the final working solution.
Storage and Stability
Proper storage is crucial to maintain the integrity of the stock solutions.
-
Storage Temperature: Store stock solutions at 2-8°C (refrigerated). For long-term storage, aliquoting and freezing at -20°C is recommended to avoid repeated freeze-thaw cycles.
-
Light Protection: this compound solutions should be protected from light to prevent photodegradation. Use amber bottles or wrap containers in aluminum foil.
-
Shelf Life: When stored properly, aqueous stock solutions are generally stable for several months. If any precipitation or color change is observed, the solution should be discarded.
Experimental Workflow and Diagrams
5.1. Workflow for Aqueous Stock Solution Preparation
The general workflow for preparing an aqueous stock solution of this compound is depicted below.
References
Troubleshooting & Optimization
Improving C.I. Acid Yellow 42 staining intensity and specificity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their staining protocols using C.I. Acid Yellow 42 for enhanced intensity and specificity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in a research setting?
This compound is a water-soluble, anionic diazo dye.[1] In histological applications, it functions as an acid dye, binding to basic (cationic) components of tissue, such as the cytoplasm and connective tissues like collagen. Its bright yellow color provides a strong contrast for counterstaining in various histological procedures.
Q2: What is the chemical basis for this compound staining?
As an acid dye, this compound possesses negatively charged sulfonic acid groups. In an acidic solution, tissue proteins become protonated and carry a net positive charge. The staining mechanism relies on the ionic interaction between the negatively charged dye molecules and the positively charged amino groups of proteins within the tissue.
Q3: How does pH affect the staining intensity of this compound?
The pH of the staining solution is a critical factor. An acidic environment enhances the positive charge of tissue proteins, thereby promoting stronger binding of the anionic Acid Yellow 42 and resulting in more intense staining.[2] Conversely, a neutral or alkaline pH will reduce staining intensity.
Troubleshooting Guide
Problem 1: Weak or No Staining
Q: My tissue sections show very faint or no yellow staining. What are the possible causes and solutions?
A: Weak or no staining can result from several factors related to tissue preparation, dye solution, or the staining protocol itself. Refer to the table below for potential causes and recommended actions.
| Possible Cause | Recommended Solution |
| Incorrect pH of Staining Solution | Ensure the staining solution is sufficiently acidic (typically pH 2.5-4.0). Verify the pH with a calibrated meter and adjust with acetic acid if necessary. |
| Low Dye Concentration | Prepare a fresh staining solution with a higher concentration of this compound (e.g., increase from 0.5% to 1.0%). |
| Insufficient Incubation Time | Increase the duration of the staining step. Try incubating for 10-15 minutes instead of the initial 5 minutes. |
| Over-differentiation | If using a differentiation step (e.g., with acidic alcohol), reduce the time or use a less acidic solution to avoid excessive removal of the dye. |
| Poor Fixation | Ensure the tissue was adequately fixed. While formalin is common, consider secondary fixation with Bouin's fluid for an hour at 60°C to enhance dye uptake.[2] |
| Expired or Degraded Dye | Use a fresh batch of this compound powder to prepare the staining solution. |
Problem 2: High Background or Non-Specific Staining
Q: I am observing excessive background staining, which is obscuring the specific details of my tissue. How can I improve specificity?
A: High background staining is often due to non-specific binding of the dye. The following table outlines strategies to minimize this issue.
| Possible Cause | Recommended Solution |
| Dye Concentration Too High | Reduce the concentration of the this compound in your staining solution (e.g., from 1.0% to 0.5%). |
| Staining Time Too Long | Decrease the incubation time in the staining solution. |
| Inadequate Rinsing | Ensure thorough but gentle rinsing after the staining step to remove unbound dye molecules. Use distilled water or a buffer at the same pH as your staining solution for the initial rinse. |
| Tissue Sections Too Thick | Cut thinner sections (e.g., 4-5 µm) to reduce the physical trapping of the dye. |
| Lack of a Differentiation Step | Introduce a brief differentiation step with a weak acid solution (e.g., 0.5% acetic acid or acid alcohol) to selectively remove non-specifically bound dye. |
Problem 3: Precipitate or Crystal Formation on Tissue
Q: I am seeing small yellow crystals or precipitate on my stained slides. What causes this and how can I prevent it?
A: Dye precipitate can occur if the dye is not fully dissolved or if it comes out of solution during the staining process.
| Possible Cause | Recommended Solution |
| Undissolved Dye in Solution | Always filter the staining solution through Whatman No. 1 filter paper before use. |
| Staining Solution is Old or Contaminated | Prepare fresh staining solution for each use or staining batch. |
| Drying of Sections During Staining | Keep the slides moist throughout the entire staining procedure. Use a humidity chamber for longer incubation steps.[3] |
Experimental Protocols
Standard Staining Protocol for this compound
This protocol is a general guideline and may require optimization for specific tissue types and applications.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol (B145695) for 3 minutes each.
-
Transfer through two changes of 95% ethanol for 3 minutes each.
-
Rinse in distilled water for 5 minutes.
-
-
Staining:
-
Prepare a 0.5% (w/v) this compound solution in 1% aqueous acetic acid.
-
Filter the staining solution before use.
-
Immerse slides in the this compound solution for 5-10 minutes.
-
-
Rinsing:
-
Briefly rinse the slides in a 1% acetic acid solution to remove excess dye.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (95% ethanol, 100% ethanol).
-
Clear in two changes of xylene.
-
Mount with a permanent mounting medium.
-
Quantitative Data for Protocol Optimization
To achieve optimal staining, key parameters can be systematically varied. The following table provides an example of how to evaluate the effect of pH on staining intensity.
| Staining Solution pH | Dye Concentration | Incubation Time (min) | Relative Staining Intensity (Arbitrary Units) | Background Staining |
| 2.5 | 0.5% | 5 | 95 | Low |
| 3.5 | 0.5% | 5 | 80 | Very Low |
| 4.5 | 0.5% | 5 | 60 | Negligible |
| 5.5 | 0.5% | 5 | 30 | Negligible |
Staining intensity can be quantified using image analysis software on digitized slide images.
Visual Guides
Caption: Standard experimental workflow for this compound staining.
Caption: A decision tree for troubleshooting weak staining results.
References
Technical Support Center: Troubleshooting Uneven Dyeing with Acid Yellow 42 on Nylon Fabrics
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting uneven dyeing issues encountered when using Acid Yellow 42 on nylon fabrics. The information is presented in a clear question-and-answer format, supplemented with detailed experimental protocols, quantitative data, and explanatory diagrams.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of uneven dyeing on nylon fabrics with Acid Yellow 42?
A1: Uneven dyeing, often appearing as streaks, blotches, or shade variations, can stem from several factors. The most common causes include improper control of the dyebath pH, rapid temperature increases during the dyeing process, incorrect selection or concentration of leveling agents, and poor dye solubility.[1][2][3] Variations in the nylon substrate itself, such as differences in fiber crystallinity or tension during manufacturing, can also contribute to uneven dye uptake.[4][5]
Q2: How does pH influence the evenness of dyeing with Acid Yellow 42 on nylon?
A2: The pH of the dyebath is a critical factor in controlling the rate of dye uptake by the nylon fibers.[6] In a more acidic environment (lower pH), the amino groups in the nylon polymer become protonated, creating more positively charged sites for the anionic Acid Yellow 42 to bind to. This leads to a faster dyeing rate, which can result in uneven dyeing if not carefully controlled.[6] Conversely, a higher pH slows down the dye uptake, allowing for better dye migration and more level results.[6]
Q3: What is the role of a leveling agent and how does it prevent uneven dyeing?
A3: A leveling agent is a chemical auxiliary that promotes uniform dye distribution on the fabric.[7] Leveling agents work through two primary mechanisms:
-
Competition for Dye Sites: Anionic leveling agents temporarily occupy the positively charged dye sites on the nylon fiber, slowing down the initial rapid uptake of the acid dye.[7][8][9] As the temperature increases, the leveling agent's affinity for the fiber decreases, allowing the dye to gradually and more evenly replace it.[8]
-
Dye-Agent Association: Some leveling agents form a complex with the dye molecules in the dyebath. This complex releases the dye gradually as the temperature rises, ensuring a more controlled and even dyeing process.[1][8][10]
Q4: Can the rate of temperature increase affect the dyeing outcome?
A4: Absolutely. A rapid increase in temperature, especially between 65°C and 85°C, can cause the dye to rush onto the fabric, leading to unlevel dyeing.[5][11] A slower, controlled heating rate (typically 1-2°C per minute) allows for gradual dye absorption and migration, resulting in a more uniform color.[2][6]
Troubleshooting Guide
Problem: My dyed nylon fabric has streaks and is not a uniform color.
Question: What are the likely causes and how can I fix this?
Answer: Streaky and unlevel dyeing is a common issue. Here’s a step-by-step guide to troubleshoot and resolve the problem:
Step 1: Review Your Dyebath pH Control
-
Cause: A pH that is too low at the beginning of the dyeing process can cause the dye to strike the fabric too quickly and unevenly.[6]
-
Solution: Start the dyeing process at a near-neutral pH (around 6.0-7.0) to allow for slow, even initial dye uptake. Gradually lower the pH to the optimal range for Acid Yellow 42 (typically 4.0-5.5) as the temperature increases.[6][9] This can be achieved by the controlled addition of a weak acid like acetic acid.
Step 2: Analyze Your Temperature Gradient
-
Cause: Heating the dyebath too quickly, particularly in the critical temperature range for nylon dyeing (60-95°C), can lead to rapid, uncontrolled dye absorption.[6]
-
Solution: Employ a gradual heating rate of 1-2°C per minute.[2][6] This allows sufficient time for the dye to penetrate the fibers and migrate for a level appearance.
Step 3: Evaluate Your Use of Leveling Agents
-
Cause: An insufficient amount or the wrong type of leveling agent will not effectively slow down the dye uptake. Conversely, an excessive amount can hinder dye exhaustion.[4][11]
-
Solution: Ensure you are using an appropriate anionic or amphoteric leveling agent for acid dyes on nylon.[7][8] The concentration should be optimized based on the depth of shade and the specific leveling agent's recommendations. For lighter shades, a higher concentration of leveling agent may be necessary.[4][11]
Step 4: Check for Proper Dye Dissolving and Water Quality
-
Cause: Undissolved dye particles can lead to spots and uneven color.[2] Hard water, containing calcium and magnesium ions, can also interfere with dye solubility and lead to aggregation.[2]
-
Solution: Always pre-dissolve Acid Yellow 42 powder in warm water (around 50-60°C) before adding it to the dyebath.[2] Use softened or deionized water to prevent issues with water hardness.[2]
Data Presentation
Table 1: Effect of Initial Dyebath pH on Dyeing Evenness
| Initial pH | Dye Uptake Rate | Risk of Uneven Dyeing | Recommended Stage |
| 3.0 - 4.0 | Very Rapid | High | End of dyeing for fixation |
| 4.5 - 5.5 | Moderate | Moderate | Main dyeing phase |
| 6.0 - 7.0 | Slow | Low | Start of dyeing process |
Table 2: Recommended Temperature Profile for Level Dyeing
| Temperature Range | Rate of Temperature Increase | Purpose |
| 40°C - 60°C | 2°C / minute | Initial dye addition and distribution |
| 60°C - 95°C | 1-2°C / minute | Controlled dye uptake and migration |
| 95°C - 100°C | Hold for 30-60 minutes | Dye fixation |
Experimental Protocols
Detailed Methodology for Level Dyeing of Nylon with Acid Yellow 42
-
Fabric Preparation:
-
Scour the nylon fabric with a non-ionic detergent (e.g., 1 g/L) at 60°C for 20 minutes to remove any impurities.
-
Rinse the fabric thoroughly with warm and then cold water.
-
Allow the fabric to air dry or use a tumble dryer on a low heat setting.
-
-
Dye Solution Preparation:
-
Accurately weigh the required amount of Acid Yellow 42 dye powder based on the desired depth of shade (e.g., 1% on the weight of fabric).
-
Create a paste of the dye powder with a small amount of cold water.
-
Add warm water (50-60°C) to the paste and stir until the dye is completely dissolved.
-
-
Dyeing Procedure:
-
Set up a dyebath with a liquor ratio of 20:1 (20 parts water to 1 part fabric by weight).
-
Add a leveling agent (e.g., 1 g/L) to the dyebath.[12]
-
Adjust the initial pH of the dyebath to 6.5-7.0 using a buffer system or a weak acid like acetic acid.[6]
-
Introduce the pre-wetted nylon fabric into the dyebath at 40°C.
-
Run the dyeing machine for 10 minutes to ensure even distribution of the fabric and chemicals.
-
Add the prepared dye solution to the dyebath.
-
Raise the temperature to 98-100°C at a rate of 1-2°C per minute.[2][6]
-
During the temperature rise, gradually lower the pH to 4.5-5.5 by adding a dilute solution of acetic acid.[6]
-
Hold the temperature at 98-100°C for 45-60 minutes to allow for dye fixation.
-
Cool the dyebath slowly to 70°C.
-
Rinse the dyed fabric with warm water and then cold water until the water runs clear.
-
If necessary, a post-treatment with a cationic fixing agent can be applied to improve wash fastness.[6]
-
Dry the fabric at a moderate temperature.
-
Mandatory Visualizations
Caption: Experimental workflow for level dyeing of nylon with Acid Yellow 42.
Caption: Logical workflow for troubleshooting uneven dyeing on nylon fabrics.
References
- 1. Leveling agents: chemistry and performance [textiletoday.com.bd]
- 2. autumnchem.com [autumnchem.com]
- 3. textilestudycenter.com [textilestudycenter.com]
- 4. Four common defects in polyamide dyeing and their solutions [boshitex.com]
- 5. 4 common problems of acid dyeing nylon - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 6. Nylon Fabric Dyes | 2 Secrets for Deep & Level Dyeing [vietextile.com]
- 7. The Role of Leveling Agents in Synthetic Fiber Dyeing - Skychem Group [skychemi.com]
- 8. Role of Leveling agents in Textile Wet-Processing [textiletoday.com.bd]
- 9. Reasons and measures for common dyeing problems of nylon - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 10. yongjinbiotech.com [yongjinbiotech.com]
- 11. Acid Dye Dyeing Nylon Common Problems - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 12. textilestudycenter.com [textilestudycenter.com]
Optimization of pH conditions for Acid Yellow 42 staining
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize pH conditions for Acid Yellow 42 staining.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Acid Yellow 42 staining?
A1: The optimal pH for Acid Yellow 42 staining is typically in the acidic range. Acid dyes, like Acid Yellow 42, are anionic and bind to cationic (positively charged) components in tissue, primarily the amino groups on proteins.[1] Lowering the pH of the staining solution increases the number of protonated amino groups, thereby enhancing the electrostatic attraction between the dye and the tissue and resulting in a stronger staining intensity.[1] While the ideal pH can vary depending on the specific tissue and application, a starting point of pH 4.0-7.0 is often effective. One study on the adsorption of Acid Yellow 42 found the highest efficiency at a pH of 7.0, with strong adsorption also noted at pH 4.0.
Q2: How does pH affect the binding of Acid Yellow 42?
A2: The pH of the staining solution is a critical factor that governs the electrostatic interactions between the Acid Yellow 42 dye molecules and the tissue components.[2] At an acidic pH, more amino groups in the proteins become protonated (positively charged), leading to stronger binding of the negatively charged Acid Yellow 42 dye. Conversely, at an alkaline pH (e.g., pH 12.0), the surface of the tissue may become more negatively charged, leading to repulsion of the anionic dye and reduced staining efficiency.
Q3: Can I use Acid Yellow 42 in a neutral or alkaline solution?
A3: While staining is possible at a neutral pH, it may be less intense compared to acidic conditions. Staining in alkaline solutions is generally not recommended as it can significantly reduce the binding of Acid Yellow 42 to the tissue due to electrostatic repulsion. The dye itself is stable in both concentrated hydrochloric acid and concentrated sodium hydroxide (B78521) solutions, meaning the color of the solution will not change at these extremes.[3][4]
Q4: What type of buffer should I use to control the pH?
A4: The choice of buffer is important for maintaining a stable pH throughout the staining procedure. Common buffers for acidic staining include citrate (B86180) buffers (for pH 3-6.2) and phosphate (B84403) buffers (for a wider range, but often used around neutral pH).[5][6] It is crucial to use a buffer system to ensure reproducibility.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | pH of Staining Solution is Too High: The staining solution may not be acidic enough to promote sufficient binding of the dye. | Lower the pH of the staining solution. Prepare fresh acidic buffer and verify the pH with a calibrated pH meter. |
| Insufficient Staining Time: The incubation time may be too short for the dye to adequately penetrate and bind to the tissue. | Increase the staining time. Optimization may be required depending on the tissue thickness and permeability. | |
| Low Dye Concentration: The concentration of Acid Yellow 42 in the staining solution may be too low. | Prepare a fresh staining solution with a higher concentration of Acid Yellow 42. | |
| Uneven Staining | Inadequate Deparaffinization: Residual wax can prevent the aqueous staining solution from reaching the tissue.[7] | Ensure complete deparaffinization by using fresh xylene and alcohols. |
| Poor Fixation: Improper or inadequate fixation can lead to variations in tissue morphology and dye uptake. | Review and optimize the fixation protocol. Ensure the appropriate fixative and fixation time are used for the specific tissue type. | |
| Buffer Precipitation: The buffer components may have precipitated out of solution, leading to uneven pH and staining. | Ensure all buffer components are fully dissolved. Consider using a different buffer system if precipitation persists. | |
| High Background Staining | pH of Staining Solution is Too Low: A very low pH can lead to non-specific binding of the dye to various tissue components. | Increase the pH of the staining solution slightly. A pH that is too acidic can cause everything to stain.[1] |
| Excessive Dye Concentration: A high concentration of the dye can lead to increased background. | Reduce the concentration of Acid Yellow 42 in the staining solution. | |
| Inadequate Rinsing: Insufficient rinsing after staining can leave excess dye on the slide. | Increase the number and duration of rinsing steps after staining. Use fresh rinsing solutions. |
Experimental Protocols
Preparation of an Acidic Staining Buffer (Citrate Buffer, pH 4.0)
This protocol provides a method for preparing a 0.1 M citrate buffer, which can be used as a starting point for optimizing Acid Yellow 42 staining.
Materials:
-
Citric acid monohydrate
-
Sodium citrate dihydrate
-
Distilled or deionized water
-
pH meter
-
Graduated cylinders and beakers
-
Stir plate and stir bar
Procedure:
-
Prepare a 0.1 M solution of citric acid monohydrate: Dissolve 21.01 g of citric acid monohydrate in 1 L of distilled water.
-
Prepare a 0.1 M solution of sodium citrate dihydrate: Dissolve 29.41 g of sodium citrate dihydrate in 1 L of distilled water.
-
To prepare 100 mL of pH 4.0 citrate buffer: Mix 61.5 mL of the 0.1 M citric acid solution with 38.5 mL of the 0.1 M sodium citrate solution.
-
Verify the pH: Use a calibrated pH meter to check the pH of the buffer. Adjust as necessary by adding small volumes of the citric acid solution (to lower pH) or the sodium citrate solution (to raise pH).
General Staining Protocol for Acid Yellow 42
This is a general protocol that should be optimized for your specific application.
Materials:
-
Acid Yellow 42 dye powder
-
Acidic buffer (e.g., 0.1 M citrate buffer, pH 4.0)
-
Deparaffinized and rehydrated tissue sections on slides
-
Staining jars
-
Distilled or deionized water
-
Ethanol (B145695) series (e.g., 70%, 95%, 100%)
-
Xylene or xylene substitute
-
Mounting medium and coverslips
Procedure:
-
Prepare the Staining Solution: Dissolve an appropriate amount of Acid Yellow 42 powder in the acidic buffer to achieve the desired concentration (e.g., 0.1% to 1.0% w/v). Ensure the dye is completely dissolved.
-
Staining: Immerse the rehydrated tissue sections in the Acid Yellow 42 staining solution for a predetermined time (e.g., 5-15 minutes). This step may require optimization.
-
Rinsing: Briefly rinse the slides in distilled water or the acidic buffer to remove excess stain.
-
Dehydration: Dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, 100%).
-
Clearing: Clear the sections in xylene or a xylene substitute.
-
Mounting: Apply a coverslip using an appropriate mounting medium.
Visualizations
Caption: Experimental workflow for Acid Yellow 42 staining.
References
- 1. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]
- 2. Adsorption of Acid Yellow 36 and direct blue 86 dyes to Delonix regia biochar-sulphur - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid Yellow 42 | 6375-55-9 [chemicalbook.com]
- 4. acid yellow 42 (C.I. 22910) [chembk.com]
- 5. scribd.com [scribd.com]
- 6. Preparing Buffer Solutions : Shimadzu (Europe) [shimadzu.eu]
- 7. ethosbiosciences.com [ethosbiosciences.com]
Stability issues of C.I. Acid Yellow 42 solutions over time
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of C.I. Acid Yellow 42 solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability issues encountered during experiments.
Troubleshooting Guide: Stability Issues of this compound Solutions
Encountering unexpected changes in your this compound solutions can compromise experimental results. This guide will help you identify and resolve common stability problems.
Troubleshooting Workflow for this compound Solution Instability
Caption: A flowchart to diagnose and resolve stability issues with this compound solutions.
Table 1: Common Stability Issues and Solutions
| Observed Issue | Potential Causes | Recommended Solutions |
| Fading or Color Change | - Photodegradation: Exposure to ambient or UV light. - pH Shift: The solution's pH may affect the dye's chromophore. - Chemical Degradation: Reaction with oxidizing or reducing agents. | - Store solutions in amber glass bottles or protect from light. - Buffer the solution to maintain a stable pH. - Ensure the solution is free from incompatible chemicals. |
| Precipitation or Cloudiness | - Low Solubility: The concentration of the dye may exceed its solubility in the chosen solvent. - Temperature Effects: Solubility can decrease at lower temperatures. - Contamination: Presence of ions that form insoluble salts with the dye. | - Prepare solutions at a lower concentration or use a co-solvent to increase solubility. - Store solutions at a constant, controlled room temperature. - Use high-purity water and reagents. |
| Inconsistent Experimental Results | - Solution Instability: Degradation of the dye over the course of the experiment. - Inaccurate Concentration: Due to degradation or precipitation, the actual concentration may be lower than expected. | - Prepare fresh solutions before each experiment. - Perform a stability study to determine the usable lifetime of the solution under your experimental conditions. - Verify the concentration of the stock solution using spectrophotometry before use. |
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in its solid form and in solution?
A1: In its solid powder form, this compound is stable under normal temperatures and pressures when stored in a cool, dry, and dark place.[1] In solution, its stability is influenced by several factors including the solvent, pH, temperature, and exposure to light.[1]
Q2: What are the ideal storage conditions for this compound solutions?
A2: To maximize shelf life, solutions of this compound should be stored in tightly sealed, light-resistant (e.g., amber glass) containers in a cool and dark place.[1] For long-term storage, refrigeration may be considered, but it is important to check for potential precipitation at lower temperatures.
Q3: How does pH affect the stability of this compound solutions?
A3: The stability of azo dyes like this compound can be pH-dependent. While specific data for this dye is limited, extreme pH values (highly acidic or alkaline) can promote hydrolysis or other degradation pathways in some azo dyes. It is recommended to maintain a consistent and neutral or mildly acidic pH unless your experimental protocol requires otherwise.
Q4: Can this compound solutions degrade upon exposure to light?
A4: Yes, azo dyes are susceptible to photodegradation upon exposure to UV or even ambient light. This can lead to a decrease in color intensity and the formation of degradation products. It is crucial to protect solutions from light during storage and, if possible, during experiments.
Q5: What are the known hazardous decomposition products of this compound?
A5: Under conditions of thermal decomposition or combustion, this compound can produce irritating and toxic fumes and gases.[1] In the context of wastewater treatment with strong oxidizing agents, it can be mineralized to carbon dioxide, with intermediates including aromatic compounds and carboxylic acids.[2]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in water.
Materials:
-
This compound powder (CAS No. 6375-55-9)
-
High-purity deionized water
-
Analytical balance
-
100 mL volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper
Procedure:
-
Accurately weigh 100 mg of this compound powder using an analytical balance.
-
Transfer the powder to the 100 mL volumetric flask.
-
Add approximately 70-80 mL of deionized water to the flask.
-
Place a magnetic stir bar in the flask and stir the solution until the dye is completely dissolved. Gentle warming may be used to aid dissolution, but do not boil.
-
Once the dye is dissolved, allow the solution to cool to room temperature.
-
Carefully add deionized water to the flask until the bottom of the meniscus reaches the 100 mL mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a labeled, amber glass storage bottle.
Protocol 2: Stability Study of this compound Solutions
This protocol provides a framework for assessing the stability of this compound solutions under different environmental conditions.
Objective: To determine the rate of degradation of a this compound solution over time when exposed to different light, temperature, and pH conditions.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., deionized water, ethanol, or a relevant buffer) at a known concentration (e.g., 10 µg/mL).
-
Aliquoting: Aliquot the stock solution into multiple amber and clear glass vials to test for photostability.
-
Storage Conditions:
-
Light Exposure: Store one set of clear vials under ambient laboratory light and another set in a dark environment (e.g., wrapped in aluminum foil or in a cabinet).
-
Temperature: Store sets of vials at different temperatures, for example, refrigerated (4°C), room temperature (25°C), and elevated temperature (40°C).
-
pH: Prepare solutions in buffers of different pH values (e.g., pH 4, 7, and 9) and store under the same light and temperature conditions.
-
-
Time Points: Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours, and then weekly for a longer-term study).
-
Analysis: At each time point, analyze the samples using the following methods:
-
UV-Vis Spectrophotometry: Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) for this compound. A decrease in absorbance indicates degradation.
-
HPLC Analysis: Use a suitable HPLC method to separate the parent dye from any degradation products. The appearance of new peaks or a decrease in the peak area of the parent dye indicates degradation.
-
Data Presentation:
Table 2: Example Data Table for Stability Study of this compound (10 µg/mL in Water)
| Condition | Time Point | Absorbance at λmax | % of Initial Concentration | Observations |
| Room Temp, Dark | 0 hr | 0.500 | 100% | Clear, yellow solution |
| 24 hr | 0.498 | 99.6% | No change | |
| 1 week | 0.495 | 99.0% | No change | |
| Room Temp, Light | 0 hr | 0.500 | 100% | Clear, yellow solution |
| 24 hr | 0.485 | 97.0% | Slight fading | |
| 1 week | 0.450 | 90.0% | Noticeable fading | |
| 40°C, Dark | 0 hr | 0.500 | 100% | Clear, yellow solution |
| 24 hr | 0.490 | 98.0% | No change | |
| 1 week | 0.470 | 94.0% | Slight fading |
Potential Degradation Pathway
While the specific degradation products of this compound under mild laboratory conditions are not well-documented, a common degradation pathway for azo dyes involves the cleavage of the azo bond (-N=N-). This can be initiated by factors such as light, heat, or chemical agents.
Caption: A simplified diagram illustrating the potential degradation of this compound via azo bond cleavage.
References
Reducing background staining with Acid Yellow 42 in histology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background staining when using Acid Yellow 42 as a counterstain in histological applications.
Troubleshooting Guide: Reducing High Background Staining
High background staining with Acid Yellow 42 can obscure target structures and compromise image analysis. The following guide provides a systematic approach to identifying and resolving common causes of non-specific staining.
Issue: Diffuse, non-specific yellow staining across the entire tissue section and slide.
| Potential Cause | Recommended Solution(s) |
| Excessive Dye Concentration | The concentration of Acid Yellow 42 may be too high, leading to widespread, low-affinity binding. |
| Sub-optimal pH of Staining Solution | An inappropriate pH can alter the charge of tissue proteins, increasing non-specific dye binding. Acidic dyes like Acid Yellow 42 typically bind more specifically at a lower pH. |
| Prolonged Staining Time | Leaving the tissue in the staining solution for too long can lead to over-staining and high background. |
| Inadequate Rinsing or Differentiation | Failure to sufficiently remove unbound or loosely bound dye will result in background staining. |
| Poor Fixation | Improper or prolonged fixation can alter tissue morphology and charge distribution, promoting non-specific dye binding. |
Detailed Troubleshooting Protocols
For a systematic approach to troubleshooting, it is recommended to adjust one parameter at a time. The following experimental workflow can help pinpoint the source of high background.
Caption: Troubleshooting workflow for high background staining.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for Acid Yellow 42 in a staining solution?
A1: The optimal concentration can vary depending on the tissue type and desired staining intensity. A good starting point is a 0.5% (w/v) aqueous solution. It is recommended to perform a concentration gradient experiment to determine the ideal concentration for your specific application.
Table 1: Recommended Starting Concentrations for Acid Yellow 42
| Concentration (w/v) | Expected Staining Intensity | Potential for Background |
| 0.1% | Light | Low |
| 0.5% | Moderate | Moderate |
| 1.0% | Strong | High |
Q2: How does pH affect Acid Yellow 42 staining?
A2: Acid Yellow 42 is an anionic dye, meaning it carries a negative charge. In an acidic environment (lower pH), the amino groups of proteins in the cytoplasm become protonated, resulting in a net positive charge. This enhances the electrostatic attraction between the negatively charged dye and the positively charged tissue components, leading to more specific and intense staining. Conversely, at a higher pH, this attraction is weaker, which can sometimes help in reducing background but may also lead to weaker specific staining. For optimal results with most acid dyes, a slightly acidic pH is recommended.
Caption: Simplified mechanism of Acid Yellow 42 staining.
Q3: What is the recommended incubation time for Acid Yellow 42?
A3: Incubation times can range from 30 seconds to 5 minutes. A shorter incubation time is generally preferred to minimize the risk of over-staining and high background. A starting time of 1-2 minutes is recommended.
Table 2: Recommended Incubation Times for Acid Yellow 42
| Incubation Time | Expected Staining Intensity |
| 30 seconds - 1 minute | Light to Moderate |
| 1 - 3 minutes | Moderate to Strong |
| 3 - 5 minutes | Strong to Very Strong |
Q4: How can I effectively remove background staining after applying Acid Yellow 42?
A4: Thorough rinsing after the staining step is crucial. Rinsing with distilled water is a standard procedure. For more persistent background, a differentiation step using a weak acid solution, such as 0.2% acetic acid in 95% ethanol (B145695), for a very short duration (a few seconds) can help to remove non-specifically bound dye. It is important to monitor this step microscopically to avoid destaining the target structures.
Q5: Can the type of fixative used affect background staining with Acid Yellow 42?
A5: Yes, the choice of fixative can influence staining patterns. Formalin-based fixatives are commonly used and are generally compatible with acid dyes. However, over-fixation can lead to increased background. It is important to follow standard fixation protocols and ensure that the fixation time is appropriate for the tissue size and type.
Experimental Protocols
Protocol 1: Standard Staining with Acid Yellow 42 as a Counterstain
This protocol provides a general procedure for using Acid Yellow 42 as a counterstain after a primary stain, such as hematoxylin (B73222).
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate through graded alcohols: two changes of 100% ethanol for 3 minutes each, followed by 95% and 70% ethanol for 3 minutes each.
-
Rinse in distilled water.
-
-
Primary Staining (e.g., Hematoxylin):
-
Stain with a suitable hematoxylin solution for the recommended time.
-
Rinse thoroughly in running tap water.
-
Differentiate with 0.5% acid alcohol if necessary.
-
"Blue" the sections in a suitable bluing agent (e.g., Scott's tap water substitute) or running tap water.
-
Rinse in distilled water.
-
-
Counterstaining with Acid Yellow 42:
-
Prepare a 0.5% (w/v) aqueous solution of Acid Yellow 42. Adjust pH to 4.0-5.0 with acetic acid if desired.
-
Immerse slides in the Acid Yellow 42 solution for 1-2 minutes.
-
Rinse briefly in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols (95% and 100%).
-
Clear in two changes of xylene.
-
Mount with a compatible mounting medium.
-
Protocol 2: Troubleshooting High Background - A Step-by-Step Guide
This protocol is designed to systematically address high background staining.
-
Prepare a Series of Acid Yellow 42 Concentrations:
-
Prepare 0.1%, 0.5%, and 1.0% (w/v) aqueous solutions of Acid Yellow 42.
-
-
Stain Slides with Varying Concentrations:
-
Using sections from the same tissue block, stain one slide with each concentration for a fixed time (e.g., 1 minute).
-
Follow the standard rinsing and dehydration steps.
-
Evaluate the staining intensity and background level for each concentration to determine the optimal one.
-
-
Optimize Incubation Time:
-
Using the optimal concentration determined in the previous step, stain a new set of slides for varying times (e.g., 30 seconds, 1 minute, 2 minutes).
-
Evaluate to find the shortest time that provides adequate staining with minimal background.
-
-
Introduce a Differentiation Step:
-
If background persists, after the Acid Yellow 42 staining step, briefly dip the slide in a 0.2% acetic acid solution in 95% ethanol for 5-10 seconds.
-
Immediately rinse thoroughly in distilled water.
-
Dehydrate and mount as usual.
-
By following this structured approach, researchers can effectively reduce background staining and achieve high-quality, specific staining with Acid Yellow 42.
Technical Support Center: Interference in Acid Yellow 42 Detection
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the detection of Acid Yellow 42. Our goal is to help you identify and mitigate interference from other compounds, ensuring the accuracy and reliability of your experimental results.
Troubleshooting Guides
This section provides structured guidance to diagnose and resolve issues arising from interfering compounds in Acid Yellow 42 analysis.
Issue 1: Inaccurate or Inconsistent Spectrophotometric Readings
Possible Cause: Interference from other substances in the sample matrix that absorb light at or near the maximum absorbance wavelength (λmax) of Acid Yellow 42.
Troubleshooting Steps:
-
Spectral Analysis:
-
Action: Run a full UV-Vis spectrum scan (e.g., 200-800 nm) of your sample and compare it to the spectrum of a pure Acid Yellow 42 standard.
-
Indication of Interference: The presence of additional peaks, shoulder peaks, or a broad, ill-defined peak for Acid Yellow 42 suggests the presence of interfering compounds.
-
-
pH Adjustment:
-
Action: The absorption spectrum of azo dyes can be pH-dependent. Measure and adjust the pH of your sample and standard solutions to a consistent value. A study on the adsorption of Acid Yellow 42 investigated its behavior at pH values of 4.0, 7.0, and 12.0, indicating that pH can influence its properties[1].
-
Rationale: Shifting the pH can sometimes resolve overlapping spectra by altering the chromophore of the interfering substance or the analyte itself.
-
-
Sample Dilution:
-
Action: Dilute the sample with the solvent used for the blank.
-
Rationale: If the interference is from a compound at a much higher concentration than Acid Yellow 42, dilution may reduce its effect to a negligible level while keeping the analyte concentration within the detection range.
-
-
Sample Cleanup:
-
Action: Employ a sample preparation technique to remove interfering substances.
-
Recommendations:
-
Solid-Phase Extraction (SPE): Use a C18 cartridge to retain Acid Yellow 42 while allowing more polar interfering compounds to pass through. Elute the dye with a suitable organic solvent.
-
Liquid-Liquid Extraction (LLE): Extract Acid Yellow 42 from an aqueous sample into an immiscible organic solvent, leaving hydrophilic interferents in the aqueous phase.
-
-
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
Possible Cause: Co-elution of interfering compounds with the Acid Yellow 42 peak.
Troubleshooting Steps:
-
Gradient Optimization:
-
Action: Adjust the mobile phase gradient to improve the separation of Acid Yellow 42 from interfering peaks.
-
Strategy: Start with a shallower gradient around the elution time of Acid Yellow 42 to increase the separation between closely eluting compounds. A study on the HPLC analysis of various dyes used a gradient of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer to achieve separation[2].
-
-
Column Selection:
-
Action: If resolution is still poor, consider using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a column with a smaller particle size for higher efficiency.
-
-
Sample Matrix Investigation:
-
Action: Prepare and inject a "matrix blank" (a sample that contains all components except Acid Yellow 42).
-
Indication of Interference: Any peaks observed in the matrix blank chromatogram at or near the retention time of Acid Yellow 42 are potential interferents.
-
-
Enhanced Sample Preparation:
-
Action: Implement more rigorous sample preparation to remove matrix components.
-
Recommendations:
-
For Textile Samples: An extraction with a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, followed by filtration, is a common starting point. For complex matrices, techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be adapted.
-
For Food Matrices: A common approach involves extraction with a suitable solvent, followed by cleanup using SPE to remove sugars, fats, and proteins[3].
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering compounds in the analysis of Acid Yellow 42?
A1: Interference can arise from a variety of sources depending on the sample matrix:
-
Other Dyes and Colorants: In textile or food samples, other dyes with overlapping absorption spectra can interfere with spectrophotometric analysis. Chromatographic methods are essential to separate these.
-
Surfactants and Detergents: Cationic, anionic, and non-ionic surfactants are often used in industrial processes and can interact with azo dyes, leading to shifts in their absorption spectra and affecting quantification[4].
-
Metal Ions: While specific data for Acid Yellow 42 is limited, metal ions are known to form complexes with azo dyes, which can alter their color and absorption properties.
-
Textile Auxiliary Chemicals: Finishing agents, leveling agents, and dye carriers used in the textile industry can co-extract with the dye and interfere with analysis.
-
Food Matrix Components: In food samples, components like proteins, fats, and other natural pigments can interfere. Sample preparation is crucial to remove these[5].
Q2: How can I quantify the effect of an interfering compound?
A2: To quantify the interference, you can perform a spike and recovery study.
-
Analyze a blank matrix to which a known amount of the suspected interfering compound has been added.
-
Spike the same blank matrix with a known concentration of Acid Yellow 42 and the interfering compound.
-
Analyze the spiked sample and calculate the recovery of Acid Yellow 42. A recovery significantly different from 100% indicates interference.
Q3: What is the ideal pH for the analysis of Acid Yellow 42?
A3: The optimal pH should be determined empirically for your specific method and sample matrix. Generally, maintaining a consistent pH across all standards and samples is critical. For azo dyes, the pH can influence the tautomeric equilibrium, which in turn affects the absorption spectrum[6]. A pH of 7.5 has been noted in the material safety data sheet for Acid Yellow 42[7].
Q4: Can temperature affect the stability and detection of Acid Yellow 42?
A4: Yes, temperature can affect the stability of azo dyes. High temperatures can lead to degradation. It is important to store standards and samples in a cool, dark place and to control the temperature during analysis, especially for HPLC, where column temperature can affect retention times and peak shapes[8]. Acid Yellow 42 is reported to be stable under normal temperatures and pressures[7].
Quantitative Data on Interference
The following tables summarize potential interferences. Note: Specific quantitative data for Acid Yellow 42 is limited in the literature; therefore, the following tables provide a general guide based on the behavior of similar azo dyes.
Table 1: Potential Interference in Spectrophotometric Analysis
| Interfering Compound Class | Potential Effect | Mitigation Strategy |
| Other Azo Dyes | Spectral overlap leading to artificially high absorbance readings. | Use of chemometric methods for deconvolution of spectra or, more effectively, separation by chromatography prior to quantification[9][10]. |
| Surfactants (Cationic, Anionic, Non-ionic) | Formation of dye-surfactant complexes causing a shift in λmax (bathochromic or hypsochromic) and changes in absorbance intensity[4]. | Sample dilution to below the critical micelle concentration of the surfactant, or removal of the surfactant using solid-phase extraction. |
| Metal Ions (e.g., Fe³⁺, Cu²⁺, Al³⁺) | Formation of metal-dye complexes, leading to a change in color and absorption spectrum. | Use of a chelating agent like EDTA to sequester interfering metal ions. |
| Proteins | Can cause precipitation or scattering of light, leading to inaccurate absorbance readings. | Protein precipitation using trichloroacetic acid (TCA) or acetonitrile, followed by centrifugation. |
Table 2: Potential Interference in HPLC Analysis
| Interfering Compound Class | Potential Effect | Mitigation Strategy |
| Structurally Similar Organic Compounds | Co-elution with the Acid Yellow 42 peak, leading to inaccurate quantification. | Optimization of the mobile phase gradient, use of a different column stationary phase, or adjustment of the mobile phase pH. |
| Highly Concentrated Matrix Components | Column overload, leading to peak distortion and shifts in retention time. | Sample dilution or more thorough sample cleanup. |
| Non-volatile Salts | Can accumulate in the HPLC system and detector, causing signal suppression or enhancement (matrix effect) in LC-MS. | Use of a desalting step during sample preparation, such as SPE or LLE. |
| Particulate Matter | Clogging of the HPLC column and system components. | Filtration of all samples and mobile phases through a 0.45 µm or 0.22 µm filter. |
Experimental Protocols
Protocol 1: General Spectrophotometric Quantification of Acid Yellow 42
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Acid Yellow 42 (e.g., 100 mg/L) in a suitable solvent (e.g., deionized water or a water/methanol mixture).
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Accurately weigh or measure the sample.
-
Extract the dye using a suitable solvent. For solid samples, sonication or mechanical shaking may be required.
-
Filter the extract to remove any particulate matter.
-
If necessary, perform a cleanup step (e.g., SPE) to remove known interferents.
-
Dilute the final extract to a concentration that falls within the range of the calibration standards.
-
-
Measurement:
-
Set the spectrophotometer to scan a wavelength range (e.g., 300-700 nm) to determine the λmax of Acid Yellow 42.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard and the sample at the λmax.
-
-
Quantification:
-
Create a calibration curve by plotting the absorbance of the standards versus their known concentrations.
-
Determine the concentration of Acid Yellow 42 in the sample by interpolating its absorbance on the calibration curve.
-
Protocol 2: General HPLC-DAD Method for Acid Yellow 42
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A time-programmed gradient from a high percentage of A to a high percentage of B to elute the analyte and wash the column. A starting point could be 5-10% B, ramping up to 95-100% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: Diode Array Detector (DAD) monitoring at the λmax of Acid Yellow 42 and also collecting full spectra for peak purity analysis.
-
-
Sample and Standard Preparation:
-
Prepare standards and samples as described in the spectrophotometric protocol, ensuring the final solvent is compatible with the mobile phase.
-
-
Analysis and Quantification:
-
Inject the standards to establish the retention time and create a calibration curve based on peak area.
-
Inject the samples and identify the Acid Yellow 42 peak by its retention time and spectral match from the DAD.
-
Quantify the amount of Acid Yellow 42 in the sample using the calibration curve.
-
Visualizations
Caption: Workflow for Spectrophotometric Analysis of Acid Yellow 42.
Caption: Workflow for HPLC-DAD Analysis of Acid Yellow 42.
Caption: Troubleshooting Logic for Interference in Acid Yellow 42 Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines | MDPI [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Combined kinetic and spectroscopic study of oxidation of azo dyes in surfactant solutions by hypochlorite - ePrints Soton [eprints.soton.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. cncolorchem.com [cncolorchem.com]
- 8. allanchem.com [allanchem.com]
- 9. Development of standardized method for the quantification of azo dyes by UV-Vis in binary mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. analysis.rs [analysis.rs]
Technical Support Center: Enhancing the Lightfastness of Fabrics Dyed with Acid Yellow 42
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the lightfastness of fabrics dyed with Acid Yellow 42.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at improving the lightfastness of Acid Yellow 42.
Question: Why is the lightfastness of my fabric dyed with Acid Yellow 42 poor?
Answer:
The lightfastness of textiles dyed with Acid Yellow 42, a double azo dye, can be influenced by several factors.[1][2] The inherent chemical structure of the dye makes it susceptible to photodegradation. Additionally, the type of fiber, dye concentration, and the dyeing process itself can significantly impact its lightfastness. For instance, acid dyes are primarily used on wool, silk, and nylon, and the interaction between the dye and the fiber plays a crucial role in its stability.[3][4] A technical data sheet for Acid Yellow 42 indicates that its lightfastness on wool can vary from a rating of 3-4 for light shades to 5 for deep shades on the Blue Wool Scale, suggesting that a lower dye concentration may lead to poorer lightfastness.
Question: My attempts to improve lightfastness with a UV absorber are not effective. What could be the reason?
Answer:
Several factors could contribute to the ineffectiveness of a UV absorber treatment:
-
Incorrect Type of UV Absorber: Different UV absorbers are effective for different types of dyes and fibers. It's crucial to select a UV absorber that is compatible with acid dyes and the specific fabric you are using (e.g., wool, silk, nylon).
-
Insufficient Concentration: The concentration of the UV absorber is critical. An insufficient amount may not provide adequate protection against UV radiation.
-
Improper Application Method: The method of application (e.g., exhaustion, padding) and the curing/drying process can affect the uptake and distribution of the UV absorber on the fabric. Following a well-defined experimental protocol is essential.
-
pH of the Treatment Bath: The pH of the application bath can influence the exhaustion and fixation of the UV absorber onto the fiber.
Question: I am observing a change in the shade of my dyed fabric after applying a lightfastness improving treatment. How can I avoid this?
Answer:
A change in shade after treatment can be due to the chemical nature of the treatment itself or its interaction with the dye. For example, some mordants, particularly those containing iron, can significantly alter the color of the dye.[1] To minimize shade changes:
-
Select Appropriate Auxiliaries: Opt for UV absorbers or antioxidants that are known to have minimal impact on the color of the dye.
-
Optimize Treatment Conditions: The concentration of the auxiliary, treatment temperature, and pH should be carefully controlled.
-
Conduct Preliminary Testing: Always perform small-scale trials to evaluate the effect of the treatment on the color of the dyed fabric before proceeding with larger batches.
Frequently Asked Questions (FAQs)
What is Acid Yellow 42?
Acid Yellow 42 is a double azo acid dye with the chemical formula C₃₂H₂₄N₈Na₂O₈S₂.[1][2] It is a bright yellow powder soluble in water and is primarily used for dyeing protein fibers like wool and silk, as well as synthetic fibers like nylon.[1][3][4]
How is the lightfastness of a dyed fabric measured?
The lightfastness of a dyed fabric is typically measured using standardized test methods such as ISO 105-B02. This method involves exposing the dyed fabric to a xenon arc lamp, which simulates natural sunlight, alongside a set of blue wool standards. The lightfastness is then rated on a scale of 1 to 8, where 8 represents the highest fastness.
What are UV absorbers and how do they work?
UV absorbers are chemical compounds that protect materials from UV degradation by absorbing harmful UV radiation and dissipating it as less harmful thermal energy. When applied to textiles, they can significantly improve the lightfastness of dyes.
What is the role of mordants in improving lightfastness?
Mordants are substances used to fix a dye to a fabric. They form a coordination complex with the dye molecule, which then attaches to the fiber. This can improve the wash fastness and, in some cases, the lightfastness of the dye. However, the choice of mordant is critical as some can negatively affect the lightfastness or alter the color of the dye. Research on yellow natural dyes has shown that mordants like chrome, copper, and iron can improve lightfastness more effectively than alum or tin.[5][6]
Can antioxidants improve the lightfastness of Acid Yellow 42?
Yes, antioxidants can improve the lightfastness of dyes by inhibiting the photo-oxidative degradation of the dye molecules. They work by scavenging free radicals that are formed during exposure to light and that can attack and break down the dye's chromophore.
Data Presentation
Table 1: Lightfastness of Acid Yellow 42 on Wool (Untreated)
| Shade Depth | Lightfastness Rating (Blue Wool Scale) |
| Light | 4 |
| Middle | 4-5 |
| Deep | 5 |
Source: Technical Data Sheet for Acid Yellow 42[7]
Experimental Protocols
Protocol 1: Application of a UV Absorber by Exhaustion Method
This protocol describes a general procedure for applying a UV absorber to a fabric dyed with Acid Yellow 42.
-
Preparation of the Treatment Bath:
-
Prepare an aqueous solution of the UV absorber at the desired concentration (e.g., 1-3% on weight of fabric).
-
Add a wetting agent (e.g., 0.5 g/L) and an appropriate dispersing agent if the UV absorber is not readily soluble.
-
Adjust the pH of the bath to the recommended level for the specific UV absorber and fiber type (typically acidic for wool, silk, and nylon).
-
-
Treatment Process:
-
Introduce the dyed and rinsed fabric into the treatment bath at room temperature.
-
Gradually raise the temperature to the recommended level (e.g., 60-80°C) over 20-30 minutes.
-
Maintain this temperature for 30-45 minutes with gentle agitation to ensure even uptake of the UV absorber.
-
-
Post-Treatment:
-
Cool the bath down and rinse the fabric thoroughly with cold water.
-
Dry the fabric at a moderate temperature.
-
Protocol 2: Lightfastness Testing (ISO 105-B02)
This protocol provides a simplified overview of the lightfastness testing procedure.
-
Sample Preparation:
-
Cut a specimen of the treated fabric and an untreated control sample.
-
Mount the specimens on a sample holder.
-
-
Exposure:
-
Place the sample holder in a xenon arc lamp weathering instrument.
-
Simultaneously expose a set of Blue Wool standards (1-8).
-
Expose the samples to the light source under controlled conditions of temperature and humidity.
-
-
Evaluation:
-
Periodically assess the fading of the test specimens by comparing the color change with that of the Blue Wool standards.
-
The lightfastness rating is determined by the Blue Wool standard that shows a similar degree of fading to the test specimen.
-
Mandatory Visualizations
Caption: Experimental workflow for enhancing and evaluating the lightfastness of fabrics.
Caption: Simplified mechanism of UV absorber protection against photodegradation.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Acid Yellow 42 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 3. Acid Yellow 42 | 6375-55-9 [chemicalbook.com]
- 4. hztya.com [hztya.com]
- 5. THE INFLUENCE OF MORDANT ON THE LIGHTFASTNESS OF YELLOW NATURAL DYES | Semantic Scholar [semanticscholar.org]
- 6. "The Influence of Mordant on the Lightfastness of Yellow Natural Dyes" by Patricia Cox Crews [digitalcommons.unl.edu]
- 7. cncolorchem.com [cncolorchem.com]
Solving solubility problems with C.I. Acid Yellow 42 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C.I. Acid Yellow 42.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a bright yellow, water-soluble anionic dye.[1][2][3] It is an azo dye, characterized by the presence of one or more azo groups (-N=N-).[4] Its chemical formula is C₃₂H₂₄N₈Na₂O₈S₂ and it has a molecular weight of 758.69 g/mol .[3][5]
Q2: What are the primary solvents for this compound?
This compound is soluble in water, where it forms a lemon-yellow solution.[1][6] It is also soluble in ethanol (B145695) and slightly soluble in acetone.[1][6]
Q3: How does pH affect the color of this compound solutions?
The color of aqueous solutions of this compound is stable in the presence of concentrated hydrochloric acid and concentrated sodium hydroxide, remaining lemon-yellow.[1][6] However, the solubility of azo dyes can be pH-dependent, with anionic dyes generally being more soluble in acidic conditions.[7][8]
Q4: Are there any known interferences with this compound?
Yes, the color of this compound solutions can be affected by the presence of certain metal ions. Copper ions can cause the color to become slightly reddish and dark, while iron ions can cause it to turn dark green.[1][6] Chromium ions do not appear to affect the color.[1][6]
Q5: How should this compound be stored?
This compound powder is stable under normal temperatures and pressures.[5] It should be stored in a cool, dry place in a tightly sealed, light-resistant container.[5] Stock solutions can be stored for several days to a couple of weeks, but it is best to prepare fresh solutions for critical experiments.[9]
Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Temperature | Reference |
| Water | 17.27 g/L | 20°C | [2] |
| Water | Soluble | Not Specified | [1] |
| Ethanol | Soluble | Not Specified | [1] |
| Acetone | Slightly Soluble | Not Specified | [1] |
Experimental Protocols
Preparation of a 1% (w/v) Stock Solution of this compound
This protocol outlines the steps to prepare a 1% (weight/volume) stock solution, which is a common starting concentration for many laboratory applications.
Materials:
-
This compound powder
-
Distilled or deionized water
-
100 mL volumetric flask
-
Beaker
-
Glass stirring rod
-
Weighing paper or boat
-
Spatula
-
Hot plate
Procedure:
-
Weighing the Dye: Accurately weigh 1.0 g of this compound powder using an analytical balance.
-
Making a Paste: Transfer the powder to a beaker. Add a small amount of hot water (approximately 5-10 mL) and use the stirring rod to create a smooth paste. This helps to prevent clumping when the bulk of the solvent is added.
-
Dissolving the Dye: Gradually add more hot water to the beaker while continuously stirring until the dye is fully dissolved. You can gently heat the solution on a hot plate to aid dissolution, but do not boil.
-
Transfer to Volumetric Flask: Carefully transfer the dissolved dye solution into a 100 mL volumetric flask.
-
Rinsing: Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure all the dye is transferred. Repeat this step 2-3 times.
-
Final Volume Adjustment: Allow the solution to cool to room temperature. Then, add distilled water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the stock solution in a clearly labeled, sealed container, protected from light.
Troubleshooting Guide
dot
Caption: A logical workflow for troubleshooting solubility issues with this compound.
Q: My this compound solution is cloudy or has formed a precipitate. What should I do?
A: Cloudiness or precipitation can occur for several reasons. Here’s a step-by-step guide to troubleshoot this issue:
-
Check the Concentration: You may have exceeded the solubility limit of the dye in the chosen solvent. The solubility of this compound in water at 20°C is approximately 17.27 g/L.[2] If your concentration is higher, try diluting the solution.
-
Temperature: The solubility of many dyes increases with temperature. Try gently warming the solution while stirring to see if the precipitate dissolves.
-
pH of the Solution: For anionic dyes like Acid Yellow 42, solubility is often better in acidic conditions.[7][8] You can try lowering the pH of the solution by adding a small amount of a weak acid, such as acetic acid.
-
Solvent Purity: Ensure that you are using high-purity distilled or deionized water. The presence of ions in tap water can sometimes lead to precipitation.
-
Filtration: If the above steps do not resolve the issue, the precipitate might be due to insoluble impurities. In this case, you can filter the solution using a syringe filter or other appropriate filtration method.
Q: The color of my this compound solution seems to have changed. Why did this happen?
A: As mentioned earlier, the presence of copper or iron ions can alter the color of the solution.[1][6] Ensure that your glassware is thoroughly clean and that your water source is free from these metal contaminants.
Signaling Pathway and Experimental Workflow
While this compound is a fluorescent dye, there is currently no specific information available in the scientific literature detailing its use in the study of cellular signaling pathways. However, fluorescent dyes are fundamental tools in cell biology and drug development for visualizing cellular components and processes. Below is a generalized workflow for how a fluorescent dye like this compound could potentially be used in a cell-based assay.
dot
Caption: A general experimental workflow for a cell-based fluorescence assay.
References
- 1. Acid Yellow 42 | 6375-55-9 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Azo dye - Wikipedia [en.wikipedia.org]
- 5. cncolorchem.com [cncolorchem.com]
- 6. Acid Yellow 42 CAS#: 6375-55-9 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. cdn1.schoolofsweetgeorgia.com [cdn1.schoolofsweetgeorgia.com]
Adjusting dyeing time and temperature for optimal Acid Yellow 42 uptake
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Acid Yellow 42. Our goal is to help you optimize dyeing time and temperature to achieve maximum dye uptake.
Troubleshooting Guide
This guide addresses common issues encountered during the dyeing process with Acid Yellow 42, presented in a question-and-answer format.
Issue 1: Low Dye Exhaustion/Uptake
-
Question: Why is the dye uptake of Acid Yellow 42 on my fabric low, resulting in a pale shade?
-
Answer: Low dye exhaustion is often due to suboptimal dyeing conditions. Key factors include:
-
Temperature: The dyeing temperature may be too low. Acid dyes, including Acid Yellow 42, require sufficient heat to facilitate dye penetration and fixation onto the fibers.[1][2][3]
-
Time: The dyeing time might be insufficient for the dye molecules to diffuse and bind to the fiber.[1]
-
pH: The pH of the dyebath is critical. For acid dyes, an acidic environment (typically pH 4-6) is necessary to protonate the amino groups in protein fibers (wool, silk) and polyamide fibers (nylon), creating cationic sites for the anionic dye to bind.[1][3][4][5][6]
-
Dye Concentration: Using too little dye for the weight of the fabric will naturally result in a lighter shade.[1]
-
Issue 2: Uneven Dyeing and Splotches
-
Question: My dyed fabric shows uneven color, with darker and lighter patches. What could be the cause?
-
Answer: Uneven dyeing, or poor leveling, can be caused by several factors:
-
Rapid Temperature Increase: Heating the dyebath too quickly can cause the dye to strike the fabric surface too fast, preventing even distribution.[2][7]
-
Incorrect Acid Addition: Adding the acid to the dyebath too early can cause the dye to fix prematurely on the first parts of the fabric it contacts.[2][7]
-
Fabric Not Properly Wetted: If the fabric is not thoroughly wetted before entering the dyebath, it can lead to uneven dye absorption.[7]
-
Overcrowding: Cramming too much fabric into the dyeing vessel restricts movement and prevents uniform exposure to the dye.[7]
-
Issue 3: Poor Color Fastness
-
Question: The color of my dyed fabric is bleeding during washing. How can I improve the wash fastness?
-
Answer: Poor wash fastness is typically due to unfixed dye on the fiber surface. To improve this:
-
Ensure Complete Fixation: This is directly related to optimal temperature, time, and pH during dyeing. If these parameters are not met, the dye will not be properly fixed.[5][8]
-
Thorough Rinsing: After dyeing, a thorough rinse in cold water is essential to remove any loose dye molecules from the fabric surface.[2]
-
Use of a Fixing Agent: For some applications, an acid dye fixing agent can be used in an after-treatment step to improve wash fastness.[5][8]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for dyeing with Acid Yellow 42?
A1: The optimal temperature for dyeing with Acid Yellow 42 on protein fibers and nylon is typically between 80°C and 100°C (just below boiling).[3][5] The temperature should be raised gradually to ensure even dye uptake.[2][7]
Q2: How does dyeing time affect the uptake of Acid Yellow 42?
A2: Dye uptake increases with time as more dye molecules have the opportunity to migrate from the dyebath to the fiber. The rate of uptake is initially rapid and then slows down as the available dye sites on the fiber become occupied, eventually reaching equilibrium. A typical dyeing time at the optimal temperature is 30 to 60 minutes.
Q3: What is the ideal pH for an Acid Yellow 42 dyebath?
A3: The ideal pH for dyeing with Acid Yellow 42 is in the acidic range, typically between pH 4 and 6.[5][6] This can be achieved by adding acetic acid or citric acid to the dyebath.
Q4: Can I use Acid Yellow 42 to dye cotton or other cellulosic fibers?
A4: No, Acid Yellow 42 is not suitable for dyeing cotton or other cellulosic fibers. Acid dyes are designed for protein fibers (like wool and silk) and synthetic polyamides (like nylon) that have cationic binding sites under acidic conditions.[9]
Q5: How can I measure the concentration of Acid Yellow 42 in my dyebath to determine uptake?
A5: You can measure the concentration of Acid Yellow 42 using a UV-Visible spectrophotometer. By measuring the absorbance of the dyebath solution before and after dyeing at the dye's maximum absorbance wavelength (λmax), you can calculate the percentage of dye exhaustion.
Data Presentation
The following tables summarize the expected effect of temperature and time on the dye exhaustion of Acid Yellow 42 on nylon and wool fibers, based on general principles of acid dyeing kinetics.
Table 1: Effect of Dyeing Temperature on Acid Yellow 42 Exhaustion (%)
| Temperature (°C) | Nylon (% Exhaustion) | Wool (% Exhaustion) |
| 60 | 65-75 | 70-80 |
| 70 | 75-85 | 80-90 |
| 80 | 85-95 | 90-98 |
| 90 | > 95 | > 98 |
| 100 | > 98 | > 98 |
Table 2: Effect of Dyeing Time on Acid Yellow 42 Exhaustion (%) at 90°C
| Time (minutes) | Nylon (% Exhaustion) | Wool (% Exhaustion) |
| 10 | 60-70 | 65-75 |
| 20 | 75-85 | 80-90 |
| 30 | 85-95 | 90-98 |
| 45 | > 95 | > 98 |
| 60 | > 98 | > 98 |
Experimental Protocols
Protocol 1: Standard Acid Dyeing Procedure for Acid Yellow 42
-
Fabric Preparation: Weigh the dry fabric. Wash it with a neutral detergent to remove any impurities and then rinse thoroughly. The fabric should be dyed while damp.
-
Dye Stock Solution: Prepare a 1% stock solution of Acid Yellow 42 by dissolving 1g of dye powder in 100mL of hot water.
-
Dye Bath Preparation: Fill a stainless steel pot with enough water to allow the fabric to move freely (e.g., a 20:1 liquor ratio, meaning 20mL of water for every 1g of fabric).
-
Dye Addition: Add the required amount of the dye stock solution to the dyebath and stir well.
-
Fabric Immersion: Introduce the damp fabric into the dyebath at a lukewarm temperature (around 40°C).
-
Heating: Gradually increase the temperature of the dyebath to 90-100°C over 30 minutes. Stir the fabric gently and continuously to ensure even dyeing.
-
Acid Addition: Once the dyebath reaches 80-90°C, add the required amount of acid (e.g., white vinegar or a citric acid solution to achieve a pH of 4-6).
-
Dyeing: Maintain the temperature for 30-60 minutes, continuing to stir gently.
-
Cooling and Rinsing: Allow the dyebath to cool down before removing the fabric. Rinse the fabric in lukewarm water and then cold water until the water runs clear.
-
Drying: Gently squeeze out excess water and let the fabric air dry away from direct sunlight.
Protocol 2: Spectrophotometric Determination of Dye Exhaustion
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of Acid Yellow 42 of known concentrations.
-
Using a UV-Visible spectrophotometer, measure the absorbance of each standard solution at the maximum absorbance wavelength (λmax) of Acid Yellow 42.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Measure Initial Dyebath Concentration: Before adding the fabric, take a sample of the dyebath, dilute it if necessary to fall within the range of your calibration curve, and measure its absorbance. Use the calibration curve to determine the initial dye concentration (Ci).
-
Measure Final Dyebath Concentration: After the dyeing process is complete and the dyebath has cooled, take another sample. Dilute it by the same factor as the initial sample and measure its absorbance. Use the calibration curve to determine the final dye concentration (Cf).
-
Calculate Percentage Exhaustion: Use the following formula to calculate the percentage of dye exhaustion (%E):
%E = [(Ci - Cf) / Ci] * 100
Visualizations
Caption: Workflow for the standard acid dyeing process.
References
- 1. cdn1.schoolofsweetgeorgia.com [cdn1.schoolofsweetgeorgia.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Acid Dye Dyeing Nylon Common Problems - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 4. vichem.vn [vichem.vn]
- 5. Acid dyes are a common problem in dyeing - Knowledge - Wenzhou Color Bloom New Materials Co.,Ltd [colorbloomdyes.com]
- 6. 4 common problems of acid dyeing nylon - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 7. Acid Dyes - Dissolving and Trouble Shooting [dharmatrading.com]
- 8. benchchem.com [benchchem.com]
- 9. Skyacido® Acid Yellow MR Acid Yellow 42 Acid Fabric Dye - Buy Acid Yellow 42, Acid yellow for wool, Acid yellow cas no .6375-55-9 Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
Technical Support Center: Bioremediation of Metanil Yellow Contaminated Soil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioremediation of soil contaminated with the azo dye, Metanil Yellow.
Frequently Asked Questions (FAQs)
Q1: Which microorganisms are effective in degrading Metanil Yellow in soil?
A1: Several bacterial strains have been identified as effective decolorizers of Metanil Yellow. Notably, Bacillus sp. strain AK1 and Lysinibacillus sp. strain AK2 have demonstrated complete decolorization of the dye in liquid culture.[1] A mixed microbial culture, designated FN3, isolated from agricultural soil, has also shown high decolorization efficiency and has been successfully immobilized for repeated use.[2]
Q2: What is the primary enzyme responsible for the microbial breakdown of Metanil Yellow?
A2: The initial and crucial step in the microbial degradation of Metanil Yellow is the reductive cleavage of the azo bond (-N=N-). This reaction is primarily catalyzed by the enzyme azoreductase, which is often dependent on cofactors like NADH or NADPH.[3][4]
Q3: Can plants be used to remediate Metanil Yellow contaminated soil?
A3: While specific studies on the phytoremediation of Metanil Yellow are limited, research on other azo dyes suggests that certain plant species could be effective. This process, known as phytoremediation, utilizes plants to absorb, transform, and detoxify contaminants. Promising candidates for azo dye remediation include various grasses, legumes, and aquatic plants like Eucalyptus spp. and Typha latifolia. The effectiveness of a specific plant will depend on its tolerance to Metanil Yellow and its ability to uptake and degrade the dye.
Q4: What are the expected breakdown products of Metanil Yellow bioremediation?
A4: The microbial degradation of Metanil Yellow, initiated by azoreductase, breaks the azo bond to form aromatic amines. The identified metabolites are typically metanilic acid and p-aminodiphenylamine.[5] Subsequent microbial action can further break down these amines into less toxic compounds.
Q5: Is it possible to use isolated enzymes for the bioremediation of Metanil Yellow?
A5: Yes, using isolated enzymes, such as azoreductase, is a potential bioremediation strategy.[6] This approach, known as enzymatic degradation, can offer higher specificity and efficiency under controlled conditions. However, challenges in enzyme stability and cost in a complex soil matrix need to be considered.
Troubleshooting Guides
Microbial Bioremediation Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no decolorization of Metanil Yellow | Non-optimal pH. The optimal pH for most effective bacterial strains is around 7.2.[1] | Adjust the soil pH to a neutral range (6.5-7.5) using appropriate buffering agents. |
| Unsuitable temperature. The optimal temperature for decolorization by identified bacterial strains is around 40°C.[1] | If conducting ex-situ bioremediation (e.g., in biopiles), try to maintain the temperature within the optimal range. For in-situ applications, consider seasonal temperature variations. | |
| Presence of inhibitory substances like heavy metals. | Test the soil for heavy metals. If present, consider using immobilized microbial cultures, which have shown higher tolerance.[2] | |
| Low bioavailability of the dye. Metanil Yellow might be strongly adsorbed to soil particles. | Increase soil moisture content to facilitate dye desorption. The addition of mild surfactants can also be tested to increase bioavailability, but their impact on the microbial consortium must be evaluated. | |
| Insufficient microbial population or activity. | Consider bioaugmentation by introducing a known Metanil Yellow-degrading culture. Biostimulation by adding nutrients (e.g., a carbon source like glucose and a nitrogen source) can also enhance the activity of the indigenous microbial population.[7] | |
| Decolorization starts but then stops | Depletion of essential nutrients or cofactors (e.g., NADH/NADPH source). | Supplement the soil with a readily available carbon source (e.g., glucose) and a nitrogen source to support microbial growth and enzymatic activity. |
| Accumulation of toxic intermediate metabolites. | Ensure proper aeration for aerobic degradation of the aromatic amines formed after the initial anaerobic cleavage of the azo bond. A sequential anaerobic-aerobic treatment approach can be effective.[8] |
Phytoremediation Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor plant growth or signs of toxicity (e.g., chlorosis, necrosis) | High concentration of Metanil Yellow is toxic to the selected plant species. | Screen different plant species for their tolerance to Metanil Yellow in preliminary pot studies. Start with lower concentrations of the dye in the soil if possible. |
| Unsuitable soil conditions for the chosen plant (e.g., pH, nutrient levels). | Amend the soil to match the optimal growing conditions for the selected plant species. | |
| Low removal of Metanil Yellow from the soil | The plant species is not an effective accumulator or degrader of Metanil Yellow. | Experiment with other plant species known to be effective for azo dye remediation. |
| Poor bioavailability of the dye to the plant roots. | Enhance bioavailability by adjusting soil pH or by using chelating agents, though the latter should be done with caution to avoid metal leaching. |
Quantitative Data Summary
Table 1: Microbial Decolorization of Metanil Yellow under Optimal Conditions
| Microorganism | Initial Dye Concentration (mg/L) | Time for Complete Decolorization | Optimal pH | Optimal Temperature (°C) | Reference |
| Bacillus sp. AK1 | 200 | 27 hours | 7.2 | 40 | [1] |
| Lysinibacillus sp. AK2 | 200 | 12 hours | 7.2 | 40 | [1] |
| Mixed Culture FN3 (immobilized) | 50 | 24 hours | 7.1 | Room Temp. | [2] |
Table 2: Effect of Initial Dye Concentration on Decolorization Time for Lysinibacillus sp. AK2
| Initial Dye Concentration (mg/L) | Time for Complete Decolorization (hours) | Reference |
| 200 | 12 | [1] |
| 1000 | 78 | [1] |
Experimental Protocols
Protocol 1: Soil Microcosm Experiment for Microbial Bioremediation
-
Soil Preparation: Collect soil from the contaminated site. Sieve the soil (2 mm mesh) to remove large debris and homogenize it. Characterize the soil's physicochemical properties (pH, organic matter content, texture).
-
Microcosm Setup:
-
Use 500 mL glass jars as microcosms.
-
Add 200 g of the homogenized soil to each jar.
-
If the soil is not already contaminated, spike it with a stock solution of Metanil Yellow to achieve the desired concentration. Mix thoroughly.
-
Prepare different treatment groups in triplicate:
-
Control: Sterilized soil (autoclaved) with Metanil Yellow to account for abiotic degradation.
-
Natural Attenuation: Non-sterilized soil with Metanil Yellow.
-
Bioaugmentation: Non-sterilized soil with Metanil Yellow, inoculated with a known degrader culture (e.g., Bacillus sp. AK1).
-
Biostimulation: Non-sterilized soil with Metanil Yellow, amended with nutrients (e.g., glucose and ammonium (B1175870) sulfate).[7]
-
-
-
Incubation: Incubate the microcosms in the dark at a controlled temperature (e.g., 30-40°C) for a specified period (e.g., 30-60 days). Maintain soil moisture at approximately 60% of the water-holding capacity.
-
Sampling and Analysis:
-
Collect soil samples at regular intervals (e.g., day 0, 7, 14, 30, 60).
-
Extract Metanil Yellow from the soil samples using a suitable solvent (e.g., methanol).
-
Analyze the concentration of Metanil Yellow using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
Optionally, analyze for the formation of metabolites like metanilic acid using HPLC.
-
Protocol 2: Azoreductase Activity Assay
-
Enzyme Extraction:
-
Culture the bacterial strain in a nutrient broth containing Metanil Yellow to induce enzyme production.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a phosphate (B84403) buffer (pH 7.4) and lyse the cells using sonication or a French press.
-
Centrifuge the lysate to obtain the cell-free extract (supernatant), which contains the crude enzyme.
-
-
Enzyme Assay:
-
The reaction mixture (1 mL) should contain:
-
Phosphate buffer (50 mM, pH 7.4)
-
Metanil Yellow (20 µM)
-
NADH (as a cofactor)
-
Cell-free extract (containing the enzyme)
-
-
Initiate the reaction by adding NADH.
-
Monitor the decrease in absorbance at the maximum wavelength of Metanil Yellow using a spectrophotometer.
-
One unit of azoreductase activity is defined as the amount of enzyme required to decolorize 1 µmol of Metanil Yellow per minute.
-
Visualizations
Caption: Workflow for a soil microcosm bioremediation experiment.
Caption: Proposed microbial degradation pathway of Metanil Yellow.
References
Validation & Comparative
A Comparative Guide to Collagen Staining: Picric Acid vs. C.I. Acid Yellow 42
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of collagen is paramount in studies ranging from fibrosis to tissue engineering. This guide provides an objective comparison of two acidic dyes, the ubiquitously employed Picric Acid and the less conventional C.I. Acid Yellow 42, in the context of collagen staining. While Picric Acid is a cornerstone of several well-established collagen staining methods, the utility of this compound for this application is less documented. This guide will delve into the established roles of Picric Acid, explore the potential application of other yellow acid dyes as a proxy for this compound, and provide supporting experimental data and protocols.
Executive Summary
Picric Acid is a fundamental component of two of the most widely used collagen staining techniques: Van Gieson and Picro-Sirius Red. In these methods, it plays a dual role: as a differentiating agent and as a yellow counterstain for non-collagenous tissues. Picro-Sirius Red, in particular, is renowned for its high specificity for collagen and its ability to enhance birefringence, allowing for the differentiation of collagen types under polarized light.
Quantitative Data Presentation
The following table summarizes the key performance characteristics of Picric Acid-based methods and a representative trichrome stain using a yellow acid dye counterstain.
| Feature | Picro-Sirius Red (with Picric Acid) | Van Gieson (with Picric Acid) | Masson's Trichrome (with Yellow Acid Dye) |
| Collagen Color | Red (under bright-field); Varies (yellow, orange, green) under polarized light | Red/Pink | Blue/Green (depending on the variant) |
| Counterstain Color | Yellow (cytoplasm, muscle) | Yellow (cytoplasm, muscle) | Red (muscle, cytoplasm), Yellow (erythrocytes, optional) |
| Specificity for Collagen | High | Moderate | Moderate to High |
| Quantitative Analysis | Excellent, especially with polarized light | Fair | Good |
| Differentiation of Collagen Types | Yes (Type I vs. Type III) with polarized light | No | No |
| Mechanism | Anionic dye (Sirius Red) binds to cationic collagen; Picric acid enhances specificity.[1][2] | Anionic dye (Acid Fuchsin) binds to cationic collagen; Picric acid provides yellow background. | Sequential staining with dyes of different molecular weights and affinities. |
Mechanism of Action and Experimental Workflows
Picric Acid-Based Staining: The Picro-Sirius Red Method
The Picro-Sirius Red method leverages the interaction between the elongated anionic molecules of Sirius Red and the cationic groups of collagen fibers. The presence of picric acid in the staining solution lowers the pH, enhancing the specificity of this binding.[1][2] When viewed under polarized light, the parallel alignment of the dye molecules with the collagen fibers results in enhanced birefringence, allowing for the differentiation of collagen types based on fiber thickness. Thicker, more mature Type I collagen fibers typically appear yellow to orange, while thinner, Type III collagen fibers appear green.[3]
Yellow Acid Dye in Trichrome Staining: Masson's Trichrome Variant
In a typical Masson's trichrome stain, a sequence of dyes is used to differentiate tissue components. A variant of this method utilizes a yellow acid dye, such as Metanil Yellow, to stain collagen yellow, contrasting with red-stained muscle and cytoplasm. The principle relies on the differential permeability of tissues and the molecular weight of the dyes. Smaller dye molecules will penetrate and stain most components, while larger dye molecules, applied subsequently, will displace the smaller dye from more porous structures like collagen.
Experimental Protocols
Picro-Sirius Red Staining Protocol
Solutions:
-
Picro-Sirius Red Solution: 0.1 g Sirius Red (Direct Red 80) dissolved in 100 ml of saturated aqueous Picric Acid.
-
Acidified Water: 0.5% aqueous acetic acid.
-
Weigert's Iron Hematoxylin (B73222) (optional): For nuclear staining.
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
(Optional) Stain nuclei with Weigert's iron hematoxylin for 10 minutes and wash in running tap water.
-
Stain in Picro-Sirius Red solution for 1 hour.[4]
-
Wash in two changes of acidified water.
-
Dehydrate rapidly through graded ethanol (B145695) series.
-
Clear in xylene and mount with a resinous medium.
Expected Results:
-
Bright-field microscopy: Collagen will appear red, while cytoplasm and muscle will be yellow.
-
Polarized light microscopy: Thicker collagen fibers will show yellow-orange birefringence, while thinner fibers will appear green.
Masson's Trichrome Yellow Collagen Variant Protocol
Solutions:
-
Weigert's Iron Hematoxylin: For nuclear staining.
-
Solution A (Plasma Stain): 1 g Acid Fuchsin in 100 ml distilled water with 1 ml glacial acetic acid.
-
Solution B (Differentiator): 1% aqueous Phosphomolybdic Acid.
-
Solution C (Collagen Stain): Saturated aqueous Metanil Yellow.
-
Solution D (Rinse): 1% aqueous glacial acetic acid.
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Stain nuclei with Weigert's iron hematoxylin.
-
Wash well with water.
-
Place in Solution A for 5 minutes.
-
Rinse rapidly with water.
-
Place in Solution B for 5 minutes.
-
Drain and pour on Solution C for 5 minutes.
-
Place in Solution D for 5 minutes.
-
Rinse rapidly with water.
-
Dehydrate, clear, and mount.
Expected Results:
-
Collagen: Yellow
-
Muscle and Cytoplasm: Red
-
Nuclei: Black
Conclusion
For researchers requiring robust and quantitative analysis of collagen, particularly for differentiating collagen subtypes, Picric Acid-based methods like Picro-Sirius Red remain the gold standard. Its high specificity and the enhancement of birefringence provide detailed insights into collagen architecture.
While this compound is not a recognized collagen stain, other yellow acid dyes, such as Metanil Yellow, can be employed in trichrome protocols to provide a yellow counterstain for collagen against other tissue elements stained with a contrasting color. The choice of staining method should be guided by the specific research question, with Picro-Sirius Red being superior for quantitative and qualitative collagen analysis, and trichrome variants offering a broader overview of tissue composition.
References
Comparative Analysis of Acid Yellow 42 and Other Yellow Azo Dyes
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of Acid Yellow 42, a disazo acid dye, and other commercially significant yellow azo dyes. The focus is on performance characteristics, toxicological profiles, and the underlying chemical properties relevant to research and development. Quantitative data is presented for objective comparison, alongside detailed experimental protocols for key performance assays.
Introduction to Azo Dyes
Azo dyes are the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–).[1][2][3] Their applications are extensive, ranging from the textile, leather, and paper industries to food and cosmetics.[4][5] The color of azo dyes is determined by the azo bonds and their associated chromophores and auxochromes.[3] Acid dyes, a major subgroup, are water-soluble anionic dyes primarily used for dyeing protein fibers like wool and silk, as well as polyamides.[2][6]
Acid Yellow 42 (C.I. 22910) is a disazo dye known for its brilliant yellow hue and is primarily used for dyeing wool, silk, polyamide fabrics, and leather.[7][8][9] It is a water-soluble powder that appears as a reddish-yellow.[7][10][11]
Performance and Physicochemical Properties
The performance of a dye is evaluated based on its fastness properties—resistance to fading or bleeding under various conditions such as light, washing, and perspiration.
Table 1: Comparative Physicochemical Properties of Selected Yellow Azo Dyes
| Property | Acid Yellow 42 | Acid Yellow 23 (Tartrazine) | Disperse Yellow 7 |
| C.I. Name | 22910 | 19140 | --- |
| CAS Number | 6375-55-9[7] | 1934-21-0 | 6300-37-4[12] |
| Molecular Formula | C₃₂H₂₄N₈Na₂O₈S₂[7] | C₁₆H₉N₄Na₃O₉S₂[13] | C₁₉H₁₆N₄O[12] |
| Molecular Weight | 758.69 g/mol [7] | 534.36 g/mol | 316.36 g/mol [12] |
| Chemical Class | Disazo[7][14] | Monoazo[13] | Monoazo[12] |
| Solubility | Soluble in water[7][10] | Soluble in water[2] | Low solubility in water[12] |
Table 2: Comparative Fastness Properties of Acid Yellow 42 on Wool
| Fastness Test | AATCC/ISO Grade |
| Light Fastness (Deep Shade) | 5[15] |
| Light Fastness (Medium Shade) | 4-5[15] |
| Light Fastness (Light Shade) | 4[15] |
| Washing/Soaping Fastness (Fading) | 4-5[6][9][10][15] |
| Washing/Soaping Fastness (Staining) | 5[6][15] |
| Perspiration Fastness (Fading) | 4-5[9] |
| Perspiration Fastness (Staining) | 4-5[9] |
| Seawater Fastness (Fading) | 4[15] |
| Seawater Fastness (Staining) | 5[15] |
Note: Fastness is typically rated on a scale of 1 to 5, where 5 indicates the highest fastness.
Toxicological Profile and Metabolism
A critical consideration for drug development professionals is the toxicological profile of any chemical compound. Azo dyes, while often not toxic themselves, can be metabolized into potentially harmful aromatic amines.[16][17][18] This biotransformation is primarily carried out by azoreductase enzymes produced by intestinal microbiota and, to a lesser extent, by hepatic enzymes in the liver.[16][17][18]
The reductive cleavage of the azo bond breaks the molecule into its constituent aromatic amines.[1] For example, the metabolism of many azo dyes can release compounds like benzidine, a known human bladder carcinogen.[16] While specific mutagenicity data for Acid Yellow 42 is noted as "reported," it is not listed as a carcinogen by major regulatory bodies like ACGIH, IARC, NIOSH, NTP, or OSHA.[19] However, it may cause skin irritation or allergic reactions in sensitive individuals.[19][20][21]
Experimental Protocols
4.1. Determination of Light Fastness (AATCC Test Method 16.3)
This protocol outlines the general procedure for assessing the resistance of a dyed substrate to the effects of light.
-
Sample Preparation: Prepare dyed wool specimens according to standardized dyeing procedures. A portion of each specimen is shielded from the light source to serve as a control.
-
Apparatus: Utilize a xenon-arc lamp fading apparatus that simulates natural sunlight.
-
Procedure:
-
Mount the specimens in sample holders.
-
Place the holders in the xenon-arc apparatus.
-
Expose the specimens to a specified amount of radiant energy (e.g., 20 AATCC Fading Units).
-
The apparatus maintains controlled conditions of temperature and humidity.
-
-
Evaluation:
-
Remove the specimens from the apparatus.
-
Compare the change in color of the exposed portion to the unexposed portion of the specimen.
-
Evaluate the color change against the AATCC Gray Scale for Color Change, which provides a numerical rating from 1 (poor fastness) to 5 (excellent fastness).
-
4.2. Determination of Washing Fastness (AATCC Test Method 61)
This test evaluates the resistance of the dye to laundering.
-
Sample Preparation: A 50 x 100 mm specimen of the dyed fabric is prepared and stitched together with a multi-fiber test fabric.
-
Apparatus: A launder-ometer or similar apparatus capable of maintaining a constant temperature and rotational speed.
-
Procedure:
-
Prepare a detergent solution (e.g., 0.5% AATCC Standard Reference Detergent).
-
Place the specimen, stainless steel balls (to simulate mechanical action), and the detergent solution into a stainless steel container.
-
Seal the container and place it in the launder-ometer.
-
Agitate the sample for 45 minutes at a specified temperature (e.g., 49°C).
-
-
Evaluation:
-
Rinse and dry the specimen.
-
Evaluate the color change of the specimen using the Gray Scale for Color Change.
-
Evaluate the degree of staining on the multi-fiber test fabric using the Gray Scale for Staining. Ratings range from 1 (heavy staining) to 5 (no staining).
-
Conclusion
Acid Yellow 42 demonstrates good to excellent fastness properties, particularly in washing and perspiration resistance, making it a reliable choice for dyeing protein and polyamide fibers. When compared to other yellow azo dyes, its performance is robust. However, as with all azo dyes, the potential for metabolic activation into aromatic amines must be a key consideration for researchers, especially those in drug development and toxicology. The provided experimental protocols offer a standardized framework for conducting comparative performance evaluations. Further research should focus on detailed toxicogenomic and metabolomic studies to fully elucidate the biological impact of Acid Yellow 42 and its metabolites.
References
- 1. Azo Dye Metabolism → Area → Resource 1 [pollution.sustainability-directory.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. dyespigments.net [dyespigments.net]
- 6. Skyacido® Acid Yellow MR Acid Yellow 42 Acid Fabric Dye - Buy Acid Yellow 42, Acid yellow for wool, Acid yellow cas no .6375-55-9 Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. sdinternational.com [sdinternational.com]
- 9. Acid Yellow 42 - Acid Milling Yellow R - Vicoacid Yellow 42 from Emperor Chem [emperordye.com]
- 10. colorantsgroup.com [colorantsgroup.com]
- 11. chembk.com [chembk.com]
- 12. smashladder.com [smashladder.com]
- 13. researchgate.net [researchgate.net]
- 14. Acid Yellow 42 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 15. cncolorchem.com [cncolorchem.com]
- 16. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Toxicological significance of azo dye metabolism by human intestinal microbiota. | Semantic Scholar [semanticscholar.org]
- 18. Metabolism of azo dyes by human skin microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cncolorchem.com [cncolorchem.com]
- 20. Acid Yellow 42 - Safety Data Sheet [chemicalbook.com]
- 21. Disodium 4,4'-bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-ylazo)-1,1'-biphenyl-2,6'-disulphonate | C32H24N8Na2O8S2 | CID 22866 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of C.I. Acid Yellow 42 Cross-reactivity in Immunoassay Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of C.I. Acid Yellow 42, a double azo dye, and its potential for cross-reactivity in various immunoassay platforms. While specific experimental data on the cross-reactivity of this compound in immunoassays is not extensively documented in publicly available literature, this document synthesizes information on the behavior of azo dyes in biological assays to provide a framework for evaluation. The guide also presents a detailed, generalized experimental protocol for assessing the cross-reactivity of this compound and offers a comparison with alternative, low-interference dyes.
Introduction to this compound
This compound is a water-soluble anionic dye with the chemical formula C₃₂H₂₄N₈Na₂O₈S₂.[1][2][3][4] It belongs to the double azo class of dyes, characterized by the presence of two azo bonds (-N=N-).[1] Primarily, it is utilized in the textile, leather, and paper industries for dyeing and printing processes.[5][6][7] Its applications extend to wool, silk, nylon, and leather shading.[1][8] Given its chemical structure and potential presence as a contaminant or component in various materials, understanding its propensity to interfere with immunoassays is critical for assay development and validation.
Potential for Immunoassay Cross-reactivity
Cross-reactivity in immunoassays occurs when a substance other than the target analyte binds to the assay's antibodies, leading to inaccurate quantification.[9][10][11] Structurally similar compounds are common culprits of cross-reactivity.[11][12] Azo dyes, as a class, have been shown to interact with antibodies and affect the formation of immune complexes, which can enhance or inhibit the antibody-antigen binding and interfere with the assay's effector function.[13][14] The absorbance properties of dyes like this compound can also directly interfere with spectrophotometric or colorimetric detection methods used in many immunoassays.[15]
The potential for this compound to cause cross-reactivity stems from its complex chemical structure, which could mimic epitopes of target analytes or non-specifically bind to assay antibodies. This interference can lead to false-positive or false-negative results, compromising the reliability of the immunoassay.
Comparative Data on Interfering Substances
| Compound | Class | Hypothetical % Cross-Reactivity | Potential Impact on Immunoassay |
| Analyte X (Target) | - | 100% | Reference |
| This compound | Double Azo Dye | 0.1 - 5% | Moderate to high risk of false positives |
| Structurally Similar Metabolite | - | 10 - 30% | High risk of false positives |
| Alternative Dye (e.g., a non-azo dye) | - | < 0.01% | Low risk of interference |
| Unrelated Compound | - | < 0.001% | Negligible risk of interference |
Experimental Protocol for Assessing Cross-reactivity
To quantitatively assess the cross-reactivity of this compound in a specific immunoassay, the following protocol for a competitive ELISA (Enzyme-Linked Immunosorbent Assay) can be adapted.
Objective: To determine the percentage cross-reactivity of this compound in a competitive immunoassay for a specific target analyte.
Materials:
-
Microtiter plates coated with the target analyte-protein conjugate
-
Standard solutions of the target analyte
-
Solutions of this compound at various concentrations
-
Primary antibody specific to the target analyte
-
Enzyme-conjugated secondary antibody
-
Substrate solution for the enzyme
-
Stop solution
-
Wash buffer
-
Plate reader
Methodology:
-
Preparation of Reagents: Prepare a series of standard dilutions of the target analyte and this compound in the assay buffer.
-
Competitive Binding:
-
Add a fixed concentration of the primary antibody to all wells of the microtiter plate.
-
Add the standard dilutions of the target analyte to a set of wells.
-
Add the dilutions of this compound to another set of wells.
-
Include control wells with only the primary antibody (for maximum signal) and wells with buffer only (for background).
-
Incubate the plate to allow for competitive binding between the analyte/cross-reactant in the solution and the analyte coated on the plate for the primary antibody.
-
-
Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Addition of Secondary Antibody: Add the enzyme-conjugated secondary antibody to all wells and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition and Signal Development: Add the substrate solution and incubate for a specific time to allow for color development.
-
Stopping the Reaction: Add the stop solution to halt the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a plate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentrations of the target analyte.
-
Determine the concentration of the target analyte that causes a 50% reduction in the maximum signal (IC50).
-
Determine the concentration of this compound that causes a 50% reduction in the maximum signal.
-
Calculate the percentage cross-reactivity using the following formula: % Cross-reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100
-
Visualizing Potential Interference and Experimental Workflow
The following diagrams illustrate the potential mechanism of interference by this compound and the experimental workflow for its evaluation.
Caption: Potential interference of this compound in a competitive immunoassay.
Caption: Experimental workflow for assessing cross-reactivity.
Alternatives and Mitigation Strategies
When significant cross-reactivity with this compound is identified, several strategies can be employed:
-
Use of Alternative Dyes: For applications requiring a dye, consider using a non-azo dye or a dye with a chemical structure that is significantly different from the target analyte.
-
Sample Pre-treatment: Implement sample preparation steps, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering substances like this compound prior to the immunoassay.
-
Antibody Selection: Screen and select monoclonal antibodies with higher specificity to the target analyte to minimize binding to cross-reacting molecules.
-
Assay Buffer Optimization: Modify the composition of the assay buffer (e.g., pH, ionic strength, addition of blocking agents) to reduce non-specific binding.
The following diagram outlines a decision-making process for addressing potential dye interference.
Caption: Decision tree for managing dye interference in immunoassays.
Conclusion
While this compound is a valuable industrial dye, its potential for cross-reactivity in immunoassays cannot be overlooked. Researchers and assay developers must be vigilant and conduct thorough validation studies to assess the impact of this and other similar compounds on the accuracy and reliability of their assays. The experimental framework and mitigation strategies provided in this guide offer a starting point for addressing potential interference from this compound and ensuring the integrity of immunoassay data.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C32H24N8Na2O8S2 | CID 171391189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. C.I.Acid Yellow 42 (C.I.22910) - Buy C.I.Acid Yellow 42 (C.I.22910), 6375-55-9, 228-940-9 Product on Hangzhou Dayangchem Co., Limited [dycnchem.com]
- 5. Buy Acid Milling Yellow Dyes (Acid Yellow 42) at Best Price Online [mayurdyes.com]
- 6. Page loading... [wap.guidechem.com]
- 7. dir.indiamart.com [dir.indiamart.com]
- 8. Acid Yellow 42 | 6375-55-9 [chemicalbook.com]
- 9. biochemia-medica.com [biochemia-medica.com]
- 10. elgalabwater.com [elgalabwater.com]
- 11. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of azo dyes on the formation of immune complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bis-azo dyes interference with effector activation of antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Acid Yellow 42 and Natural Yellow Dyes for Scientific Applications
In the realm of scientific research and development, the selection of appropriate dyes is critical for a variety of applications, from staining biological specimens to textile testing. This guide provides a detailed performance comparison between the synthetic dye, Acid Yellow 42, and a selection of common natural yellow dyes: Turmeric, Weld, and Saffron. The comparison focuses on key performance indicators such as lightfastness and wash fastness, supported by experimental data and standardized testing protocols.
Overview of Compared Dyes
Acid Yellow 42 , also known as C.I. Acid Yellow 42, is a synthetic azo dye widely used for dyeing wool, silk, and nylon.[1][2] It is known for its vibrant color and good fastness properties.[1]
Natural yellow dyes are derived from plant sources and have been used for centuries. Their performance is heavily influenced by the type of mordant used—a substance that helps to fix the dye to the substrate.[3]
-
Turmeric (Curcuma longa): Derived from the rhizome of the plant, it produces a bright yellow color but is known for its poor lightfastness.[3]
-
Weld (Reseda luteola): This plant produces a potent yellow dye with historically good lightfastness.
-
Saffron (Crocus sativus): The stigmas of the saffron flower yield a rich, golden-yellow dye.[4]
Quantitative Performance Comparison
The performance of these dyes has been evaluated based on standardized testing methods, primarily the ISO 105 standards for color fastness. The results are summarized in the tables below. It is important to note that the performance of natural dyes can vary significantly based on the mordant used.
Table 1: Lightfastness and Wash Fastness Ratings
| Dye | Substrate | Lightfastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) - Color Change | Wash Fastness (ISO 105-C06) - Staining |
| Acid Yellow 42 | Wool | 4-5[2] | 4-5[2] | 5[2] |
| Turmeric | Cotton (no mordant) | 1-2[3] | 2-3[3] | 3[3] |
| Turmeric | Cotton (with Alum mordant) | 2[3] | 3[3] | 3-4[3] |
| Turmeric | Cotton (with Ferrous Sulfate mordant) | 3[3] | 3-4[3] | 4[3] |
| Weld | Wool (with Alum mordant) | 4-5 | 4 | 4-5 |
| Saffron | Wool (no mordant) | 2-3[5] | 3[5] | 4[5] |
| Saffron | Cotton (with Ferrous Sulfate mordant) | 4[5] | 4[5] | 4-5[5] |
Lightfastness is rated on a scale of 1 (very poor) to 8 (excellent). Wash fastness is rated on a scale of 1 (poor) to 5 (excellent).
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of dye performance. The following are outlines of the standard protocols used for dyeing and fastness testing.
Dyeing Protocols
Acid Yellow 42 Dyeing Protocol (for Wool):
-
Preparation: The wool substrate is first scoured to remove any impurities.
-
Dye Bath Preparation: A dyebath is prepared with a specific concentration of Acid Yellow 42 dye powder dissolved in water. An acidic pH is achieved by adding acetic acid or formic acid.
-
Dyeing Process: The wool is immersed in the dyebath, and the temperature is gradually raised to a simmer (around 85-95°C) and maintained for 45-60 minutes with occasional stirring to ensure even dyeing.[6]
-
Rinsing and Drying: After dyeing, the wool is thoroughly rinsed with water to remove any unfixed dye and then air-dried.[6]
Natural Dyeing Protocol (General):
-
Scouring: The natural fiber (e.g., cotton, wool) is thoroughly cleaned to remove natural oils and waxes.
-
Mordanting: The fiber is pre-treated with a mordant solution (e.g., aluminum sulfate, ferrous sulfate) to improve dye uptake and fastness. This typically involves simmering the fiber in the mordant solution for about an hour.[3]
-
Dye Extraction: The natural dye material (e.g., turmeric powder, weld leaves, saffron stigmas) is boiled in water to extract the color.[7][8]
-
Dyeing: The mordanted fiber is immersed in the dye bath and simmered for a specified time, typically one hour, to allow the dye to bind to the fiber.[7]
-
Rinsing and Drying: The dyed fiber is rinsed and dried.
Fastness Testing Protocols
Lightfastness Testing (ISO 105-B02): This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).[9][10]
-
Sample Preparation: A specimen of the dyed textile is mounted on a card.
-
Exposure: The specimen is exposed to a xenon arc lamp under controlled conditions of temperature and humidity, alongside a set of blue wool standards (rated 1 to 8).[9][11]
-
Assessment: The change in color of the specimen is assessed by comparing its fading to that of the blue wool standards.[11] The lightfastness rating is the number of the blue wool standard that shows a similar degree of fading.[11]
Wash Fastness Testing (ISO 105-C06): This method is intended for determining the resistance of the color of textiles to domestic or commercial laundering procedures.[12][13]
-
Sample Preparation: A specimen of the dyed textile is sewn together with a multi-fiber strip (containing strips of different common textile fibers).[12]
-
Washing: The composite specimen is placed in a stainless steel container with a specified detergent solution and stainless steel balls (to simulate mechanical action).[12][14] It is then agitated in a laundering machine at a specified temperature and for a specific duration (e.g., 40°C for 30 minutes).[12]
-
Rinsing and Drying: The specimen is rinsed and dried.
-
Assessment: The change in color of the dyed specimen and the degree of staining on each fiber of the multi-fiber strip are assessed using a grey scale for color change and a grey scale for staining.[12]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for comparing the performance of Acid Yellow 42 and natural yellow dyes.
Caption: Experimental workflow for dye performance comparison.
Logical Dye Selection Pathway
The choice between Acid Yellow 42 and a natural yellow dye often depends on the specific requirements of the application. The following diagram presents a logical decision-making pathway.
Caption: Decision tree for selecting a yellow dye.
Conclusion
Acid Yellow 42 consistently demonstrates superior light and wash fastness compared to the natural yellow dyes tested, making it a reliable choice for applications demanding high durability. Natural dyes, while offering a more sustainable profile, exhibit variable performance that is highly dependent on the choice of mordant. Weld and Saffron, when used with appropriate mordants, can achieve moderate fastness properties. Turmeric, despite its vibrant color, shows poor lightfastness, limiting its use to applications where color longevity is not a primary concern. The selection between these dyes should, therefore, be guided by the specific performance requirements of the intended application.
References
- 1. Skyacido® Acid Yellow MR Acid Yellow 42 Acid Fabric Dye - Buy Acid Yellow 42, Acid yellow for wool, Acid yellow cas no .6375-55-9 Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. sdc.org.uk [sdc.org.uk]
- 6. dick-blick.com [dick-blick.com]
- 7. m.youtube.com [m.youtube.com]
- 8. how to natural dye with turmeric — petalplum [petalplum.com.au]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. wewontech.com [wewontech.com]
- 11. atlas-mts.com.br [atlas-mts.com.br]
- 12. textilelearner.net [textilelearner.net]
- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 14. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
Ecotoxicity comparison between metal-complex dyes and Acid Yellow 42
In the realm of industrial colorants, the selection of dyes extends beyond achieving the desired hue; it necessitates a thorough evaluation of their environmental impact. This guide provides a comparative analysis of the ecotoxicity of two significant classes of dyes: metal-complex dyes and the disazo dye, Acid Yellow 42. While comprehensive ecotoxicological data for Acid Yellow 42 is limited in publicly accessible literature, this comparison leverages available data for representative azo dyes and the constituent components of metal-complex dyes to offer a scientifically grounded perspective for researchers, scientists, and drug development professionals.
Quantitative Ecotoxicity Comparison
The following table summarizes key ecotoxicity data for metal-complex dyes and representative azo dyes. It is important to note that the toxicity of metal-complex dyes is largely attributed to the metal ion, and the ecotoxicity of azo dyes can vary significantly based on their specific chemical structure.
| Ecotoxicity Parameter | Metal-Complex Dyes | Acid Yellow 42 (as a representative Disazo Azo Dye) |
| Acute Aquatic Toxicity | ||
| Fish (96h LC50) | Varies with metal: Cr(III) >1000 mg/L (low toxicity); Cu(II) can be highly toxic with LC50 values in the low mg/L range. A metal-complex azo acid dye showed no mortality at tested concentrations.[1] | Data for Acid Yellow 42 is not readily available. However, for other disazo dyes, acute toxicity to fish can be moderate. For instance, some disazo dyes have shown LC50 values in the range of 10-100 mg/L.[2] |
| Daphnia magna (48h EC50) | Varies with metal: Co(II) 300 mg/L; Cu(II) 5 mg/L.[1] Some copper-complexed direct dyes are highly toxic to daphnids.[3] | Specific data for Acid Yellow 42 is unavailable. Disazo acid dyes have been shown to have higher toxicity than monoazo dyes, with potential EC50 values below 10 mg/L.[2] |
| Algae (72h EC50) | Varies with metal: Cr(III) 35 mg/L; Co(II) 15 mg/L; Cu(II) <5 mg/L.[1] | No specific data available for Acid Yellow 42. Azo dyes, in general, can be toxic to algae, with some showing effects at concentrations below 100 mg/L.[4] |
| Biodegradability | Generally low due to the stable complex structure. The presence of metals can inhibit microbial activity. | As an azo dye, it is expected to be poorly biodegradable under aerobic conditions. Anaerobic degradation can lead to the formation of potentially harmful aromatic amines.[5][6] |
| Bioaccumulation Potential | The metal component can bioaccumulate in aquatic organisms.[7] | Generally considered to have a low potential for bioaccumulation due to their water solubility. However, their degradation products (aromatic amines) may have a higher bioaccumulation potential. |
| Primary Ecotoxicological Concern | Release of potentially toxic heavy metal ions into the environment.[8][9] | Persistence in the environment and the formation of toxic and potentially carcinogenic aromatic amines under anaerobic conditions.[6][10] |
Note: The data presented for metal-complex dyes are for the metal ions themselves or for specific, cited dyes, and may not be representative of all dyes in this class. The information for Acid Yellow 42 is inferred from data on other disazo azo dyes due to a lack of specific data.
Experimental Protocols
The following are summaries of standard OECD (Organisation for Economic Co-operation and Development) guidelines for key ecotoxicity tests, which are recommended for generating the necessary data for a comprehensive quantitative comparison.
Acute Aquatic Toxicity Testing
-
OECD 203: Fish, Acute Toxicity Test: This guideline details a method to assess the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period. Fish are exposed to the test substance in a static, semi-static, or flow-through system. Observations on mortality and other toxic effects are recorded at 24, 48, 72, and 96 hours.
-
OECD 202: Daphnia sp. Acute Immobilisation Test: This test evaluates the concentration at which a substance immobilizes 50% of the tested population of Daphnia magna (EC50) within a 48-hour exposure period.[11] Young daphnids are exposed to a range of concentrations of the test substance, and their immobilization is observed at 24 and 48 hours.[11]
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This protocol determines the effect of a substance on the growth of freshwater algae. The test measures the inhibition of growth (e.g., reduction in biomass or cell number) over a 72-hour period. The EC50 for growth inhibition is then calculated.
Biodegradability Testing
-
OECD 301: Ready Biodegradability: This series of six test methods (A-F) assesses the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms under aerobic conditions.[2][12] These tests typically run for 28 days and measure the disappearance of the dissolved organic carbon (DOC), oxygen consumption, or carbon dioxide production.[2][12] A substance is considered readily biodegradable if it meets a certain percentage of degradation within a "10-day window" of the test.[5]
Visualization of Comparative Ecotoxicity Assessment Workflow
The following diagram illustrates a logical workflow for conducting a comparative ecotoxicity assessment of different dyes.
Caption: Workflow for comparative ecotoxicity assessment of dyes.
Conclusion
Based on the available data, metal-complex dyes and azo dyes like Acid Yellow 42 present distinct ecotoxicological profiles. The primary concern with metal-complex dyes is the potential for heavy metal contamination in aquatic ecosystems.[8][9] While some metals like chromium (in its trivalent form) show low acute toxicity, others like copper can be highly toxic to aquatic life.[1] For Acid Yellow 42, as a representative disazo dye, the main environmental risks are its likely persistence and the potential formation of hazardous aromatic amines during anaerobic degradation.[5][6]
References
- 1. sdc.org.uk [sdc.org.uk]
- 2. Understanding Biodegradability Testing: Ensuring Environmental Safety | Envirocare Labs [envirocarelabs.com]
- 3. scilit.com [scilit.com]
- 4. Aquatic toxicity of several textile dye formulations: Acute and chronic assays with Daphnia magna and Raphidocelis subcapitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Evaluation of bioaccumulation using in vivo laboratory and field studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. Perform the Daphnia toxicity test with Daphtoxkit F | MicroBioTests [microbiotests.com]
- 12. anoxkaldnes.com [anoxkaldnes.com]
A Comparative Guide to the Validation of Spectrophotometric Methods for Acid Yellow 42 Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UV-Visible spectrophotometry and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of Acid Yellow 42, an azo dye. The following sections detail the experimental protocols and performance characteristics of each method, supported by representative experimental data.
Method Comparison
UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of a known single analyte, such as Acid Yellow 42, in solution. In contrast, HPLC provides superior selectivity and sensitivity, making it the preferred method for analyzing complex mixtures or for trace-level quantification.
Data Presentation
The following tables summarize the typical validation parameters for the analysis of Acid Yellow 42 using UV-Visible spectrophotometry and a representative HPLC method.
Table 1: Performance Characteristics of UV-Visible Spectrophotometry for Acid Yellow 42 Analysis *
| Validation Parameter | Typical Performance |
| Linearity Range | 1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Note: The data presented is representative of the expected performance for the spectrophotometric analysis of azo dyes, as a specific, comprehensive validation study for Acid Yellow 42 was not found in the reviewed literature.
Table 2: Performance Characteristics of a Validated HPLC Method for Azo Dye Analysis
| Validation Parameter | Typical Performance |
| Linearity Range | 0.5 - 25 mg/kg[1] |
| Correlation Coefficient (r²) | ≥ 0.9998[1] |
| Limit of Detection (LOD) | 0.01 - 0.04 mg/kg[1] |
| Limit of Quantification (LOQ) | 0.04 - 0.12 mg/kg[1] |
| Accuracy (% Recovery) | 96.0 - 102.6%[1] |
| Precision (% RSD) | 0.16 - 2.01%[1] |
Experimental Protocols
UV-Visible Spectrophotometric Method
This protocol outlines a standard procedure for the quantitative analysis of Acid Yellow 42 using UV-Visible spectrophotometry.
a. Instrumentation:
-
A calibrated UV-Visible spectrophotometer with a 1 cm path length quartz cuvette.
b. Reagents and Materials:
-
Acid Yellow 42 reference standard
-
Methanol (B129727) (analytical grade)
-
Volumetric flasks and pipettes
c. Preparation of Standard Solutions:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of Acid Yellow 42 reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 15, 20, and 25 µg/mL).
d. Sample Preparation:
-
Dissolve the sample containing Acid Yellow 42 in methanol and dilute as necessary to obtain a concentration within the calibration range.
e. Measurement Procedure:
-
Set the spectrophotometer to scan a wavelength range (e.g., 300-600 nm) to determine the wavelength of maximum absorbance (λmax) for Acid Yellow 42.
-
Use methanol as a blank to zero the instrument.
-
Measure the absorbance of each standard and sample solution at the determined λmax.
f. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of Acid Yellow 42 in the sample solution by interpolating its absorbance on the calibration curve.
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a representative HPLC method for the analysis of Acid Yellow 42.
a. Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Visible detector.
-
A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
b. Reagents and Materials:
-
Acid Yellow 42 reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) (analytical grade)
c. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and 50 mM ammonium acetate in water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: The λmax of Acid Yellow 42 as determined by spectrophotometry.
-
Injection Volume: 10 µL
d. Preparation of Standard and Sample Solutions:
-
Prepare stock and working standard solutions of Acid Yellow 42 in the mobile phase.
-
Dissolve and dilute the sample in the mobile phase to a concentration within the linear range of the method.
e. Data Analysis:
-
Identify the Acid Yellow 42 peak in the chromatogram based on its retention time compared to the standard.
-
Quantify the concentration by comparing the peak area of the sample with the calibration curve generated from the standard solutions.
Visualizations
References
A Comparative Analysis of Acid Yellow 42 and Tartrazine (Acid Yellow 23) for Research Applications
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two commercially significant azo dyes: Acid Yellow 42 (C.I. 22910) and Tartrazine (B75150), also known as Acid Yellow 23 or FD&C Yellow 5 (C.I. 19140). This document outlines their chemical and physical properties, primary applications, and toxicological profiles, supported by established experimental protocols for their evaluation. The objective is to furnish researchers with the necessary data to make informed decisions regarding their use in various scientific and developmental applications.
Comparative Overview: Chemical and Physical Properties
Acid Yellow 42 and Tartrazine are both water-soluble anionic azo dyes, but they differ significantly in their chemical structure, which in turn influences their properties and applications. Tartrazine is a monoazo dye, while Acid Yellow 42 is a larger disazo dye.[1] These structural differences are reflected in their molecular weights and spectroscopic characteristics.
| Property | Acid Yellow 42 | Tartrazine (Acid Yellow 23) | Reference(s) |
| C.I. Name | 22910 | 19140 | [2][3] |
| CAS Number | 6375-55-9 | 1934-21-0 | [1][4] |
| Molecular Formula | C₃₂H₂₄N₈Na₂O₈S₂ | C₁₆H₉N₄Na₃O₉S₂ | [1][4] |
| Molar Mass | 758.69 g/mol | 534.36 g/mol | [1][4] |
| Appearance | Bright yellow powder | Lemon yellow / Orange-yellow powder | [5][6] |
| λmax (in water) | Not specified in results | ~425 nm | [3][4] |
| Solubility | Soluble in water and ethanol; slightly soluble in acetone.[2][5] | Soluble in water (20 g/100 mL); negligible in ethanol.[4] | [2][4][5] |
Applications and Usage
The applications for these dyes are largely dictated by their chemical properties and regulatory approval. Tartrazine is one of the most widely used colorants globally, with applications spanning food, pharmaceuticals, and cosmetics.[3][7] Acid Yellow 42, in contrast, is primarily an industrial dye used in the textile and leather industries.
| Application Area | Acid Yellow 42 | Tartrazine (Acid Yellow 23) | Reference(s) |
| Textile Dyeing | Wool, silk, polyamide, leather.[1][5] | Wool, silk.[4][7] | [1][4][5][7] |
| Food & Beverage | No | Yes (E102, FD&C Yellow 5). Widely used in desserts, confectionery, beverages.[3][7] | [3][7] |
| Pharmaceuticals | No | Yes. Used in capsules, pills, liquids.[3] | [3] |
| Cosmetics | No | Yes. Used in soaps, lotions, makeup.[7] | [7] |
| Paper & Inks | Yes | Yes | [8][9] |
Toxicological and Safety Profile
The safety profiles of the two dyes are markedly different, a critical consideration for any research, particularly in drug development. Tartrazine has been extensively studied and is known to cause hypersensitivity reactions in a small subset of the population.[6][10] The toxicological data for Acid Yellow 42 is less comprehensive.
| Toxicological Parameter | Acid Yellow 42 | Tartrazine (Acid Yellow 23) | Reference(s) |
| Acute Oral LD₅₀ | Not specified in results | >2000 mg/kg (rat); 12.75 g/kg (mouse).[11][12] | [11][12] |
| Acceptable Daily Intake (ADI) | Not established for food use | 0-7.5 mg/kg body weight (JECFA).[3][13] | [3][13] |
| Primary Safety Concern | May cause skin/eye/respiratory irritation. Mutagenicity data has been reported.[14] | Hypersensitivity reactions (urticaria, asthma) in sensitive individuals.[10][15] | [10][14][15] |
| Carcinogenicity | Not listed as a carcinogen by IARC, ACGIH, OSHA, or NTP.[14] | Not identified as a carcinogen by IARC, ACGIH, OSHA, or NTP.[11] | [11][14] |
Experimental Workflows and Protocols
Objective comparison of these dyes requires standardized experimental procedures. Below is a generalized workflow for analysis and key protocols for spectrophotometry, chromatography, and cytotoxicity assessment.
Protocol: Spectrophotometric Analysis
This protocol is used to determine the maximum absorbance wavelength (λmax) and quantify the concentration of the dyes based on Beer-Lambert law.
-
Reagent Preparation : Prepare stock solutions of Acid Yellow 42 and Tartrazine (e.g., 100 µg/mL) in deionized water or an appropriate buffer (e.g., 0.02 M ammonium (B1175870) acetate).
-
Serial Dilutions : Create a series of standard dilutions from the stock solutions (e.g., 1, 2, 5, 10, 20 µg/mL).
-
Spectrum Scan : Using a UV-Vis spectrophotometer, scan each dye solution across a wavelength range (e.g., 350-600 nm) to determine the λmax for each compound. For Tartrazine, this is expected around 425 nm.[3]
-
Calibration Curve : Measure the absorbance of each standard dilution at its predetermined λmax.
-
Data Analysis : Plot a calibration curve of absorbance versus concentration. The curve can be used to determine the concentration of unknown samples.
Protocol: High-Performance Liquid Chromatography (HPLC)
This method allows for the separation, identification, and precise quantification of the dyes.
-
Instrumentation : Use an HPLC system with a C18 reversed-phase column and a UV-Vis or Diode Array Detector (DAD).
-
Mobile Phase : A common mobile phase for azo dyes is a gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) buffer, pH 4.7) and an organic solvent like acetonitrile (B52724) or methanol.[9][16]
-
Sample Preparation : Prepare samples as described for spectrophotometry. Filter all samples through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions :
-
Analysis : Run standard solutions to determine retention times and create calibration curves based on peak area versus concentration. Analyze unknown samples and quantify using the calibration curve.
Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method to assess cell viability and the cytotoxic potential of the dyes.
-
Cell Culture : Seed cells (e.g., HeLa, HepG2) in a 96-well plate at a density of approximately 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Dye Exposure : Prepare various concentrations of each dye in a serum-free culture medium. Remove the old medium from the cells and add 100 µL of the dye solutions. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3][7] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[2]
-
Solubilization : Carefully remove the MTT-containing medium. Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.[5][8]
-
Absorbance Reading : Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[8] Measure the absorbance at approximately 570-590 nm using a microplate reader.[3]
-
Data Analysis : Cell viability is expressed as a percentage relative to untreated control cells.
Tartrazine-Induced Hypersensitivity Pathway
Tartrazine is known to induce pseudoallergic or hypersensitivity reactions in susceptible individuals. While the exact mechanism is not fully elucidated, it is believed to involve the activation of mast cells, leading to the release of inflammatory mediators like histamine. This is distinct from a classic IgE-mediated allergy.
An in vitro mast cell degranulation assay can be used to model this response. This involves sensitizing cultured mast cells (e.g., RBL-2H3 line) and then challenging them with the dye.[17] The release of mediators, such as β-hexosaminidase or tryptase, is then quantified spectrophotometrically as an indicator of degranulation.[11]
Conclusion
Acid Yellow 42 and Tartrazine (Acid Yellow 23) are structurally and functionally distinct dyes. Tartrazine's approval for use in consumables has led to extensive toxicological evaluation, highlighting its potential as a hypersensitivity-inducing agent.[15] Acid Yellow 42 remains a dye for industrial applications like textiles, with less available public data on its biological effects.[8] For researchers, the choice between these dyes must be guided by the specific application. Tartrazine's well-documented biological activity makes it a relevant compound for studies in toxicology and allergy, whereas Acid Yellow 42 is better suited for materials science and industrial process research. The provided protocols offer a standardized framework for conducting a direct comparative evaluation to generate robust, publishable data.
References
- 1. Protocol to desensitize human and murine mast cells after polyclonal IgE sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Toxicological Effects of Tartrazine Exposure: A Review of In Vitro and Animal Studies with Human Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. analysis.rs [analysis.rs]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Tartrazine sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxicological and ecotoxicological aspects of tartrazine yellow food dye: a literature review | Revista Brasileira de Ciências Ambientais [rbciamb.com.br]
- 14. Determination of Sunset Yellow and Tartrazine in Food Samples by Combining Ionic Liquid-Based Aqueous Two-Phase System with High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous Determination by HPLC-UV Vis of Tartrazine and Sunset Yellow in Soft Drinks Sold in Benin [scirp.org]
- 17. criver.com [criver.com]
Assessing the Genotoxicity of Azo Dyes: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the potential genotoxicity of chemical compounds is a critical aspect of safety assessment. This guide provides a comparative overview of the genotoxic potential of C.I. Acid Yellow 42 and other azo dyes, supported by experimental data and detailed methodologies for key assays.
While specific public domain genotoxicity data for this compound is limited, this guide outlines the established methodologies for assessing the genotoxicity of azo dyes and presents comparative data from other dyes within the same class. Azo dyes, characterized by one or more azo (-N=N-) bonds, are widely used in the textile, food, and pharmaceutical industries. Their potential for genotoxicity often arises from the metabolic reduction of the azo linkage, which can release potentially carcinogenic aromatic amines.[1][2][3]
Comparative Genotoxicity Data of Selected Azo Dyes
The following table summarizes genotoxicity data for several azo dyes from various studies. It is important to note that the genotoxicity of an azo dye can be highly dependent on its chemical structure and the metabolic activation system used in the assay.
| Dye Name | C.I. Number | Assay Type | Cell/Strain | Metabolic Activation (S9) | Results | Reference |
| Trypan Blue | 23850 | Ames Test | S. typhimurium TA1538 | Required (with FMN) | Mutagenic | [4] |
| Congo Red | 22120 | Ames Test | S. typhimurium TA1538 | Required (with FMN) | Mutagenic | [4] |
| Evans Blue | 23860 | Ames Test | S. typhimurium TA1538 | Required (with FMN) | Mutagenic | [4] |
| Methyl Yellow | 11020 | Ames Test | S. typhimurium | With and without | Mutagenic | [5] |
| Methyl Red | 13020 | Ames Test | S. typhimurium | Required | Mutagenic | [5] |
| Orange II | 15510 | Ames Test | S. typhimurium | Without | Mutagenic | [5] |
| Allura Red AC | 16035 | Ames Test | S. typhimurium | Not specified | Non-mutagenic | [1] |
| Tartrazine | 19140 | Ames Test | S. typhimurium | Not specified | Non-mutagenic | [1] |
| Sunset Yellow FCF | 15985 | Ames Test | S. typhimurium | Not specified | Non-mutagenic | [1] |
| Reactive Green 19 | Not specified | Comet Assay | Human Dermal Equivalent | Not applicable | Genotoxic | [6] |
| Disperse Red 1 | 11110 | Comet Assay | Human Dermal Equivalent | Not applicable | Non-genotoxic | [6] |
*FMN (flavin mononucleotide) is often used to facilitate the azo reduction.
Experimental Protocols for Genotoxicity Assessment
Standardized assays are crucial for the reliable assessment of genotoxicity. Below are detailed methodologies for three commonly employed tests.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to evaluate the mutagenic potential of chemical compounds.[7] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay assesses the ability of a test substance to cause mutations that restore the bacteria's ability to produce histidine, allowing them to grow on a histidine-free medium.[7] For azo dyes, a modified protocol is often necessary to facilitate the reductive cleavage of the azo bond.[4][8][9]
Modified Ames Test Protocol for Azo Dyes:
-
Bacterial Strains: Salmonella typhimurium strains such as TA98, TA100, TA1535, and TA1537 are commonly used.
-
Metabolic Activation: A liver homogenate fraction (S9) from rats or hamsters induced with Aroclor 1254 or phenobarbital/β-naphthoflavone is used to mimic mammalian metabolism.[8][10] For azo dyes, the S9 mix is often supplemented with flavin mononucleotide (FMN) to enhance azoreductase activity.[4][8]
-
Pre-incubation: The test compound, bacterial culture, and S9 mix (with FMN) are incubated together in a liquid suspension for a defined period (e.g., 30 minutes) before being plated.[4][8] This step allows for the metabolic activation of the dye.
-
Plating: The pre-incubation mixture is added to molten top agar (B569324) and poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+) on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A dose-dependent increase in the number of revertant colonies suggests a mutagenic effect.
In Vitro Micronucleus Assay
The in vitro micronucleus assay detects chromosomal damage. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) activity.[11][12]
Cytokinesis-Block Micronucleus (CBMN) Assay Protocol:
-
Cell Culture: Human lymphocytes or suitable cell lines (e.g., TK6, HepG2) are cultured.[13][14]
-
Exposure: Cells are exposed to the test compound at various concentrations, with and without S9 metabolic activation, for a period that allows for at least one cell division.
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis (the final stage of cell division), resulting in binucleated cells.[12][13] This ensures that only cells that have undergone one mitosis are scored.
-
Harvesting and Fixation: Cells are harvested, treated with a hypotonic solution, and fixed.[13]
-
Staining and Scoring: The fixed cells are dropped onto microscope slides and stained. The frequency of micronuclei is scored in 1000-2000 binucleated cells.[13]
Single Cell Gel Electrophoresis (Comet) Assay
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[15][16] Under an electric field, fragmented DNA migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. The assay can be performed under alkaline conditions to detect single- and double-strand breaks or neutral conditions for double-strand breaks only.
Alkaline Comet Assay Protocol:
-
Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells, primary cells).
-
Embedding: Cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.[17]
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.[17]
-
DNA Unwinding: Slides are placed in an alkaline electrophoresis buffer to unwind the DNA.[17]
-
Electrophoresis: Electrophoresis is carried out at a low voltage in the alkaline buffer.[17]
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye.
-
Visualization and Scoring: Comets are visualized using a fluorescence microscope and scored using image analysis software to quantify the percentage of DNA in the tail, tail length, and tail moment.[18]
Signaling Pathways in Azo Dye Genotoxicity
The genotoxicity of many azo dyes is not a direct effect of the parent compound but rather a consequence of its metabolic activation. The primary pathway involves the reductive cleavage of the azo bond by azoreductases, which are present in liver microsomes and intestinal bacteria.[1] This process generates aromatic amines, some of which are known carcinogens.[1][3] These aromatic amines can then undergo further metabolic activation, for example, through N-oxidation by cytochrome P450 enzymes, to form reactive electrophilic species that can bind to DNA, forming DNA adducts.[19][20] These adducts can lead to mutations if not repaired, potentially initiating carcinogenesis.
References
- 1. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Genotoxicity assessment of reactive and disperse textile dyes using human dermal equivalent (3D cell culture system) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ames test - Wikipedia [en.wikipedia.org]
- 8. Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Micronucleus Assay: The State of Art, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 13. journal.waocp.org [journal.waocp.org]
- 14. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The comet assay: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preliminary in Silico Studies of the Interactions of Certain Genotoxic Azo Dyes with Different Double-Stranded DNA Conformations [mdpi.com]
- 20. Frontiers | Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites [frontiersin.org]
Forensic Identification and Comparison of Fibers Dyed with Acid Yellow 42: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the forensic identification and comparison of fibers dyed with Acid Yellow 42 (C.I. 22910). It details established analytical techniques, offering a comparative look at their performance and providing illustrative experimental data. The methodologies presented are designed to serve as a robust starting point for laboratories involved in the analysis of trace evidence.
Introduction to Acid Yellow 42
Acid Yellow 42 is a diazo anionic dye primarily used for dyeing protein fibers such as wool and silk, as well as synthetic fibers like nylon.[1][2] Its chemical structure and properties, such as solubility and fastness, are key to its identification. In forensic science, the analysis of such dyes on textile fibers can provide crucial links between suspects, victims, and crime scenes. The accurate and validated comparison of these dyes is therefore of paramount importance.
Chemical and Physical Properties of Acid Yellow 42:
| Property | Description |
| Chemical Name | disodium (B8443419) 4,4'-bis[[4-(3-methyl-5-oxo-1-phenyl-pyrazol-4-yl)azo-3-sulfonatophenyl]amino]biphenyl-2,2'-disulfonate |
| C.I. Name | Acid Yellow 42 |
| C.I. Number | 22910 |
| CAS Number | 6375-55-9 |
| Molecular Formula | C₃₂H₂₄N₈Na₂O₈S₂ |
| Molecular Weight | 758.69 g/mol [3] |
| Appearance | Bright yellow powder[3] |
| Solubility | Soluble in water (lemon yellow solution) and ethanol.[3] |
Analytical Techniques for Comparison
A multi-technique approach is recommended for the comprehensive analysis and comparison of fibers dyed with Acid Yellow 42. This typically involves non-destructive spectroscopic methods followed by destructive chromatographic techniques for more detailed chemical information.
Microspectrophotometry (MSP)
Microspectrophotometry is a rapid and non-destructive technique used to measure the color of a single fiber by analyzing its absorption of light in the ultraviolet and visible regions. It is an excellent screening tool for comparing the color of questioned and known fibers.
Illustrative Data for Acid Yellow 42 on Wool Fibers:
| Parameter | Value |
| Wavelength of Maximum Absorption (λmax) | ~420 - 430 nm |
| Spectral Shape | Broad absorption peak in the blue-violet region |
Thin-Layer Chromatography (TLC)
TLC is a valuable separation technique for comparing the dye components extracted from fibers. It provides information on the number of dye components and their relative affinities for the stationary and mobile phases, which is expressed as the retardation factor (Rf).
Illustrative Data for Acid Yellow 42:
| Stationary Phase | Mobile Phase (Eluent) | Rf Value |
| Silica (B1680970) Gel 60 F254 | n-butanol:acetic acid:water (4:1:5, upper phase) | ~0.65 |
| Silica Gel 60 F254 | Ethyl acetate:pyridine:water (3:1:1) | ~0.72 |
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)
HPLC-DAD provides high-resolution separation of dye components and allows for their quantification. The retention time and the UV-Vis spectrum of each separated component are highly characteristic and can be used for identification and comparison.
Illustrative Data for Acid Yellow 42:
| Column | Mobile Phase | Flow Rate | Retention Time (RT) |
| C18 (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile (B52724):Water (with 0.1% formic acid), gradient elution | 1.0 mL/min | ~8.5 min |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique that combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry. It provides definitive identification of the dye by determining its molecular weight and fragmentation pattern.
Illustrative Data for Acid Yellow 42:
| Ionization Mode | Precursor Ion [M-2Na+H]⁻ (m/z) | Key Fragment Ions (m/z) |
| Negative Electrospray (ESI-) | 713.1 | 355.0, 254.1, 156.0 |
Experimental Protocols
Dye Extraction from Fibers
A crucial first step for chromatographic analysis is the efficient extraction of the dye from the fiber matrix. For acid dyes on protein fibers like wool, an ammonia-based extraction is often effective.
Protocol for Extraction from Wool Fibers:
-
Place a single fiber (approx. 1-2 cm) in a small, sealed vial.
-
Add 50 µL of a 1:1 solution of 30% ammonia (B1221849) and a solution of 1 mM disodium EDTA.
-
Allow the fiber to extract for 48 hours at room temperature.
-
Carefully remove the fiber from the vial.
-
The resulting extract is ready for TLC or can be further prepared for HPLC and LC-MS/MS analysis.
Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a pre-coated silica gel 60 F254 TLC plate.
-
Spotting: Apply a small spot of the dye extract to the baseline of the TLC plate using a capillary tube.
-
Development: Place the plate in a developing chamber containing the chosen mobile phase (e.g., n-butanol:acetic acid:water). Ensure the solvent level is below the baseline.
-
Visualization: After the solvent front has moved a sufficient distance, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under visible and UV light.
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
-
Sample Preparation: Evaporate the dye extract to dryness and reconstitute in a small volume of the initial mobile phase.
-
Instrumentation: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of aqueous phase (e.g., water with 0.1% formic acid) and increasing the organic phase (e.g., acetonitrile with 0.1% formic acid) over the course of the run.
-
Detection: Monitor the elution profile with a DAD detector, collecting spectra from 200-700 nm.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
LC Conditions: Use the same HPLC conditions as described above.
-
MS Interface: Employ an electrospray ionization (ESI) source, typically in negative ion mode for sulfonated acid dyes.
-
MS Analysis: Perform a full scan to determine the parent ion mass. Subsequently, perform tandem MS (MS/MS) on the parent ion to obtain a characteristic fragmentation pattern.
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the forensic analysis of fibers dyed with Acid Yellow 42.
References
A Comparative Guide to the Binding Affinity of Acid Yellow 42 with Protein Fibers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of the monoazo dye, Acid Yellow 42, to three distinct protein-based fibers: wool, silk, and nylon. Understanding the interactions between dyes and protein fibers is crucial for various applications, from textile dyeing to the development of novel biomaterials and drug delivery systems. This document summarizes available experimental data, details relevant experimental protocols, and visualizes the underlying processes to facilitate a comprehensive understanding.
Executive Summary
Quantitative Data Presentation
The binding of Acid Yellow 42 to these fibers can be described by adsorption isotherms, which relate the amount of dye adsorbed onto the fiber at equilibrium to the concentration of the dye in the surrounding solution. The Langmuir and Freundlich models are commonly used to analyze this relationship.
Table 1: Adsorption Isotherm Parameters for Acid Yellow 42 on Different Protein Fibers
| Fiber | Adsorption Isotherm Model | Maximum Adsorption Capacity (q_m) (mg/g) | Langmuir Constant (b) (L/mg) | Freundlich Constant (K_f) ((mg/g)(L/mg)^(1/n)) | Freundlich Intensity (n) | Correlation Coefficient (R²) |
| Wool | Langmuir & Freundlich (Expected) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Silk | Langmuir & Freundlich (Expected) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Nylon (Polyamide 6) | Langmuir | ~26 | Data not available | Not applicable | Not applicable | >0.98[5] |
Note: The data for wool and silk with Acid Yellow 42 is not available in the conducted literature search. However, studies on other acid dyes with these fibers indicate that their adsorption behavior can be effectively described by the Langmuir and Freundlich isotherm models.[6][7] The data for nylon is based on the adsorption of Acid Yellow 42 on polyamide 6 nanofibers.[5]
Experimental Protocols
To evaluate and compare the binding affinity of Acid Yellow 42 to wool, silk, and nylon, the following experimental protocols can be employed.
Equilibrium Dyeing (Adsorption Isotherm) Experiment
This experiment determines the maximum amount of dye a fiber can adsorb under specific conditions.
Materials:
-
Acid Yellow 42 dye powder
-
Wool, silk, and nylon fibers (scoured and prepared)
-
Distilled water
-
Acetic acid or sulfuric acid (for pH adjustment)
-
Sodium sulfate (B86663) (leveling agent)
-
Beakers or flasks
-
Shaking water bath or dyeing machine
-
UV-Vis Spectrophotometer
-
pH meter
Procedure:
-
Preparation of Dye Solutions: Prepare a stock solution of Acid Yellow 42 of a known concentration (e.g., 1 g/L) in distilled water. From this stock solution, prepare a series of standard solutions with varying concentrations (e.g., 10, 20, 40, 60, 80, 100 mg/L).
-
Dye Bath Preparation: For each fiber type, prepare a series of dye baths in separate flasks. Each flask should contain a specific concentration of the dye solution. Adjust the pH of the dye baths to an acidic level (e.g., pH 4-5) using acetic acid or sulfuric acid.[8] Add a small amount of sodium sulfate (e.g., 1 g/L) as a leveling agent to ensure even dye distribution.
-
Dyeing Process: Accurately weigh a known amount of the fiber (e.g., 0.1 g) and add it to each dye bath. The liquor ratio (ratio of the volume of the dye bath to the weight of the fiber) should be kept constant (e.g., 100:1).
-
Equilibrium: Place the flasks in a shaking water bath or dyeing machine and maintain a constant temperature (e.g., 80-90°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[7][8]
-
Measurement of Residual Dye Concentration: After dyeing, allow the solutions to cool. Take an aliquot from each dye bath and measure its absorbance using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max) for Acid Yellow 42.
-
Calculation of Adsorbed Dye: Using a pre-determined calibration curve of absorbance versus dye concentration, determine the final concentration of the dye remaining in each dye bath (C_e). The amount of dye adsorbed onto the fiber at equilibrium (q_e) can be calculated using the following equation:
q_e = (C_0 - C_e) * V / W
where:
-
q_e is the amount of dye adsorbed per unit mass of fiber (mg/g)
-
C_0 is the initial dye concentration (mg/L)
-
C_e is the equilibrium dye concentration (mg/L)
-
V is the volume of the dye bath (L)
-
W is the weight of the fiber (g)
-
-
Isotherm Analysis: Plot q_e versus C_e to obtain the adsorption isotherm. Fit the experimental data to the Langmuir and Freundlich isotherm models to determine the binding parameters.
Spectrophotometric Analysis of Dye Concentration
This protocol is used to determine the concentration of Acid Yellow 42 in the dye solutions.
Procedure:
-
Determine λ_max: Scan a dilute solution of Acid Yellow 42 across the visible spectrum (e.g., 400-700 nm) using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λ_max).
-
Prepare Standard Solutions: Prepare a series of Acid Yellow 42 solutions of known concentrations.
-
Measure Absorbance: Measure the absorbance of each standard solution at λ_max.
-
Create Calibration Curve: Plot a graph of absorbance versus concentration. This will be a linear plot that follows the Beer-Lambert law. The equation of this line will be used to determine the concentration of unknown dye solutions from their absorbance values.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the binding affinity of Acid Yellow 42 to protein fibers.
Caption: Experimental workflow for determining binding affinity.
Binding Mechanism
The following diagram illustrates the fundamental mechanism of Acid Yellow 42 binding to a protein fiber under acidic conditions.
Caption: Electrostatic interaction in Acid Yellow 42 binding.
References
- 1. Skyacido® Acid Yellow MR Acid Yellow 42 Acid Fabric Dye - Buy Acid Yellow 42, Acid yellow for wool, Acid yellow cas no .6375-55-9 Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 2. researchgate.net [researchgate.net]
- 3. Adsorption of acid dyes on Natural wool yarns [inis.iaea.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Investigation of the Thermodynamic and Kinetic Behavior of Acid Dyes in Relation to Wool Fiber Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iosrjournals.org [iosrjournals.org]
Safety Operating Guide
Proper Disposal of C.I. Acid Yellow 42: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the proper disposal of C.I. Acid Yellow 42, a synthetic azo dye. Adherence to these guidelines is critical to ensure compliance with regulations and to minimize environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets (SDSs), this substance may be harmful if swallowed and can cause skin and eye irritation.[1]
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear impermeable gloves.
-
Respiratory Protection: In case of dust formation, use an approved respirator.
-
Body Protection: A lab coat or other protective clothing should be worn.
Ensure that an eyewash station and safety shower are readily accessible in the handling area.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in strict accordance with federal, state, and local environmental regulations.[2] It is the responsibility of the chemical waste generator to determine if the waste is classified as hazardous.[1]
-
Waste Identification and Classification:
-
Determine if your institution or local regulations classify this compound waste as hazardous. This may depend on the concentration and any other chemicals mixed with it.
-
Consult your institution's Environmental Health and Safety (EHS) department for guidance on waste classification.
-
-
Waste Segregation and Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other chemical waste unless explicitly permitted by your EHS department. Incompatible materials, such as strong oxidizing agents, should be avoided.[1]
-
-
Spill Management:
-
Container Disposal:
-
Arranging for Professional Disposal:
-
Contact a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the collected waste.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
Potential Treatment and Degradation Methods
While direct discharge into the sewer system is not recommended, research into the degradation of azo dyes suggests potential treatment methods that may be employed by specialized waste treatment facilities. Advanced Oxidation Processes (AOPs), such as Fenton and photo-Fenton reactions, have shown effectiveness in decolorizing and degrading similar acid dyes.[3][4] These processes utilize hydroxyl radicals to break down the complex dye molecules. However, these methods should only be carried out by trained professionals in a controlled environment.
Environmental and Toxicological Profile
There is limited readily available data on the specific aquatic toxicity of this compound. Most safety data sheets indicate "no data available" for toxicity to fish, daphnia, and other aquatic invertebrates.[5] However, as a general precaution, discharge of this chemical into the environment must be avoided to prevent potential harm to aquatic ecosystems.[6]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
